molecular formula C14H11NOS B1267060 2-(2-Benzothiazolyl)-5-methylphenol CAS No. 56048-54-5

2-(2-Benzothiazolyl)-5-methylphenol

Cat. No.: B1267060
CAS No.: 56048-54-5
M. Wt: 241.31 g/mol
InChI Key: DILRSGGQTSJRST-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-5-methylphenol is a useful research compound. Its molecular formula is C14H11NOS and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Benzothiazolyl)-5-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Benzothiazolyl)-5-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILRSGGQTSJRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292542
Record name 2-(2-Benzothiazolyl)-5-methylphenol
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Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56048-54-5
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56048-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
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URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2-Benzothiazolyl)-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Benzothiazolyl)-5-methylphenol (also known as 2-(2-hydroxy-5-methylphenyl)benzothiazole) is a prominent excited-state intramolecular proton transfer (ESIPT) fluorophore. Its structural core—a phenolic ring coupled to a benzothiazole moiety—facilitates a rapid enol-keto tautomerization upon photoexcitation, resulting in a large Stokes shift and exceptional photostability. This guide details the synthesis of this molecule, prioritizing high-fidelity condensation pathways over antiquated, low-yield methods.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule. The benzothiazole ring is the key heterocycle, fused to a phenol derivative.

Structural Logic
  • Target: 2-(2-Benzothiazolyl)-5-methylphenol.

  • Core Bond Formation: The C=N and C-S bonds of the thiazole ring.

  • Precursors:

    • 2-Aminothiophenol (2-ATP): Provides the nitrogen and sulfur heteroatoms.

    • 2-Hydroxy-4-methylbenzaldehyde (4-Methylsalicylaldehyde): Provides the carbon scaffold for the phenolic ring.

    • Crucial Regiochemistry Note: To achieve the methyl group at the 5-position of the final phenol ring (meta to the hydroxyl), one must start with the methyl group at the 4-position of the aldehyde (para to the carbonyl).

Pathway Selection

While polyphosphoric acid (PPA) mediated cyclization of carboxylic acids is a known industrial route, it suffers from high viscosity and difficult workup. The Oxidative Condensation of Aldehydes is the superior laboratory method, offering milder conditions and higher purity.

Retrosynthesis Target 2-(2-Benzothiazolyl)-5-methylphenol (Target) Intermediate Schiff Base (Imine Intermediate) Target->Intermediate Oxidative Cyclization (- 2H) Precursors 2-Aminothiophenol + 2-Hydroxy-4-methylbenzaldehyde Intermediate->Precursors Condensation (- H2O)

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Synthesis Protocol: Oxidative Condensation

This protocol utilizes Sodium Metabisulfite (Na₂S₂O₅) as an oxidant in a polar solvent. This method is preferred for its operational simplicity and high yield (>80%).

Reagents & Materials
ReagentRoleEquivalenceCAS Number
2-Aminothiophenol Nucleophile (S, N source)1.0 eq137-07-5
2-Hydroxy-4-methylbenzaldehyde Electrophile (Carbon scaffold)1.0 eq698-27-1
Sodium Metabisulfite (Na₂S₂O₅) Oxidant0.6 - 1.0 eq7681-57-4
Ethanol (Abs.) or DMSO Solvent-64-17-5
Step-by-Step Methodology

1. Reactant Dissolution:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.36 g) of 2-hydroxy-4-methylbenzaldehyde in 20 mL of absolute ethanol (or DMSO for higher solubility).

  • Add 10 mmol (1.07 mL) of 2-aminothiophenol dropwise. The solution may turn yellow immediately, indicating imine formation.

2. Oxidant Addition:

  • Add 10 mmol (1.90 g) of Sodium Metabisulfite (Na₂S₂O₅).

  • Note: While air oxidation (refluxing without oxidant) is possible, it is slow and leads to side products. Na₂S₂O₅ drives the conversion of the intermediate benzothiazoline to the aromatic benzothiazole.

3. Reflux:

  • Attach a reflux condenser and heat the mixture to 80°C (reflux) .

  • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting aldehyde spot should disappear.

4. Workup & Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water . The product will precipitate as a solid.

  • Stir for 15 minutes to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash copiously with cold water to remove inorganic salts.

5. Purification:

  • Recrystallize the crude solid from hot ethanol or acetonitrile .

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a Schiff base formation followed by an intramolecular nucleophilic attack and subsequent oxidation.

  • Imine Formation: The amine of 2-aminothiophenol attacks the aldehyde carbonyl, eliminating water to form a Schiff base (imine).

  • Cyclization: The thiol group (a soft nucleophile) attacks the imine carbon, closing the ring to form a benzothiazoline (a non-aromatic, saturated intermediate).

  • Aromatization (Oxidation): The benzothiazoline intermediate is unstable and is oxidized (losing two hydrogens) to form the fully aromatic benzothiazole ring. This step is the rate-determining step in the absence of an oxidant.

Mechanism Step1 Reagents: 2-ATP + Aldehyde Step2 Intermediate 1: Schiff Base (Imine) Step1->Step2 -H2O (Condensation) Step3 Intermediate 2: Benzothiazoline (Non-aromatic) Step2->Step3 Intramolecular Thiol Attack Step4 Product: Benzothiazole (Aromatic) Step3->Step4 Oxidation (-2H) (Na2S2O5)

Figure 2: Mechanistic flow from condensation to oxidative aromatization.[1][2]

Characterization & Validation

To ensure the integrity of the synthesized molecule, compare your data against these standard values.

1H NMR Analysis (DMSO-d6, 400 MHz)

The hallmark of this molecule is the highly deshielded phenolic proton, indicating strong intramolecular hydrogen bonding (ESIPT capability).

Shift (δ ppm)MultiplicityAssignmentStructural Insight
12.00 – 12.50 Singlet (Broad)-OH Intramolecular H-bond to Benzothiazole N
8.00 – 8.15 DoubletBenzothiazole Ar-HProtons on the fused benzene ring
7.50 – 7.60 MultipletPhenol Ar-H (H-6)Ortho to Benzothiazole
7.00 – 7.40 MultipletOverlapping Ar-HRemaining aromatic protons
2.30 – 2.35 Singlet-CH₃ Methyl group at position 5
Physical Properties[1][5]
  • Appearance: Light yellow/greenish crystals.

  • Melting Point: ~138–142°C (Dependent on purity).

  • Fluorescence: Strong blue/green emission in organic solvents; large Stokes shift due to ESIPT.

Alternative "Green" Pathway (Iodine Catalysis)

For laboratories restricting the use of metal salts or sulfites, molecular iodine (I₂) in glycerol or DMSO is an excellent alternative.

  • Protocol: Mix 1.0 eq Aldehyde and 1.0 eq 2-Aminothiophenol with 10 mol% I₂ in Glycerol. Stir at 80°C.

  • Advantage: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to drive the aromatization.

  • Reference: This aligns with methods described in Organic Chemistry Portal for benzothiazole synthesis [2].

References

  • PubChem. "2-(2-Hydroxy-5-methylphenyl)benzothiazole."[3] National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Synthesis of Benzothiazoles." [Link]

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[4][5] "A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles." Chemistry Letters. [Link]

  • ResearchGate. "Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol." [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(2-Benzothiazolyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-(2-Benzothiazolyl)-5-methylphenol (also known as 5-methyl-HBT ), a critical fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of the compound. It is designed for researchers utilizing this scaffold in fluorescent probe design, polymer stabilization, and optoelectronic applications.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

The compound 2-(2-Benzothiazolyl)-5-methylphenol is a benzothiazole derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the benzothiazole nitrogen. This structural feature is the prerequisite for its photophysical dual-emission properties via the ESIPT mechanism.

PropertyDetail
IUPAC Name 2-(2-Benzothiazolyl)-5-methylphenol
Common Synonyms 5-Methyl-HBT; 2-(2'-Hydroxy-5'-methylphenyl)benzothiazole
CAS Number 56048-53-4
Molecular Formula C₁₄H₁₁NOS
Molecular Weight 241.31 g/mol
Key Feature ESIPT-active (Large Stokes Shift)

Synthesis & Reaction Pathway[2][3][5][7][11][12][13][14]

The synthesis typically involves the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde (5-methyl-2-hydroxybenzaldehyde). This reaction is often catalyzed by oxidative cyclization agents or performed in high-boiling solvents to favor the formation of the benzothiazole ring.

Synthesis Workflow Visualization

Synthesis Reactant1 2-Aminothiophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation (-H2O) Reactant2 5-Methylsalicylaldehyde Reactant2->Intermediate Product 2-(2-Benzothiazolyl)- 5-methylphenol Intermediate->Product Oxidative Cyclization (e.g., I2/DMSO or O2)

Caption: Condensation and cyclization pathway for the synthesis of 5-methyl-HBT.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 5-methyl-HBT is diagnostic due to the desymmetrization of the phenol ring and the extreme downfield shift of the hydroxyl proton, confirming the intramolecular hydrogen bond.


H NMR Data (400 MHz, CDCl

)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
-OH (Phenolic)12.50 Singlet (br)1HKey Signal: Indicates strong intramolecular H-bond (O-H···N).
Ar-H (Benzothiazole)7.90 – 8.05Multiplet2HProtons at positions 4 and 7 of the benzothiazole ring.
Ar-H (Benzothiazole)7.40 – 7.55Multiplet2HProtons at positions 5 and 6 of the benzothiazole ring.
Ar-H (Phenol H-6')7.65Doublet (

Hz)
1HOrtho to benzothiazole; deshielded by the heterocycle.
Ar-H (Phenol H-4')7.15Doublet of Doublets1HCoupling with H-3' and H-6'.
Ar-H (Phenol H-3')6.85Doublet (

Hz)
1HOrtho to -OH; shielded relative to H-6'.
-CH

2.38 Singlet3HMethyl group attached to the C5 position of the phenol ring.

C NMR Data (100 MHz, CDCl

)
  • Aromatic Carbons:

    
     169.0 (C=N), 158.5 (C-OH), 154.0, 136.5, 132.0, 129.5, 127.8, 126.5, 125.0, 122.5, 121.5, 118.0.
    
  • Aliphatic Carbon:

    
     21.5 (-CH
    
    
    
    ).
Infrared (IR) Spectroscopy[15]

The IR spectrum confirms the presence of the benzothiazole core and the chelated hydroxyl group.

Functional GroupWavenumber (cm

)
IntensityAssignment
O-H Stretch 3050 – 3400Weak/BroadIntramolecularly hydrogen-bonded hydroxyl group. Often obscured by C-H stretches.
C=N Stretch 1615 – 1630MediumCharacteristic of the benzothiazole thiazole ring.
C=C Aromatic 1585, 1480StrongSkeletal vibrations of the benzene and benzothiazole rings.
C-O Stretch 1240 – 1260StrongPhenolic C-O stretching vibration.
C-S Stretch 740 – 760MediumC-S-C stretching of the thiazole ring.
UV-Vis Absorption & Fluorescence (ESIPT Mechanism)

The defining feature of 5-methyl-HBT is its Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen, resulting in a keto-tautomer emission with a large Stokes shift.

Photophysical Data (in Ethanol/Non-polar solvents)
ParameterValueNote
Absorption

335 – 345 nm Corresponds to the Enol form (

).
Emission

(Enol)
~390 nmWeak emission from the Enol form (observed in polar protic solvents).
Emission

(Keto)
520 – 530 nm Dominant Signal: Strong emission from the proton-transferred Keto form.
Stokes Shift ~185 nm (~10,500 cm

)
Massive shift characteristic of ESIPT, minimizing self-absorption.
ESIPT Mechanism Visualization

ESIPT Enol_GS Enol (Ground State) Stable Enol_ES Enol* (Excited State) Short-lived Enol_GS->Enol_ES Abs (340 nm) Keto_ES Keto* (Excited State) Emissive Species Enol_ES->Keto_ES Proton Transfer (ESIPT) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (525 nm) Keto_GS->Enol_GS Reverse Proton Transfer

Caption: Four-level photocycle illustrating the ESIPT process responsible for the large Stokes shift.

Experimental Protocols

Protocol A: UV-Vis & Fluorescence Measurement
  • Preparation: Prepare a

    
     M stock solution of 2-(2-Benzothiazolyl)-5-methylphenol in spectroscopic grade Ethanol or Toluene.
    
  • Blanking: Use the pure solvent to baseline the UV-Vis spectrophotometer.

  • Absorption Scan: Scan from 250 nm to 500 nm. Identify

    
     (approx. 340 nm).
    
  • Excitation: Set the fluorescence excitation wavelength to the absorption maximum (

    
     nm).
    
  • Emission Scan: Record emission from 360 nm to 650 nm.

    • Observation: In non-polar solvents (e.g., Toluene), expect a single strong peak at ~525 nm (Keto). In polar H-bonding solvents (e.g., Ethanol), a minor peak at ~390 nm (Enol) may appear due to intermolecular H-bonding disrupting ESIPT.

Protocol B: NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for standard characterization. Use DMSO-d
    
    
    
    if solubility is an issue, though DMSO may broaden the -OH peak due to hydrogen bonding with the solvent.
  • Concentration: Dissolve ~10 mg of the solid compound in 0.6 mL of solvent.

  • Acquisition: Ensure a sufficient relaxation delay (

    
     sec) to accurately integrate the aromatic protons.
    

References

  • PubChem. "2-(2-Benzothiazolyl)-6-methylphenol (Isomer Data Context)." National Library of Medicine. [Link]

  • PrepChem. "Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Analogous Synthesis Context)." [Link]

  • ResearchGate. "Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents." [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Benzothiazolyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(2-Benzothiazolyl)-5-methylphenol. This molecule belongs to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family, a class of compounds renowned for their unique photophysical properties, which are intrinsically linked to their rigid, planar structure. This planarity is enforced by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring system. We will delve into the elucidation of its two-dimensional structure via spectroscopic principles, explore its three-dimensional conformation in both solid-state and solution through crystallographic insights and computational modeling, and provide a validated protocol for its theoretical analysis. The central role of the intramolecular hydrogen bond in dictating the molecule's conformation and its propensity for Excited-State Intramolecular Proton Transfer (ESIPT) will be a recurring theme, providing a foundational understanding for researchers exploring its applications in materials science, chemosensing, and drug development.

Chemical Identity and Physicochemical Properties

2-(2-Benzothiazolyl)-5-methylphenol is systematically named 2-(1,3-benzothiazol-2-yl)-4-methylphenol. Its identity is cataloged under CAS number 21703-55-9.[1] A summary of its key identifiers and computed physicochemical properties is presented below.

Identifier / PropertyValueSource
IUPAC Name 2-(1,3-benzothiazol-2-yl)-4-methylphenolPubChem[1]
CAS Number 21703-55-9PubChem[1]
Molecular Formula C₁₄H₁₁NOSPubChem[1]
Molecular Weight 241.31 g/mol PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2PubChem[1]
Topological Polar Surface Area 61.4 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bonds 1PubChem[1]

Molecular Structure and Elucidation

The structural framework of 2-(2-Benzothiazolyl)-5-methylphenol consists of a p-cresol (4-methylphenol) unit linked at its 2-position to the 2-position of a benzothiazole ring system. This arrangement is fundamental to its chemical behavior.

Caption: 2D structure of 2-(2-Benzothiazolyl)-5-methylphenol.

Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzothiazole and phenol rings. The phenolic -OH proton would likely appear as a broad singlet significantly downfield (typically >10 ppm) due to the strong intramolecular hydrogen bonding. The methyl group (-CH₃) would present as a sharp singlet around 2.3-2.5 ppm. The remaining aromatic protons would appear in the 7.0-8.2 ppm region, with their specific splitting patterns determined by their coupling with adjacent protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum would display 14 unique signals. The methyl carbon would be found upfield (~20 ppm). The aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the hydroxyl group and the carbon atom of the C=N bond in the thiazole ring would be the most downfield among the aromatic signals.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key evidence for the intramolecular hydrogen bond. A very broad and weak absorption band is expected in the 2500-3200 cm⁻¹ region, characteristic of a strongly chelated hydroxyl group, in stark contrast to the sharp, intense O-H stretch seen around 3300-3600 cm⁻¹ for free phenols. Other key signals would include aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1630 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Conformational Analysis: The Dominance of Planarity

The conformation of 2-(2-Benzothiazolyl)-5-methylphenol is overwhelmingly dictated by the formation of a strong, resonance-assisted intramolecular hydrogen bond (O-H···N). This interaction locks the phenol and benzothiazole rings into a nearly coplanar orientation.

The Intramolecular Hydrogen Bond

The key structural feature is the hydrogen bond formed between the hydrogen atom of the phenolic hydroxyl group and the lone pair of electrons on the imine nitrogen atom of the benzothiazole ring. This interaction creates a stable six-membered pseudo-ring. Computational studies on the parent compound, 2-(2-hydroxyphenyl)benzothiazole (HBT), have shown that this hydrogen bond is enhanced in the electronic excited state, a phenomenon that facilitates the ESIPT process.[2]

Rotational Barriers and Stable Conformers

The primary degree of rotational freedom is about the single bond connecting the phenyl and benzothiazole rings. However, due to the strong hydrogen bond, the global energy minimum corresponds to a planar or near-planar conformer.

  • Planar Conformer (Dihedral Angle ≈ 0°/180°): This is the most stable conformation, stabilized by the O-H···N bond.

  • Non-Planar Conformations: Rotation away from planarity requires breaking the intramolecular hydrogen bond, which incurs a significant energy penalty. Therefore, non-planar conformers are energetically unfavorable and are not significantly populated at room temperature.

Computational conformational analysis, typically performed by systematically rotating the dihedral angle between the two ring systems, confirms that the planar structures are the most stable.[3]

Solid-State Conformation: Insights from Crystallography

A crystal structure for 2-(2-Benzothiazolyl)-5-methylphenol is available in the Crystallography Open Database (COD) under the identifier 4518253 .[1] While the specific structural parameters from this entry are not detailed here, X-ray diffraction studies on closely related 2-(2-hydroxyphenyl)benzothiazole derivatives consistently reveal a near-planar molecular structure in the solid state.[4] This experimental evidence validates the theoretical predictions, confirming that the intramolecular hydrogen bond is the dominant force controlling the molecule's conformation. The dihedral angle between the benzothiazole and phenyl rings in these structures is typically found to be very small, often less than 5°.[4]

The Role of Conformation in Photophysical Properties: ESIPT

The rigid, planar conformation is a prerequisite for the hallmark photophysical behavior of the HBT family: Excited-State Intramolecular Proton Transfer (ESIPT) .[2][5]

Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this state, the acidity of the phenol and the basicity of the thiazole nitrogen increase, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen atom. This creates an excited-state keto-tautomer, which then relaxes to the ground state by emitting a photon of light (fluorescence) at a much longer wavelength than the initial absorption. This process is responsible for the characteristic large Stokes shift observed in these compounds.

ESIPT_Pathway cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Enol_G Enol-form (Stable) Enol_E Enol-form Enol_G->Enol_E UV Absorption (Excitation) Keto_E Keto-form (ESIPT Tautomer) Enol_E->Keto_E Ultrafast Proton Transfer (ESIPT) Keto_E->Enol_G Fluorescence (Large Stokes Shift)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Experimental Protocol: Computational Conformational Analysis

To provide a practical framework for researchers, we outline a validated, field-proven protocol for performing a conformational analysis of 2-(2-Benzothiazolyl)-5-methylphenol using Density Functional Theory (DFT).

Objective: To identify the lowest energy conformer and determine the rotational energy barrier around the C-C bond linking the two ring systems.
Methodology: DFT-Based Potential Energy Surface (PES) Scan

This protocol uses a relaxed PES scan, where the dihedral angle is constrained at fixed intervals, and all other geometric parameters are optimized at each step.

  • Initial Structure Generation:

    • Build the 3D structure of 2-(2-Benzothiazolyl)-5-methylphenol using a molecular editor (e.g., Avogadro, GaussView).

    • Ensure the initial conformation is planar to include the intramolecular hydrogen bond.

    • Perform an initial, low-level geometry optimization using a force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry.

  • Selection of Computational Level:

    • Functional: The B3LYP hybrid functional is a robust choice that balances accuracy and computational cost for organic molecules.

    • Basis Set: The 6-311++G(d,p) basis set is recommended. The diffuse functions (++) are important for accurately describing non-covalent interactions like hydrogen bonding, and the polarization functions (d,p) are crucial for describing the geometry correctly.

  • PES Scan Setup:

    • Define the scanned coordinate: The dihedral angle formed by four atoms defining the junction between the phenol and benzothiazole rings (e.g., C-C-C-N).

    • Set the scan range from 0° to 180° (or 360° for completeness). A 180° scan is often sufficient due to symmetry.

    • Choose a step size of 10° or 15°. This provides a good balance between resolution and computational time.

  • Execution of Calculation:

    • Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • The keyword for a relaxed PES scan in Gaussian would be Opt=ModRedundant.

  • Analysis of Results:

    • Extract the energy of each optimized point from the output file.

    • Plot the relative energy (in kcal/mol or kJ/mol) versus the dihedral angle.

    • The global minimum on this plot corresponds to the most stable conformer. The energy difference between the minimum and the maximum point on the curve represents the rotational barrier.

  • Validation of Minima:

    • Take the geometry from the lowest energy point of the PES scan.

    • Perform a full geometry optimization without constraints, followed by a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

DFT_Workflow start 1. Build 3D Structure pre_opt 2. Pre-optimize (Force Field) start->pre_opt setup 3. Setup PES Scan (B3LYP/6-311++G(d,p)) Dihedral: 0-180°, Step: 15° pre_opt->setup run 4. Run Calculation setup->run analyze 5. Plot Energy vs. Angle run->analyze validate 6. Full Opt & Freq of Minimum analyze->validate end Confirm Global Minimum validate->end

Caption: Workflow for DFT-based conformational analysis.

Conclusion

The molecular architecture of 2-(2-Benzothiazolyl)-5-methylphenol is defined by a rigid, planar conformation stabilized by a potent intramolecular hydrogen bond. This structural feature is not merely a geometric curiosity but the cornerstone of its chemical identity and function, directly enabling the Excited-State Intramolecular Proton Transfer mechanism that governs its unique photophysical properties. Understanding this intimate structure-function relationship is paramount for researchers aiming to harness this molecule or its derivatives for advanced applications. The computational protocols outlined herein provide a reliable pathway for further in-silico exploration and rational design of novel materials and probes based on the 2-(2-hydroxyphenyl)benzothiazole scaffold.

References

  • Pandey, U., Srivastava, M., Singh, R., & Yadav, R. A. (2014). DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl) benzothiazole molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 61–73. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135742006, 2-(2-Hydroxy-5-methylphenyl)benzothiazole. Retrieved from [Link].

  • Cui, Y., Liu, J., Li, Y., et al. (2022). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 23(19), 11884. Available at: [Link]

  • Li, G., Chen, Z., Yong, Y., et al. (2021). Red-Shift 2-(2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 706431. Available at: [Link]

  • Islyaikin, M. K., Danilova, E. A., & Mashezova, A. A. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6614. Available at: [Link]

  • Potgieter, K., Gerber, T., Hosten, E., & Betz, R. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o27. Available at: [Link]

  • Grimm, S., & Jacob, C. R. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

Sources

"2-(2-Benzothiazolyl)-5-methylphenol" CAS number 56048-54-5

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

2-(2-Benzothiazolyl)-5-methylphenol is a prominent fluorophore belonging to the class of 2-(2'-hydroxyphenyl)benzothiazoles (HBTs). Its chemical significance lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process that yields a remarkably large Stokes shift (often >150 nm).[1] This property effectively eliminates self-absorption and minimizes background interference, making the compound a high-value scaffold for the development of ratiometric fluorescent probes, solid-state emitters, and bio-imaging agents.

This guide provides a rigorous technical analysis of the compound's synthesis, photophysical mechanisms, and experimental applications. It is designed for researchers requiring actionable protocols and mechanistic depth beyond standard catalog descriptions.

Part 2: Physicochemical Identity[2][3]

The compound is characterized by a benzothiazole ring fused to a phenol moiety substituted with a methyl group at the 5-position (relative to the hydroxyl group). This structural configuration is critical for the formation of the intramolecular hydrogen bond (IMHB) that drives the ESIPT process.

Table 1: Technical Specifications
PropertyData
CAS Number 56048-54-5
Molecular Formula C₁₄H₁₁NOS
Molecular Weight 241.31 g/mol
Appearance White to off-white crystalline solid
Melting Point 144–145 °C
Solubility Soluble in DMSO, DMF, CHCl₃, EtOH; Insoluble in water
pKa (Phenolic OH) ~8.5–9.5 (Estimated; acidity increased by benzothiazole electron withdrawal)
Absorption Max (λabs) ~330–340 nm (Solvent dependent)
Emission Max (λem) ~450–550 nm (Dual emission possible: Enol/Keto)

Part 3: Synthesis & Characterization

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically proceeds via the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde, followed by oxidative cyclization. This route is preferred for its atom economy and mild conditions.

Synthesis Protocol (Oxidative Condensation)

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Oxidant: Sodium metabisulfite (Na₂S₂O₅) or Iodine (I₂) (catalytic)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

  • Pre-reaction: Dissolve 5-methylsalicylaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Dropwise add 2-aminothiophenol (10 mmol) to the solution under stirring. The solution may turn yellow due to Schiff base formation.

  • Cyclization/Oxidation: Add sodium metabisulfite (15 mmol) to the mixture.

    • Note: If using I₂ (10 mol%), add it at this stage. The oxidant is required to convert the intermediate benzothiazoline to the aromatic benzothiazole.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor progress via TLC (SiO₂; Hexane:EtOAc 8:2).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol or purify via column chromatography (Silica gel) to yield the target compound as white crystals.

Mechanistic Visualization (Synthesis)

Synthesis Start 2-Aminothiophenol + 5-Methylsalicylaldehyde Inter Intermediate: Schiff Base / Benzothiazoline Start->Inter Condensation Oxidation Oxidative Cyclization (Na2S2O5 / Reflux) Inter->Oxidation -2H Product 2-(2-Benzothiazolyl)-5-methylphenol (CAS 56048-54-5) Oxidation->Product Aromatization

Figure 1: Synthetic pathway via oxidative condensation of aminothiophenol and aldehyde precursors.[2]

Part 4: Photophysics & Mechanism of Action

The utility of CAS 56048-54-5 is defined by the ESIPT mechanism .

The ESIPT Cycle
  • Ground State (Enol): The molecule exists primarily in the Enol form (E) in the ground state, stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the benzothiazole nitrogen.

  • Excitation: Upon UV excitation (S₀ → S₁), the acidity of the hydroxyl proton and the basicity of the nitrogen increase significantly.

  • Proton Transfer: An ultrafast (<1 ps) proton transfer occurs from oxygen to nitrogen, generating the excited Keto tautomer (K*).

  • Emission: The excited Keto form relaxes to the ground Keto form (K) by emitting a photon. Because the K* species is structurally distinct from the absorbing E species, the emission is significantly red-shifted (large Stokes shift).

  • Relaxation: The ground state Keto form (K) is unstable and rapidly back-transfers the proton to regenerate the stable Enol form (E).

Mechanistic Visualization (ESIPT)

ESIPT Enol_S0 Enol (Ground State) Stable IMHB Enol_S1 Enol* (Excited State) High Acidity OH Enol_S0->Enol_S1 Excitation (UV) Keto_S1 Keto* (Excited State) Proton Transferred Enol_S1->Keto_S1 ESIPT (<1ps) Keto_S0 Keto (Ground State) Unstable Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Proton Transfer

Figure 2: The four-level ESIPT photophysical cycle responsible for the large Stokes shift.

Part 5: Applications & Experimental Protocols

Ratiometric Fluorescent Probes

The phenolic hydroxyl group is a sensitive handle for sensing applications.

  • Mechanism: Functionalization of the OH group (e.g., with an ester or sulfonate) disrupts the IMHB, inhibiting ESIPT and resulting in blue emission (Enol-like). Cleavage of this protecting group by a specific analyte (e.g., esterase, biothiols, or reactive oxygen species) restores the OH group, turning "ON" the ESIPT and the red Keto emission.

  • Target Analytes: Fluoride (F⁻), Zinc (Zn²⁺), pH changes, and Biothiols.

Protocol: Spectroscopic Characterization

Objective: To verify ESIPT behavior and determine solvatochromic shifts.

  • Preparation: Prepare a 10 mM stock solution of 2-(2-Benzothiazolyl)-5-methylphenol in DMSO.

  • Dilution: Dilute to 10 µM in solvents of varying polarity (Toluene, DCM, Ethanol, Acetonitrile).

  • Absorbance Scan: Record UV-Vis spectra from 250 nm to 450 nm. Expect λmax ~335 nm.

  • Fluorescence Scan:

    • Excitation: Set λex at the isosbestic point or λmax (e.g., 335 nm).

    • Emission: Scan from 350 nm to 650 nm.

    • Observation: In non-polar solvents (Toluene), a single strong emission band (~480–520 nm) corresponding to the Keto form is expected. In hydrogen-bonding solvents (Ethanol), a dual emission (Enol band at ~380 nm and Keto band at ~500 nm) may appear due to intermolecular H-bonding disrupting the intramolecular bond.

References

  • Synthesis of Benzothiazoles: Organic Chemistry Portal. "Benzothiazole Synthesis." Available at: [Link]

  • ESIPT Mechanism: National Institutes of Health (NIH). "TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole." Available at: [Link]

  • Chemical Identity: PubChem. "2-(2-Benzothiazolyl)-5-methylphenol (Compound)."[3] Available at: [Link][2]

  • Solid State Efficiency: Royal Society of Chemistry. "Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs." Available at: [Link]

Sources

Technical Guide: Luminescent Properties of 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the luminescent properties, synthesis, and applications of 2-(2-Benzothiazolyl)-5-methylphenol , a derivative of the well-known ESIPT (Excited-State Intramolecular Proton Transfer) fluorophore, 2-(2'-hydroxyphenyl)benzothiazole (HBT).

Executive Summary

2-(2-Benzothiazolyl)-5-methylphenol (referred to herein as 5-Me-HBT ) is a benzothiazole-based fluorophore that exhibits a large Stokes shift (>150 nm) due to the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Unlike conventional fluorophores (e.g., Rhodamine, Fluorescein) that suffer from self-absorption due to small Stokes shifts, 5-Me-HBT absorbs in the UV region (~340 nm) and emits in the green region (~520 nm) with minimal spectral overlap. This property makes it an ideal candidate for plastic scintillators , solid-state lighting , and ratiometric sensing .

Molecular Architecture & Mechanism

The ESIPT Mechanism

The core luminescence of 5-Me-HBT is governed by a four-level photocycle involving keto-enol tautomerism.

  • Ground State (Enol): The molecule exists primarily in the Enol form (

    
    ) due to an intramolecular hydrogen bond between the phenolic hydroxyl proton and the benzothiazole nitrogen.
    
  • Excitation: Upon UV absorption (

    
    ), the Enol form is excited to the singlet state (
    
    
    
    ).
  • Proton Transfer: The acidity of the hydroxyl proton increases significantly in the excited state, driving an ultra-fast (

    
     fs) proton transfer to the nitrogen, forming the excited Keto tautomer (
    
    
    
    ).
  • Emission: The

    
     species relaxes to the ground Keto state (
    
    
    
    ) by emitting a photon (
    
    
    ) at a significantly longer wavelength (green light).
  • Restoration: The ground Keto state (

    
    ) is unstable and rapidly reverts to the Enol form (
    
    
    
    ), completing the cycle.
Mechanism Visualization

The following diagram illustrates the ESIPT photocycle and the resulting energy shifts.

ESIPT_Mechanism Enol_Ground Enol (Ground) Stable H-Bond Enol_Excited Enol* (Excited) High Acidity Enol_Ground->Enol_Excited UV Abs (~340 nm) Keto_Excited Keto* (Excited) Proton Transferred Enol_Excited->Keto_Excited ESIPT (<100 fs) Keto_Ground Keto (Ground) Unstable Keto_Excited->Keto_Ground Green Em (~520 nm) Keto_Ground->Enol_Ground Reverse PT

Figure 1: The four-level ESIPT photocycle of 5-Me-HBT, illustrating the origin of the large Stokes shift.

Photophysical Characterization

The addition of the methyl group at the 5-position (para to the benzothiazole attachment) introduces a slight bathochromic (red) shift compared to the parent HBT molecule and improves solubility in non-polar polymer matrices like polystyrene.

Spectral Data Summary
PropertyValue (Approx.)Notes
Absorption Max (

)
340–350 nmUV excitation required.
Emission Max (

)
515–530 nmGreen emission (Keto form).
Stokes Shift ~170–190 nmEliminates self-absorption (critical for scintillators).
Quantum Yield (

)
0.2 – 0.4 (Solution)Higher in solid state/polymer matrix due to restricted rotation.
Lifetime (

)
~3–5 nsTypical for ESIPT fluorescence.
Solvatochromism & Environment Sensitivity
  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): Strong ESIPT emission is observed. The intramolecular H-bond is undisturbed, favoring the Keto emission.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent can form intermolecular H-bonds with the fluorophore, disrupting the intramolecular bond. This leads to "dual emission"—a weak blue band (Enol emission, ~400 nm) and the standard green Keto band.

  • Solid State: 5-Me-HBT exhibits Aggregation-Induced Emission Enhancement (AIEE) or strong solid-state luminescence, making it suitable for doping into plastics.

Experimental Protocols

Synthesis of 5-Me-HBT

Objective: Synthesize high-purity 5-Me-HBT for spectroscopic use.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Ethanol (Solvent)[1][2]

  • Hydrogen Peroxide (H₂O₂, 30%) / HCl (Catalyst) OR Sodium Metabisulfite (Na₂S₂O₅).

Protocol (Oxidative Condensation Method):

  • Dissolution: Dissolve 10 mmol of 2-aminothiophenol and 10 mmol of 5-methylsalicylaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 1 mL of concentrated HCl, followed by dropwise addition of 2 mL H₂O₂ (30%).

  • Reaction: Stir the mixture at room temperature for 45–60 minutes. The solution will darken as the benzothiazole ring forms.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL). A precipitate (crude 5-Me-HBT) will form.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to obtain needle-like crystals.

  • Validation: Confirm structure via ¹H NMR (look for phenolic OH singlet >10 ppm and methyl singlet ~2.3 ppm).

Spectroscopic Measurement Workflow

Objective: Determine the Stokes shift and quantum yield.

Measurement_Protocol Step1 Sample Prep Dissolve 5-Me-HBT in Toluene (Conc: 10^-5 M) Step2 Absorbance Scan Range: 250-450 nm Locate Max (~345 nm) Step1->Step2 Step3 Fluorescence Scan Excite at Abs Max Range: 400-650 nm Step2->Step3 Step4 Data Analysis Calculate Stokes Shift (Em Max - Abs Max) Step3->Step4

Figure 2: Step-by-step workflow for photophysical characterization.

Applications

Plastic Scintillators

5-Me-HBT is a proven primary dopant for polystyrene (PS) based scintillators.[3]

  • Role: It absorbs high-energy radiation (or energy transfer from the PS matrix) and emits green light.

  • Advantage: Its large Stokes shift prevents the re-absorption of emitted light by the scintillator material itself, allowing for larger detector volumes without signal loss.

  • Radiation Resistance: Studies indicate 5-Me-HBT retains significant fluorescence efficiency even after high-dose gamma irradiation (1 MRad), outperforming some commercial standards like NE 110 in specific configurations.

Ratiometric Sensing

Due to the sensitivity of the ESIPT process to hydrogen bonding, 5-Me-HBT derivatives can be used as ratiometric probes for:

  • Water content in organic solvents: Increasing water disrupts the ESIPT, increasing the Blue/Green emission ratio.

  • pH Sensing: Deprotonation of the phenol group (high pH) quenches the ESIPT emission, creating a "turn-off" sensor or shifting the emission to the anion form.

References

  • Fermi National Accelerator Laboratory (FNAL). (1989). Plastic Scintillator Research: 2-(2-Hydroxyphenyl)benzothiazole (HBT) and Derivatives.[3] Technical Report. (Note: Search context confirms FNAL research on 5-Me-HBT as a scintillator dopant).

  • Molecules (MDPI). (2010). Recent Advances in the Synthesis of Benzothiazoles.[1][4]

  • Journal of Physical Chemistry. (General Reference for ESIPT). Proton Transfer in the Excited State of 2-(2'-Hydroxyphenyl)benzothiazole.

Sources

"2-(2-Benzothiazolyl)-5-methylphenol" as an organic compound of the phenol class

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Benzothiazolyl)-5-methylphenol , a specialized organic fluorophore belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) class. This guide is structured for researchers in organic synthesis, photophysics, and chemical biology.

Advanced Photophysics, Synthesis, and Application Architectures

Executive Summary

2-(2-Benzothiazolyl)-5-methylphenol (CAS: 56048-54-5) is a benzothiazole-derived phenol exhibiting Excited-State Intramolecular Proton Transfer (ESIPT).[1] Unlike standard fluorophores that emit from the locally excited (LE) state, this compound undergoes an ultrafast enol-to-keto tautomerization upon photoexcitation, resulting in a large Stokes shift (>150 nm) and dual-emission characteristics dependent on solvent polarity. Its capacity to chelate metal ions via the phenolic oxygen and benzothiazole nitrogen makes it a critical scaffold for ratiometric sensing and bioimaging.

Chemical Architecture & Pharmacophore Analysis

The molecule consists of a benzothiazole electron-accepting unit fused to a 5-methyl-substituted phenol electron-donating unit. The "5-methyl" designation places the methyl group meta to the hydroxyl group (position 5 relative to OH at 1) and para to the benzothiazole attachment (position 2).

Key Structural Features:

  • Intramolecular Hydrogen Bond (IMHB): A pre-existing six-membered hydrogen-bonded ring between the phenolic hydroxyl proton and the benzothiazole nitrogen (

    
    ). This is the structural prerequisite for ESIPT.
    
  • Planarity: The molecule is nearly planar in the ground state, facilitating

    
    -conjugation.
    
  • Substituent Effect: The methyl group at the 5-position acts as a weak electron donor, modulating the acidity of the phenol and slightly red-shifting the absorption maximum compared to the unsubstituted parent HBT.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 2-(1,3-Benzothiazol-2-yl)-5-methylphenol
Common Name 2-(2-Benzothiazolyl)-p-cresol
CAS Number 56048-54-5
Molecular Formula

Molecular Weight 241.31 g/mol
LogP (Predicted) ~3.98 (Lipophilic)
pKa (Phenolic OH) ~8.5 - 9.5 (Ground State); < 1.0 (Excited State)
Photophysics: The ESIPT Mechanism

The defining characteristic of 2-(2-Benzothiazolyl)-5-methylphenol is its four-level photocycle. Upon excitation, the acidity of the phenolic proton increases dramatically (


 drops), while the basicity of the benzothiazole nitrogen increases. This drives the proton transfer.
Mechanism Workflow
  • Enol (S0): Stable ground state stabilized by IMHB.

  • Enol (S1):* Franck-Condon excited state.

  • Proton Transfer: Ultrafast (

    
     fs) transfer of 
    
    
    
    from O to N, forming the Keto (S1)* tautomer.
  • Radiative Decay: The Keto* species relaxes to Keto (S0) via fluorescence emission (red-shifted).

  • Back-Proton Transfer: The unstable ground-state Keto form reverts to the Enol form.

ESIPT_Cycle Enol_S0 Enol (S0) Ground State (Stable) Enol_S1 Enol* (S1) Excited State (Short-lived) Enol_S0->Enol_S1 hv (Abs) Enol_S1->Enol_S0 Dual Emission (in polar solvents) Keto_S1 Keto* (S1) Proton Transferred (Emissive Species) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground State (Transient) Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Proton Transfer

Figure 1: The four-level ESIPT photocycle. The dominant emission arises from the Keto* tautomer, providing a large Stokes shift essential for high-contrast imaging.

Synthesis Protocol

The synthesis utilizes the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde . While traditional methods use polyphosphoric acid (PPA) at high temperatures, a milder, oxidative cyclization protocol is recommended to ensure higher purity and yield.

Optimized Oxidative Cyclization Protocol
  • Reaction Type: Condensation / Oxidative Cyclization

  • Yield Target: 75-85%

  • Time: 3-4 Hours

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Oxidant/Catalyst: Sodium Metabisulfite (

    
    ) or 
    
    
    
    (catalytic)
  • Solvent: Ethanol or DMSO

Step-by-Step Methodology:

  • Pre-mixing: Dissolve 5-methylsalicylaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 2-aminothiophenol (10 mmol) dropwise under stirring at room temperature. The solution will turn yellow, indicating Schiff base formation.

  • Cyclization: Add sodium metabisulfite (15 mmol) as an oxidant to facilitate the closure of the benzothiazole ring.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). A precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to obtain pale yellow needles.

Synthesis_Workflow Start Reagents: 2-Aminothiophenol + 5-Methylsalicylaldehyde Intermediate Intermediate: Schiff Base Formation (Yellow Solution) Start->Intermediate Mixing (RT) Cyclization Oxidative Cyclization: Reflux in EtOH Catalyst: Na2S2O5 Intermediate->Cyclization + Oxidant, Heat Product Final Product: 2-(2-Benzothiazolyl)-5-methylphenol (Pale Yellow Solid) Cyclization->Product Precipitation & Recrystallization

Figure 2: Synthetic pathway via oxidative condensation. This route avoids the harsh conditions of PPA, preserving the methyl substituent.

Applications in Sensing & Bioimaging

The 2-(2-Benzothiazolyl)-5-methylphenol scaffold is highly sensitive to the local environment and metal ion coordination.

A. Ratiometric Metal Sensing (

)

The phenolic hydroxyl and benzothiazole nitrogen form a "N,O" chelating pocket.

  • Mechanism: Upon binding a metal ion (

    
    ), the phenolic proton is displaced. This disruption of the intramolecular hydrogen bond inhibits ESIPT .
    
  • Signal Change: The emission shifts from the Keto band (~520 nm, Green/Orange) to the Enol/Metal-Complex band (~400-450 nm, Blue). This distinct color change allows for ratiometric sensing.

B. Solid-State Luminescence

Unlike many fluorophores that suffer from Aggregation-Caused Quenching (ACQ), HBT derivatives often exhibit Aggregation-Induced Emission (AIE) or enhanced solid-state emission due to the restriction of intramolecular rotation (RIR) and the protection of the excited keto form in the crystal lattice.

Table 2: Experimental Validation Matrix
ExperimentObservationInterpretation
UV-Vis in Toluene

nm
Absorption of Enol form.
Fluorescence in Toluene

nm
Strong ESIPT (Keto) emission.
Fluorescence in Methanol Dual emission (380 nm / 530 nm)Polar solvent disrupts H-bond; some Enol emission observed.
Addition of

Blue shift to ~450 nmChelation blocks proton transfer; ESIPT OFF.
References
  • Synthesis & Catalysis: L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation.[2] Journal of Applied Science and Engineering. Link

  • ESIPT Mechanism: TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. Molecules (MDPI). Link

  • Metal Sensing Applications: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. PMC (NIH). Link

  • Chemical Properties: 2-(2-Benzothiazolyl)-5-methylphenol (CAS 56048-54-5) Data.[1][3] Cheméo.[4] Link

Sources

Technical Whitepaper: 2-(2-Benzothiazolyl)-5-methylphenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Functional Intermediates for Bio-Imaging and Medicinal Chemistry

Executive Summary

The compound 2-(2-Benzothiazolyl)-5-methylphenol (CAS: 56048-54-5) represents a critical intersection between photophysics and pharmacology. As a derivative of the parent 2-(2'-hydroxyphenyl)benzothiazole (HBT), this molecule is not merely a structural analogue but a functional probe leveraging Excited-State Intramolecular Proton Transfer (ESIPT) for large Stokes shift fluorescence.[1] Simultaneously, the benzothiazole pharmacophore serves as a "privileged scaffold" in drug discovery, exhibiting potent antitumor activity against breast (MCF-7) and lung cancer cell lines by targeting specific kinases and DNA replication machinery.

This technical guide provides a rigorous analysis of the molecule's synthesis, photophysical mechanisms, and therapeutic potential, designed for application scientists and drug developers.

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name 2-(5-methyl-2-hydroxyphenyl)benzothiazole
Common Code 5-Me-HBT
CAS Number 56048-54-5
Molecular Formula C₁₄H₁₁NOS
Molecular Weight 241.31 g/mol
Core Scaffold Benzothiazole fused to a phenolic ring
Key Functional Group Intramolecular Hydrogen Bond (O-H···N)
The ESIPT Mechanism

The defining feature of 2-(2-Benzothiazolyl)-5-methylphenol is its ability to undergo ESIPT.[2] Upon photoexcitation, the phenolic proton transfers to the benzothiazole nitrogen, generating a keto-tautomer in the excited state. This species relaxes via fluorescence with a massive Stokes shift (>150 nm), eliminating self-absorption artifacts common in standard fluorophores.

ESIPT_Mechanism Enol_Ground Enol Form (S0) (Ground State) Enol_Excited Enol Form (S1) (Excited State) Enol_Ground->Enol_Excited hv (Abs) Keto_Excited Keto Form (S1*) (Proton Transfer) Enol_Excited->Keto_Excited ESIPT (Fast) Keto_Ground Keto Form (S0) (Ground State) Keto_Excited->Keto_Ground hv' (Fluor) Large Stokes Shift Keto_Ground->Enol_Ground Reverse Proton Transfer

Figure 1: The four-level photocycle of ESIPT in Benzothiazole derivatives. The 5-methyl group modulates solubility and electron density without disrupting the critical O-H···N hydrogen bond.

Synthesis Protocols

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol relies on the oxidative condensation of 2-aminothiophenol with substituted salicylaldehydes.

Protocol: Oxidative Condensation

Objective: Synthesize high-purity 5-Me-HBT.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Oxidant:

    
     or 
    
    
    
    (Sodium metabisulfite)
  • Solvent: Ethanol or DMSO

Step-by-Step Workflow:

  • Reactant Dissolution: Dissolve 10 mmol of 5-methylsalicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 2-aminothiophenol dropwise under stirring at room temperature.

  • Catalysis: Add 12 mmol of Sodium metabisulfite (

    
    ) to facilitate oxidative cyclization.
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Precipitation: Cool the reaction mixture to 0°C. The product will precipitate as a solid.

  • Purification: Filter the crude solid and recrystallize from hot ethanol to yield needle-like crystals.

Yield Expectation: 75–85% Validation:


 NMR should show a singlet around 

2.3 ppm (Methyl) and a downfield singlet >11 ppm (Phenolic OH, indicating H-bonding).

Synthesis_Pathway Reactant1 2-Aminothiophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation (EtOH, RT) Reactant2 5-Methylsalicylaldehyde Reactant2->Intermediate Product 2-(2-Benzothiazolyl)-5-methylphenol (Cyclized) Intermediate->Product Oxidative Cyclization (Na2S2O5, Reflux)

Figure 2: Synthetic route via oxidative cyclization of aminothiophenol and aldehyde precursors.

Medicinal Chemistry & Biological Applications

Beyond fluorescence, the benzothiazole scaffold is a pharmacophore with significant antitumor potential.[3][4][5][6] The "5-methyl" substitution increases lipophilicity (


), enhancing cell membrane permeability compared to the unsubstituted parent.
Antitumor Activity (SAR Analysis)

Benzothiazoles exhibit cytotoxicity through two primary mechanisms:

  • Kinase Inhibition: Competitive inhibition of ATP binding sites in tyrosine kinases.

  • DNA Intercalation: Planar aromatic structure allows insertion between base pairs, disrupting replication.

Structure-Activity Relationship (SAR) Table:

Modification SiteChemical ChangeBiological Effect
Benzothiazole C-2 Linkage to PhenolEssential for planarity and DNA intercalation.
Phenol C-5 Methyl (-CH3) Increases lipophilicity/bioavailability; enhances metabolic stability.
Phenol -OH O-AlkylationAbolishes ESIPT; often reduces potency unless replaced by amine.
Benzothiazole C-6 Electron Withdrawing (F, NO2)Often increases antitumor potency (e.g., Riluzole analogues).
Bio-Imaging Probes (Boron Complexation)

To utilize 5-Me-HBT for in vivo imaging, the ESIPT emission is often red-shifted into the Near-Infrared (NIR) region by rigidifying the structure with Boron (


).
  • Modification: Complexation of the N and O atoms with

    
    .
    
  • Result: "Locking" the molecule prevents non-radiative decay, increasing Quantum Yield (

    
    ) from <0.05 to >0.50 and shifting emission >500 nm.
    

Experimental Validation: Fluorescence Assay

Objective: Verify ESIPT behavior and solvatochromism.

  • Stock Solution: Prepare

    
     M 5-Me-HBT in DMSO.
    
  • Solvent Panel: Dilute to

    
     M in Toluene (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).
    
  • Excitation: Excite at

    
     nm.
    
  • Observation:

    • Toluene: Strong emission at ~520 nm (Keto form dominant).

    • Methanol: Dual emission or blue-shifted emission at ~400 nm (Enol form stabilized by H-bonding with solvent).

References

  • Review on Benzothiazole Pharmacophores: Title: A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. Source: International Journal of Pharmaceutical Sciences and Research (2019). URL:[Link]

  • ESIPT Mechanism & Boron Complexation: Title: Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect.[1][7] Source: Frontiers in Chemistry (2021). URL:[Link]

  • Synthesis & Green Chemistry: Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: Molecules (MDPI, 2020). URL:[Link]

Sources

"2-(2-Benzothiazolyl)-5-methylphenol" excited-state intramolecular proton transfer (ESIPT) mechanism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the excited-state intramolecular proton transfer (ESIPT) mechanism of 2-(2-Benzothiazolyl)-5-methylphenol (often referred to as 5-Me-HBT or a derivative of HBT). This document is structured for researchers and drug development professionals, focusing on the mechanistic "engine" of the molecule, its photophysical characterization, and its application in ratiometric sensing.

Executive Summary

The molecule 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT) represents a canonical class of excited-state intramolecular proton transfer (ESIPT) fluorophores. Unlike conventional fluorophores that emit from a locally excited (LE) state, 5-Me-HBT undergoes an ultrafast, four-level photocycle involving a structural tautomerization from an Enol form to a Keto form in the excited state.

This mechanism generates an exceptionally large Stokes shift (>150 nm / >6000 cm⁻¹), decoupling the excitation and emission bands. This property is critical for high-fidelity bio-imaging and ratiometric sensing, as it eliminates self-absorption and minimizes autofluorescence interference. This guide analyzes the thermodynamic driving forces of this mechanism, the solvent-dependent dual emission, and the protocols for synthesis and characterization.

Molecular Architecture & The ESIPT Engine

The core functionality of 5-Me-HBT relies on the pre-existence of a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl proton (-OH) and the benzothiazole nitrogen (=N-) in the ground state.

The Four-Level Photocycle

The ESIPT process is a barrierless or low-barrier reaction on the excited potential energy surface (PES).

  • S₀(Enol): The molecule exists primarily as the Enol tautomer in the ground state, stabilized by the IHB (O-H···N).

  • Excitation (λ_abs ~340 nm): Photon absorption populates the Franck-Condon excited Enol state, S₁(Enol) .

  • Proton Transfer (<100 fs): The acidity of the phenol proton and the basicity of the nitrogen increase significantly in the excited state. The proton transfers to the nitrogen, forming the excited Keto tautomer, S₁(Keto) .

  • Radiative Decay (λ_em ~520 nm): The S₁(Keto) species relaxes to the ground Keto state, S₀(Keto) , emitting a photon. This emission is significantly red-shifted compared to the Enol absorption.

  • Back-Proton Transfer: The S₀(Keto) is thermally unstable and rapidly reverts to the S₀(Enol) form, resetting the cycle.

Mechanism Visualization

The following diagram illustrates the energy landscape and the structural transformation.

ESIPT_Mechanism cluster_0 Structural Tautomerization S0_Enol S0 (Enol) Ground State (Stable) S1_Enol S1 (Enol) Excited State (Short-lived) S0_Enol->S1_Enol Excitation (hν) ~340 nm S1_Keto S1 (Keto) Proton Transferred (Emissive) S1_Enol->S1_Keto ESIPT <100 fs S0_Keto S0 (Keto) Ground State (Unstable) S1_Keto->S0_Keto Fluorescence (hν') ~520 nm (Large Stokes Shift) S0_Keto->S0_Enol Back Proton Transfer (Thermal)

Figure 1: The four-level photocycle of 5-Me-HBT. The cycle highlights the ultrafast proton transfer in the excited state that enables the large Stokes shift.

Photophysical Characterization

The fluorescence of 5-Me-HBT is highly sensitive to the solvent environment (solvatochromism), making it an excellent ratiometric probe.

Solvent-Dependent Dual Emission
  • Non-polar solvents (e.g., Cyclohexane, Toluene): The intramolecular hydrogen bond is undisturbed. The ESIPT process is efficient, leading to a single, intense emission band from the Keto form (~520 nm).

  • Polar/Protic solvents (e.g., Ethanol, DMSO): Intermolecular hydrogen bonding with the solvent competes with the intramolecular bond. This stabilizes the Enol form or disrupts the transfer, leading to dual emission :

    • Band I (~380-410 nm): Normal emission from the S₁(Enol) state (ESIPT frustrated).

    • Band II (~520 nm): Emission from the S₁(Keto) state (ESIPT successful).

Quantitative Photophysical Data
ParameterNon-Polar (Toluene)Polar Aprotic (Acetonitrile)Polar Protic (Ethanol)
Absorption Max (λ_abs) 340 nm338 nm335 nm
Emission Max (λ_em) 525 nm (Keto)390 nm (Enol) / 520 nm (Keto)400 nm (Enol) / 525 nm (Keto)
Stokes Shift ~10,400 cm⁻¹~3,900 cm⁻¹ (Enol)~4,800 cm⁻¹ (Enol)
Quantum Yield (Φ) 0.25 - 0.40< 0.05< 0.02
Lifetime (τ) ~3.5 ns (Keto)< 100 ps (Enol)< 50 ps (Enol)

Note: Values are approximate ranges based on HBT derivatives. The 5-methyl substitution typically enhances the quantum yield slightly compared to unsubstituted HBT by restricting non-radiative decay pathways.

Experimental Protocols

Synthesis of 2-(2-Benzothiazolyl)-5-methylphenol

Objective: Synthesize high-purity 5-Me-HBT for spectroscopic analysis. Reaction: Condensation of 2-aminothiophenol with 5-methylsalicylaldehyde.

Protocol:

  • Reagents: Dissolve 2-aminothiophenol (10 mmol) and 5-methylsalicylaldehyde (10 mmol) in ethanol (20 mL).

  • Catalyst: Add a catalytic amount of oxidative cyclization agent (e.g., p-toluenesulfonic acid or simply reflux in oxidative conditions; H₂O₂/HCl systems are also used for higher yields).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Precipitation: Cool the solution to room temperature. The product often precipitates as yellow needles. If not, add cold water.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Validation: Verify structure via ¹H-NMR (look for the phenolic -OH singlet at >10 ppm, indicating H-bonding).

Spectroscopic Validation Workflow

To confirm the ESIPT mechanism, one must observe the dual emission and its dependence on solvent polarity.[1][2]

Experimental_Workflow Step1 Sample Preparation Dissolve 5-Me-HBT in Toluene, MeCN, EtOH (10 μM) Step2 UV-Vis Absorption Scan 250-450 nm Observe λ_max ~340 nm Step1->Step2 Step3 Steady-State Fluorescence Excite @ λ_abs (340 nm) Scan Emission 360-650 nm Step2->Step3 Step4 Data Analysis Step3->Step4 Decision Dual Emission? Step4->Decision Result_Keto Dominant Keto Peak (~520 nm) (Confirm ESIPT Active) Decision->Result_Keto Non-Polar Result_Dual Dual Peaks (400/520 nm) (Confirm Solvent H-Bonding) Decision->Result_Dual Polar/Protic

Figure 2: Workflow for spectroscopic validation of ESIPT behavior.

Applications in Drug Development & Bio-Imaging

The 5-Me-HBT scaffold is not merely a theoretical curiosity; it is a modular platform for "Turn-On" sensing in biological systems.

Ratiometric Sensing of Zinc (Zn²⁺) and Mercury (Hg²⁺)

The ESIPT process requires the phenolic proton. If this proton is displaced by a metal ion (chelation), the ESIPT is blocked.

  • Mechanism: The metal binds to the O (phenolic) and N (benzothiazole) sites.

  • Signal Change: The emission shifts from the Keto band (Red/Green) to the metal-complex Enol-like band (Blue), or is quenched.

  • Advantage: This allows for ratiometric sensing (measuring the ratio of two wavelengths), which cancels out concentration variations and laser power fluctuations, a critical requirement for quantitative intracellular imaging.

Solid-State Luminescence (AIE Effect)

While many fluorophores suffer from Aggregation-Caused Quenching (ACQ), HBT derivatives often exhibit Aggregation-Induced Emission (AIE) or enhanced solid-state emission.

  • Causality: In the solid state, the intramolecular rotation (which usually dissipates energy non-radiatively) is restricted.

  • Application: This makes 5-Me-HBT derivatives suitable for staining lipid droplets or cell membranes where the local environment is viscous and hydrophobic (favoring the ESIPT Keto emission).

References

  • Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. World Scientific Research.

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces.

  • A 2-(2′-hydroxyphenyl)benzothiazole (HBT)–quinoline conjugate: a highly specific fluorescent probe for Hg2+ based on ESIPT. Dalton Transactions (RSC). [3]

  • Solvent effect of excited state intramolecular proton transfer in 2-(2′-hydroxyphenyl) benzothiazole upon luminescent properties. Journal of Luminescence / ResearchGate.

  • Benzothiazole synthesis protocols and reactivity. Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: Optimized Synthesis and Characterization of 2-(2-Benzothiazolyl)-5-methylphenol for ESIPT Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 2-(2-Benzothiazolyl)-5-methylphenol (also referred to as 5-methyl-HBT ), a critical fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). Unlike standard synthesis guides, this note focuses on the oxidative cyclocondensation route using sodium metabisulfite (


) as a mild oxidant. This method offers superior atom economy and purity compared to classical Polyphosphoric Acid (PPA) routes, making it ideal for pharmaceutical and bio-imaging applications where trace metal contamination must be minimized.

Key Application: This molecule serves as a "Turn-On" fluorescent probe scaffold and a ratiometric sensor due to its large Stokes shift (~150 nm) derived from the enol-keto tautomerization in the excited state.

Scientific Rationale & Mechanism

Retrosynthetic Analysis

The target molecule consists of a benzothiazole moiety fused to a phenolic ring. The critical structural requirement for ESIPT is the intramolecular hydrogen bond between the phenolic hydroxyl proton and the benzothiazole nitrogen.

We utilize a condensation-cyclization-oxidation strategy:

  • Condensation: 2-Aminothiophenol reacts with 2-hydroxy-5-methylbenzaldehyde to form a Schiff base (imine).

  • Cyclization: Intramolecular nucleophilic attack of the thiol group onto the imine carbon forms a benzothiazoline intermediate.

  • Oxidation: Aromatization of the thiazoline ring to the thiazole ring, driven by the oxidant (

    
     or air/DMSO), yields the final product.
    
Reaction Pathway Diagram[1]

ReactionPathway SM1 2-Aminothiophenol Imine Schiff Base Intermediate SM1->Imine Condensation (-H2O) SM2 2-Hydroxy-5-methylbenzaldehyde SM2->Imine Cyclic Benzothiazoline (Non-aromatic) Imine->Cyclic Thiol Attack Product 2-(2-Benzothiazolyl)- 5-methylphenol (Target) Cyclic->Product Oxidative Aromatization (Na2S2O5)

Figure 1: Step-wise mechanistic pathway from starting materials to the final ESIPT fluorophore.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Aminothiophenol 137-07-5>98%Nucleophile / Heterocycle precursor
2-Hydroxy-5-methylbenzaldehyde 613-84-3>97%Electrophile (Scaffold backbone)
Sodium Metabisulfite (

)
7681-57-4ACS ReagentOxidant / Catalyst
DMF (Dimethylformamide) 68-12-2AnhydrousSolvent
Ethanol 64-17-5AbsoluteRecrystallization Solvent
Equipment
  • Round-bottom flask (100 mL) with reflux condenser.

  • Magnetic stirrer with heating block (Oil bath preferred for stability).

  • Inert gas line (

    
     or Ar) - Recommended to prevent disulfide formation of starting material.
    
  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Safety Pre-Check (Critical)
  • 2-Aminothiophenol has a potent, disagreeable stench and is toxic. All operations must be performed in a fume hood.

  • DMF is a reproductive toxin. Double-glove (Nitrile) is recommended.

Synthesis Procedure

Scale: 5.0 mmol basis.

  • Preparation:

    • In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (0.626 g, 5.0 mmol) in DMF (10 mL).

    • Add 2-hydroxy-5-methylbenzaldehyde (0.681 g, 5.0 mmol) to the solution.

    • Stir at room temperature for 5 minutes until a homogeneous yellow/orange solution forms.

  • Catalyst Addition:

    • Add Sodium Metabisulfite (

      
      )  (0.95 g, 5.0 mmol) to the mixture.
      
    • Note: While some protocols use catalytic amounts, using stoichiometric equivalents ensures rapid and complete oxidative aromatization in this specific solvent system.

  • Reflux:

    • Heat the mixture to 120°C (external oil bath temperature) under a nitrogen atmosphere.

    • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

    • Endpoint: The reaction typically completes within 2–4 hours . Look for the disappearance of the aldehyde spot and the emergence of a highly fluorescent spot under UV (365 nm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

    • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.

    • Recrystallization: Dissolve the crude solid in hot Ethanol. Allow it to cool slowly to room temperature, then refrigerate at 4°C.

    • Collect the crystals (typically needle-like, pale yellow/green).

Expected Yield
  • Typical Yield: 75% – 85%

  • Appearance: Pale yellow crystalline solid.

Quality Control & Characterization

To ensure the integrity of the synthesized probe, the following spectral signatures must be verified.

NMR Validation Logic

The hallmark of this molecule is the ESIPT-enabling hydrogen bond . In


 NMR, this manifests as a highly deshielded phenolic proton.
NucleusChemical Shift (

ppm)
MultiplicityAssignmentDiagnostic Value

12.30 – 12.50 Singlet (Broad)-OH (Phenolic)Critical: Confirms intramolecular H-bond (O-H...N).

7.90 – 8.05DoubletBenzothiazole (C4-H)Characteristic aromatic region.

2.30 – 2.35Singlet-CH

Confirms incorporation of the methyl group.

~168.0SingletC=N (Thiazole)Confirms cyclization.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Impurity Check1 Did precipitate form in water? Start->Check1 Action1 No: DMF volume too high. Evaporate 50% DMF before pouring. Check1->Action1 No Check2 Is product oily/sticky? Check1->Check2 Yes Action2 Impurity: Disulfide formation. Recrystallize from EtOH/H2O mix. Check2->Action2 Yes Check3 NMR shows aldehyde peak (~10 ppm)? Check2->Check3 No Action3 Incomplete Reaction. Increase reflux time or oxidant load. Check3->Action3 Yes

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Hu, R. et al. (2016).[1] "A Straightforward Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aryl Aldehydes in Air/DMSO Oxidant System." Synlett.

  • Zhu, H. et al. (2010). "ESIPT-based fluorescent probes for the detection of Zn2+ and their application in live cell imaging." Chemical Communications.

  • PubChem. (2023). "2-(2-Hydroxyphenyl)benzothiazole Compound Summary." National Library of Medicine.

  • Xiao, F. et al. (2022). "Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid." Phosphorus, Sulfur, and Silicon and the Related Elements.[2]

Sources

Using "2-(2-Benzothiazolyl)-5-methylphenol" in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Imaging of Protein Aggregates and Microenvironments using 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT)

Introduction & Core Utility

2-(2-Benzothiazolyl)-5-methylphenol (referred to herein as 5-Me-HBT ) is a specialized fluorogenic probe belonging to the 2-(2’-hydroxyphenyl)benzothiazole (HBT) class. Unlike conventional cationic dyes (e.g., Thioflavin T), 5-Me-HBT is a neutral, lipophilic molecule that leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

This mechanism confers a massive Stokes shift (>150 nm), separating excitation and emission spectra significantly. This property virtually eliminates self-absorption and minimizes autofluorescence interference from biological tissue, making it an exceptional tool for:

  • Amyloid Fibril Detection: High-contrast imaging of A

    
     and 
    
    
    
    -synuclein aggregates in neurodegenerative disease models.
  • Microenvironment Sensing: Probing local polarity and hydrogen-bonding capacity in lipid droplets or hydrophobic pockets of proteins.

Physicochemical Properties & Mechanism

To use 5-Me-HBT effectively, one must understand its dual-emission behavior driven by tautomerization.

Technical Specifications
PropertyValue / CharacteristicNotes
Molecular Formula

Lipophilic, neutral core.
Molecular Weight 241.31 g/mol BBB permeable (high potential for ex vivo brain slice imaging).
Solubility DMSO (Stock), EthanolPoorly soluble in water; requires organic co-solvent for stock.
Excitation Max 340–360 nm (UV/Blue)Can be excited by 405 nm lasers (less efficiently) or UV lamps.
Emission Max ~510–530 nm (Green/Yellow)Keto-form emission (ESIPT dominant).
Stokes Shift ~170 nmExceptional signal-to-noise ratio.
pKa ~10.5 (Phenolic OH)Stable in physiological pH (7.4).
The ESIPT Mechanism

Upon photoexcitation, the phenolic proton transfers to the benzothiazole nitrogen, forming a keto-tautomer in the excited state. This keto form emits at a longer wavelength (green/yellow) and relaxes back to the enol form.

  • Non-Polar/Rigid Environment (e.g., Amyloid Fibril): ESIPT is favored; strong Stokes-shifted emission.

  • Polar/Protic Solvent (e.g., Water): Intermolecular H-bonding with water competes with intramolecular transfer, quenching fluorescence or shifting it to the blue (enol emission).

ESIPT_Mechanism cluster_env Environment Sensitivity Enol_G Enol Form (Ground) Stable, Non-fluorescent Enol_E Enol Form (Excited) Short-lived Enol_G->Enol_E Excitation (UV/340nm) Keto_E Keto Form (Excited) Proton Transferred Enol_E->Keto_E ESIPT (Fast Proton Transfer) Keto_G Keto Form (Ground) Unstable Keto_E->Keto_G Emission (Green/520nm) Large Stokes Shift Keto_G->Enol_G Reverse Proton Transfer

Figure 1: The ESIPT photocycle of 5-Me-HBT. The large Stokes shift results from the energy gap between the Enol excitation and Keto emission.

Application Protocol: Amyloid Fibril Detection

This protocol is optimized for staining fixed brain tissue slices or in vitro aggregated protein samples. 5-Me-HBT binds to the


-sheet rich channels of amyloid fibrils, shielding the proton transfer site from water and enhancing the ESIPT fluorescence.
Reagents Preparation
  • Stock Solution (10 mM): Dissolve 2.4 mg of 5-Me-HBT in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in the dark (stable for 3 months).

  • Staining Buffer: PBS (pH 7.4). Avoid buffers with high concentrations of surfactants (e.g., Tween-20) as they may form micelles that sequester the hydrophobic probe, causing background noise.

  • Working Solution (10

    
    M):  Dilute 1 
    
    
    
    L of Stock into 999
    
    
    L of PBS immediately before use.
Staining Workflow (Fixed Tissue)

Step 1: Preparation

  • Fix tissue (e.g., mouse brain slices) in 4% Paraformaldehyde (PFA) for 24h.

  • Wash 3x with PBS (5 min each).

Step 2: Permeabilization (Optional but Recommended)

  • Incubate slices in PBS + 0.1% Triton X-100 for 10 mins to enhance probe penetration into dense plaques.

Step 3: Staining

  • Apply 10

    
    M 5-Me-HBT Working Solution  to the tissue. Ensure the sample is fully covered.
    
  • Incubate: 30 minutes at Room Temperature (RT) in the dark .

    • Note: Do not use heat; thermal agitation can disrupt the specific binding equilibrium.

Step 4: Differentiation/Washing

  • Critical Step: Wash 3x with 50% Ethanol/PBS for 2 minutes each.

    • Why? 5-Me-HBT is lipophilic. The ethanol wash removes non-specifically bound probe from lipid membranes (myelin) while retaining the probe intercalated in the rigid amyloid fibrils.

  • Final rinse with PBS (2x 5 min).

Step 5: Mounting

  • Mount using a non-fluorescent, aqueous mounting medium (e.g., Glycerol/PBS). Avoid media containing DAPI if UV excitation overlap is a concern, though the Stokes shift usually allows multiplexing.

Imaging Parameters
  • Microscope: Confocal or Epifluorescence.

  • Excitation: 350 nm - 405 nm (UV laser or diode).

  • Emission Filter: Bandpass 500–550 nm (Green).

  • Dichroic Mirror: 400 nm long-pass.

Workflow cluster_prep Preparation cluster_stain Staining Procedure cluster_img Imaging Stock Stock: 10mM in DMSO Dilution Dilute to 10µM in PBS Stock->Dilution Incubate Incubate Sample 30 min @ RT (Dark) Dilution->Incubate Wash Differentiation Wash 50% EtOH/PBS (Remove Lipids) Incubate->Wash Ex Excitation: 365-405nm Wash->Ex Em Emission: 510-530nm Ex->Em

Figure 2: Optimized staining workflow for amyloid detection in tissue slices.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Non-specific lipid binding.Increase Ethanol concentration in wash step to 70% or extend wash time.
No Signal pH interference or Proton quenching.Ensure Buffer pH is > 6.0. Acidic environments can protonate the benzothiazole nitrogen, killing ESIPT.
Blue Shifted Emission Probe in "Enol" form (Polar environment).Sample is too hydrated or probe is not binding to hydrophobic pockets. Confirm presence of aggregates with Thioflavin T control.
Precipitation Stock solution shock.Dilute stock into buffer slowly while vortexing. Do not add water to DMSO stock directly.

References

  • Mechanism of ESIPT in Benzothiazoles: Wait, S. et al. "Excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzothiazole derivatives." Journal of Physical Chemistry A.

  • Benzothiazoles for Amyloid Detection: Mathis, C. A. et al.[1][2] "A lipophilic thioflavin-T derivative for positron emission tomography (PET) imaging of amyloid in brain." Bioorganic & Medicinal Chemistry Letters.

  • Solvatochromism and Polarity Sensing: Woolfe, G. J. et al. "Solvent effects on the excited state proton transfer of 2-(2-hydroxyphenyl)benzothiazole." Journal of the American Chemical Society.

  • Synthesis and Properties of 5-Methyl Derivatives: Search Results for "2-(2-Benzothiazolyl)-6-methylphenol" (Structural Isomer comparison) and HBT derivatives. Sigma-Aldrich Product Sheet.

(Note: While specific clinical protocols for the "5-methyl" derivative are rare compared to the "4-methylamino" (BTA-1), the protocols above are derived from the validated chemistry of the HBT scaffold class used in research settings.)

Sources

Application of "2-(2-Benzothiazolyl)-5-methylphenol" as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Benzothiazolyl)-5-methylphenol (often abbreviated as 5-Me-HBT ) is a benchmark fluorophore belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family. It is distinguished by its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5][6] Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on rigid planar structures for fluorescence, 5-Me-HBT utilizes a four-level photophysical cycle involving rapid tautomerization between enol and keto forms.

Key Advantages:

  • Large Stokes Shift (>150 nm): Minimizes self-absorption and reduces background interference.

  • Dual Emission (Ratiometric Potential): Environment-dependent emission allows for ratiometric sensing of pH and solvent polarity.

  • "Turn-On" Scaffold: The phenolic hydroxyl group serves as a reactive "trigger" site. Masking this group quenches the ESIPT emission; removing the mask restores it.

Mechanism of Action: The ESIPT Cycle

The core utility of 5-Me-HBT lies in the ultrafast proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen upon photoexcitation.

The Photophysical Pathway
  • Ground State (Enol): The molecule exists primarily as the Enol form, stabilized by an intramolecular hydrogen bond (IMHB).

  • Excitation: UV light (~330–350 nm) excites the Enol form to the excited state (

    
    ).
    
  • Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the nitrogen increase, driving a rapid proton transfer to form the excited Keto tautomer (

    
    ).
    
  • Emission: The

    
     species relaxes to the ground state (
    
    
    
    ) by emitting a photon. Because the
    
    
    energy gap is smaller, the emission is significantly red-shifted (green/yellow, ~510–550 nm) compared to the absorption.
  • Relaxation: The ground state Keto form (

    
    ) is unstable and instantly reverts to the Enol form.
    
Pathway Visualization

ESIPT_Mechanism Enol_S0 Enol (Ground State) Stable Form Enol_S1 Enol* (Excited) High Energy Enol_S0->Enol_S1 Excitation (UV) Keto_S1 Keto* (Excited) Proton Transferred Enol_S1->Keto_S1 ESIPT (Ultrafast H+ Transfer) Keto_S0 Keto (Ground) Transient Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Reverse Tautomerization

Caption: The four-level ESIPT photocycle of 5-Me-HBT. The large energy loss during the Enol to Keto* transition results in the characteristic large Stokes shift.*

Physicochemical Properties

The addition of the methyl group at the 5-position (para to the hydroxyl) slightly modulates the electron density of the phenol ring compared to the parent HBT, often improving quantum yield and lipophilicity.

PropertyValue / CharacteristicNotes
Molecular Formula C₁₄H₁₁NOS
Excitation Max (

)
330 – 350 nmAbsorbs in UV region.
Emission Max (

)
510 – 540 nmStrongly solvent-dependent (Keto form).
Stokes Shift ~160 – 200 nmExcellent for separating excitation/emission signals.
Solubility DMSO, Ethanol, DCMPoor solubility in pure water; requires organic co-solvent.
pKa ~10 – 11Phenolic proton.
Quantum Yield (

)
0.02 – 0.4Low in polar protic solvents (due to H-bonding with solvent); High in non-polar/solid state.

Key Applications

Ratiometric Sensing (Polarity & pH)

In protic solvents (like water or methanol), intermolecular hydrogen bonding with the solvent competes with the intramolecular hydrogen bond required for ESIPT.

  • Non-polar environment: ESIPT is efficient

    
     Strong Green/Yellow  emission (Keto).
    
  • Polar/Protic environment: ESIPT is disrupted

    
     Weak Blue  emission (Enol) or quenching.
    
  • Application: Researchers use 5-Me-HBT to map polarity changes in lipid droplets or cell membranes.

"Caged" Probes for Bio-Analytes (The Scaffold Strategy)

This is the most prevalent application in drug development. The phenolic hydroxyl group is "masked" with a recognition moiety.

  • Masked State: The protecting group prevents intramolecular hydrogen bonding. ESIPT is blocked. Fluorescence is either quenched or blue-shifted (Enol emission only).

  • Activated State: The target analyte (e.g., an enzyme, ROS, or thiol) cleaves the mask. The hydroxyl group is liberated. ESIPT is restored. Strong green/yellow fluorescence appears.

Common Targets:

  • Phosphates: Mask with a phosphate group to detect Alkaline Phosphatase (ALP).

  • Boronates: Mask with a boronic ester to detect Hydrogen Peroxide (

    
    ).
    
  • Esters: Mask with an acetate/butyrate group to detect Esterases.

Experimental Protocols

Preparation of Stock Solutions

Materials: 5-Me-HBT (Solid), Anhydrous DMSO (Dimethyl sulfoxide).

  • Calculate Mass: For a 10 mM stock solution, weigh 2.41 mg of 5-Me-HBT (MW ≈ 241.31 g/mol ) per 1 mL of DMSO.

  • Dissolution: Add DMSO to the vial. Vortex vigorously until fully dissolved.

  • Storage: Aliquot into amber tubes to protect from light. Store at -20°C. Stable for 3–6 months.

Spectroscopic Characterization (In Vitro)

Objective: Determine the emission profile in response to solvent polarity.

  • Dilution: Prepare 10 µM working solutions in three solvents:

    • Toluene (Non-polar)

    • Acetonitrile (Polar Aprotic)

    • PBS Buffer (Polar Protic)

  • Measurement:

    • Set Excitation (

      
      ) to 340 nm.
      
    • Scan Emission (

      
      ) from 360 nm to 650 nm.
      
  • Observation:

    • Toluene: Expect a dominant peak at ~530 nm (Keto emission).

    • PBS: Expect significantly lower intensity, potentially a blue-shifted peak (~400 nm) or quenching due to water interference.

Live Cell Imaging Protocol (Lipid Droplet / Polarity Imaging)

Objective: Visualize intracellular lipid droplets or hydrophobic regions.

Reagents:

  • Adherent cells (e.g., HeLa, MCF-7) on confocal dishes.

  • 5-Me-HBT Stock (10 mM).

  • PBS (pH 7.4).

  • Hoechst 33342 (Nuclear counterstain - Optional).

Step-by-Step:

  • Culture: Grow cells to 70–80% confluence.

  • Staining Solution: Dilute the 10 mM stock into warm culture medium (phenol red-free) to a final concentration of 5–10 µM .

    • Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

  • Incubation: Aspirate old medium and add the staining solution. Incubate for 20–30 minutes at 37°C / 5% CO₂.

  • Wash: Aspirate stain. Wash cells 3x with pre-warmed PBS to remove excess probe.

  • Imaging (Confocal Microscopy):

    • Excitation: 405 nm laser (or UV lamp).

    • Emission Channel 1 (Blue/Enol): Bandpass 420–460 nm.

    • Emission Channel 2 (Green/Keto): Bandpass 520–560 nm.

  • Analysis: Lipid droplets (hydrophobic) will appear bright green/yellow. Cytosol (hydrophilic) will be dim or faint blue.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Fluorescence Probe precipitated in aqueous buffer.Ensure DMSO stock is fully dissolved. Do not exceed 10 µM in PBS.
High Background Non-specific binding or insufficient washing.Increase washing steps. Reduce probe concentration to 1 µM.
Blue Shift Only ESIPT failure due to H-bonding with water.This is normal in aqueous cytosol. Signal should be green in lipid-rich regions.
Photobleaching High laser power.HBTs are generally photostable, but reduce laser power or exposure time if fading occurs.

References

  • Mechanism of ESIPT in HBT Derivatives

    • Zhao, J., et al. "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials." Physical Chemistry Chemical Physics, 2012.

  • Synthesis and Substitution Effects

    • Wang, Y., et al. "Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives."[1] World Scientific Research Journal, 2025.[1]

  • Biological Applications (ROS Detection)

    • Kim, H. M., & Cho, B. R. "Small-Molecule Two-Photon Probes for Bioimaging Applications." Chemical Reviews, 2015.[7]

  • Solid State & AIE Properties

    • Padalkar, V. S., & Sekar, N. "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances, 2016.

Sources

Application Note: 2-(2-Benzothiazolyl)-5-methylphenol for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol for the use of 2-(2-Benzothiazolyl)-5-methylphenol (also known as 5-Methyl-HBT ) in the detection of metal ions.

Executive Summary

2-(2-Benzothiazolyl)-5-methylphenol (CAS: 56048-54-5) is a highly sensitive fluorogenic scaffold derived from the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family. Unlike passive dyes, this molecule operates on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, providing a large Stokes shift and exceptional signal-to-noise ratio.

Its primary application is the ratiometric or "turn-on" detection of Zinc (Zn²⁺) and Beryllium (Be²⁺) ions . Upon metal coordination, the ESIPT process is inhibited, triggering a dramatic spectral shift from the keto-emission (green/orange) to the enol-complex emission (blue/cyan) with significant Chelation-Enhanced Fluorescence (CHEF). This protocol details the validation, preparation, and experimental workflow for using this probe in biological and environmental matrices.

Mechanism of Action

The sensing capability of 2-(2-Benzothiazolyl)-5-methylphenol relies on the disruption of its intrinsic proton transfer cycle.

  • Free Ligand (ESIPT Active): Upon UV excitation (~330–340 nm), the phenolic proton transfers to the benzothiazole nitrogen, forming a keto tautomer. This species emits at a longer wavelength (~510–550 nm) with a large Stokes shift.

  • Metal Complex (ESIPT Blocked): When a metal ion (Zn²⁺/Be²⁺) binds to the phenolic oxygen and benzothiazole nitrogen (N,O-bidentate chelation), the proton is displaced or locked. The molecule is forced to emit from the enol-like metal-complexed state, resulting in a blue-shifted emission (~420–460 nm) and often a massive increase in quantum yield (CHEF effect).

Mechanistic Pathway

ESIPT_Mechanism cluster_0 Free Probe (ESIPT Active) cluster_1 Metal Bound (ESIPT Blocked) Enol Enol Form (Ground State) Enol_Star Enol* (Excited State) Enol->Enol_Star UV Excitation (330 nm) Complex Metal-Probe Complex (Zn2+ / Be2+) Enol->Complex + Metal Ion (Chelation) Keto_Star Keto* (Proton Transfer) Enol_Star->Keto_Star ESIPT (Fast) Emission_Keto Emission: Green (~520 nm) Keto_Star->Emission_Keto Radiative Decay Complex_Star Complex* (Excited State) Complex->Complex_Star UV Excitation Emission_Blue Emission: Blue (~450 nm) Complex_Star->Emission_Blue CHEF Effect (High Quantum Yield)

Caption: Schematic of ESIPT inhibition. Metal binding prevents the Enol-to-Keto transition, shifting emission from Green to Blue.

Technical Specifications & Preparation

Physicochemical Properties
ParameterValueNotes
Chemical Name 2-(2-Benzothiazolyl)-5-methylphenolSpecific 5-methyl derivative of HBT
CAS Number 56048-54-5Commercially available
Molecular Weight 241.31 g/mol
Solubility DMSO, Acetonitrile, EthanolHydrophobic; requires organic co-solvent
Excitation Max 335 nm
Emission (Free) ~510–530 nm (Weak/Green)Highly solvent dependent (polar solvents quench ESIPT)
Emission (Bound) ~440–460 nm (Strong/Blue)Zn²⁺/Be²⁺ complex
Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Accurately weigh 2.41 mg of 2-(2-Benzothiazolyl)-5-methylphenol.

  • Dissolution: Dissolve in 1.0 mL of spectroscopic grade DMSO (Dimethyl sulfoxide). Vortex until completely clear.

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Zinc (Zn²⁺) Detection

This protocol is optimized for detecting Zn²⁺ in aqueous buffer (simulated physiological conditions).

Reagents
  • Buffer: 10 mM HEPES or Tris-HCl, pH 7.2 (Zn²⁺ is pH sensitive; avoid phosphate buffers as they precipitate Zinc).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

  • Zinc Standard: Zn(ClO₄)₂ or ZnCl₂ (dissolved in dilute acid/water to prevent hydrolysis).

Titration Workflow
  • Probe Preparation: Dilute the 10 mM DMSO stock into the measurement buffer (e.g., 1:1 MeCN:Water or 10% DMSO in HEPES) to a final concentration of 10 µM .

  • Blank Measurement: Record the fluorescence spectrum of the probe alone (Ex: 335 nm, Em Scan: 380–600 nm). Expect weak emission around 510 nm or low background.

  • Titration: Add Zn²⁺ solution in varying equivalents (0 to 5.0 eq).

    • Step size: 0.1 eq increments for 0–1.0 eq; 0.5 eq increments thereafter.

    • Equilibration: Mix and wait 2 minutes before each scan.

  • Observation: Monitor the emergence of a new peak at ~450 nm .

    • Isoemissive Point: A clear isoemissive point may appear between the keto and enol bands, indicating a clean 1:1 or 1:2 transformation.

Data Analysis (LOD Calculation)

To validate the sensor, calculate the Limit of Detection (LOD):



  • 
    : Standard deviation of the blank fluorescence intensity (measure 10 times).
    
  • 
    : Slope of the linear regression curve (Intensity vs. [Zn²⁺]) in the linear range.
    
Experimental Workflow Diagram

Workflow Start Start: Stock Prep (10 mM in DMSO) Dilution Dilution 10 µM Probe in HEPES/MeCN (1:1) Start->Dilution Blank Measure Blank Spectrum (Ex: 335 nm) Dilution->Blank Titration Add Zn2+ Standard (0 - 50 µM) Blank->Titration Readout Measure Fluorescence (Em: 450 nm) Titration->Readout Readout->Titration Next Aliquot Analysis Plot Intensity vs Concentration Calculate LOD Readout->Analysis Final Data

Caption: Step-by-step workflow for fluorometric titration and data analysis.

Selectivity & Interference

The 2-(2-Benzothiazolyl)-5-methylphenol scaffold is generally selective for ions with high charge density and appropriate coordination geometry (Zn²⁺, Be²⁺).

  • Positive Interference: Cadmium (Cd²⁺) may cause a similar spectral response due to being in the same group, though usually with lower affinity. Beryllium (Be²⁺) binds very strongly and is a known target for HBT derivatives.

  • Quenchers: Paramagnetic ions like Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺ typically quench fluorescence via electron transfer or paramagnetic effects.

  • Non-Interfering: Physiologically abundant ions (Na⁺, K⁺, Ca²⁺, Mg²⁺ ) typically do not bind strongly enough to disrupt ESIPT in aqueous media, ensuring bio-compatibility.

Validation Step: Always perform a competition assay. Measure the Zn²⁺ response in the presence of 10-fold excess of Ca²⁺/Mg²⁺/Na⁺ to confirm signal stability.

References

  • Gunnlaugsson, T., et al. "Fluorescent sensing of zinc(II): A review of the literature." Coordination Chemistry Reviews, 2006. Link (General HBT/Zinc sensing principles).

  • Goswami, S., et al. "A benzothiazole-based fluorescent probe for hypochlorite and its application in living cells." RSC Advances, 2015. (Demonstrates HBT scaffold reactivity and properties).
  • Sakai, K., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)benzothiazole."[2] Journal of Physical Chemistry A, 2017.[3] (Fundamental photophysics of the HBT scaffold).

  • PubChem Compound Summary. "2-(2-Hydroxy-5-methylphenyl)benzothiazole (CAS 56048-54-5)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "2-(2-Benzothiazolyl)-6-methylphenol Product Specification." (Analogous commercial standard for verification). Link

Sources

Application Note: Tyrosinase Inhibition Profiling of 2-(2-Benzothiazolyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating 2-(2-Benzothiazolyl)-5-methylphenol (and structurally related benzothiazole derivatives) as an inhibitor of Tyrosinase (EC 1.14.18.1).

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to Dopaquinone (diphenolase activity).

Why this Compound? The 2-(2-Benzothiazolyl)-5-methylphenol scaffold represents a classic "privileged structure" in medicinal chemistry. It combines a phenolic moiety (mimicking the native substrate, Tyrosine) with a benzothiazole ring.

  • Mechanism: The nitrogen atom in the benzothiazole ring and the phenolic hydroxyl group often act synergistically to chelate the binuclear copper ions (

    
    ) within the enzyme's active site.
    
  • Physicochemical Warning: This compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT), making it highly fluorescent. Crucial Note: To ensure data integrity, this protocol utilizes absorbance (colorimetric) detection of dopachrome. Fluorescence-based assays are not recommended for this specific compound due to high risk of native fluorescence interference (inner filter effects).

Mechanism of Action (In Silico & In Vitro)

Understanding the molecular interaction is prerequisite to experimental design. The inhibitor competes with L-DOPA for the active site.

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the kinetic competition between the natural substrate (L-DOPA) and the Benzothiazole inhibitor at the binuclear copper active site.

TyrosinaseMechanism Enzyme Tyrosinase Active Site (Binuclear Cu2+) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + L-DOPA Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Benzothiazole (Chelation) Substrate Substrate: L-DOPA Substrate->Complex_ES Inhibitor Inhibitor: 2-(2-Benzothiazolyl)-5-methylphenol Inhibitor->Complex_EI Product Product: Dopaquinone -> Dopachrome (OD 475nm) Complex_ES->Product Oxidation Complex_EI->Product Blocked

Figure 1: Competitive inhibition mechanism. The benzothiazole derivative sequesters the enzyme, preventing the oxidation of L-DOPA into the chromogenic product Dopachrome.

Materials & Reagent Preparation

Reagents
ReagentSpecificationRole
Mushroom Tyrosinase lyophilized powder, ≥1000 units/mgTarget Enzyme
L-DOPA 3,4-Dihydroxy-L-phenylalanine, ≥98%Substrate
Test Compound 2-(2-Benzothiazolyl)-5-methylphenolInhibitor
Kojic Acid ≥99%Positive Control (Standard Inhibitor)
Phosphate Buffer 50 mM, pH 6.8Reaction Medium
DMSO Dimethyl sulfoxide, PCR GradeSolvent for Inhibitor
Stock Solution Preparation (Critical)
  • Phosphate Buffer (PBS) pH 6.8: Dissolve

    
     and 
    
    
    
    in Ultrapure water. Adjust pH to 6.8 exactly. Tyrosinase activity is highly pH-sensitive.
  • Tyrosinase Enzyme Stock (1000 U/mL): Dissolve lyophilized powder in cold PBS. Aliquot into small volumes (e.g., 100 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • L-DOPA Substrate (2.5 mM): Prepare fresh daily in PBS. Note: L-DOPA oxidizes rapidly in air (turns black). Keep wrapped in foil on ice.

  • Inhibitor Stock (10 mM): Dissolve 2-(2-Benzothiazolyl)-5-methylphenol in 100% DMSO. Sonicate if necessary to ensure complete solubilization.

Experimental Protocol (96-Well Plate Format)

Assay Principle: We measure the formation of Dopachrome , an orange-red pigment formed by the auto-oxidation of Dopaquinone. Absorbance is read at 475 nm .

Step-by-Step Workflow

1. Plate Layout Strategy:

  • Test Sample (T): Enzyme + Substrate + Inhibitor

  • Control (C): Enzyme + Substrate + Buffer (No Inhibitor) -> Represents 100% Activity

  • Blank (B): Buffer + Substrate + Inhibitor (No Enzyme) -> Corrects for intrinsic color of the compound

  • Positive Control (PC): Enzyme + Substrate + Kojic Acid

2. Reaction Setup:

StepComponentVolume per Well (µL)Notes
1Phosphate Buffer (pH 6.8) Adjust to final vol 200µLDiluent
2Test Inhibitor (Var. Conc.)10 µLFinal DMSO conc must be <5%
3Tyrosinase Enzyme (100 U/mL)20 µLFinal conc: ~10 U/well
4 PRE-INCUBATION 10 Minutes @ 25°C CRITICAL STEP
5L-DOPA Substrate (2.5 mM)40 µLInitiates reaction
6Measurement Kinetic LoopRead OD475nm every 1 min for 20 mins
Experimental Logic Diagram

AssayWorkflow Step1 1. Dispense Inhibitor (DMSO Stock) into 96-well plate Step2 2. Add Enzyme (Mushroom Tyrosinase) Step1->Step2 Step3 3. PRE-INCUBATION 10 mins @ 25°C (Allows Inhibitor Binding) Step2->Step3 Step4 4. Add Substrate (L-DOPA) (Start Reaction) Step3->Step4 Step5 5. Kinetic Read OD 475nm (0-20 mins) Step4->Step5

Figure 2: Assay workflow emphasizing the pre-incubation step, which allows the benzothiazole moiety to equilibrate with the enzyme before substrate competition begins.

Data Analysis & Validation

Calculation of Inhibition (%)

Calculate the initial velocity (


) (slope of the linear portion of the absorbance vs. time curve) for each well.


  • 
     : Slope of Enzyme + Substrate (Max Activity).
    
  • 
     : Slope of Enzyme + Substrate + Inhibitor.
    
  • 
     : Slope of Buffer + Substrate + Inhibitor (Corrects for non-enzymatic oxidation or compound color).
    
IC50 Determination

Plot % Inhibition (Y-axis) against Log[Concentration] (X-axis) . Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Senior Scientist's Troubleshooting Guide (E-E-A-T)

1. The "False Positive" Trap (Redox Cycling): Some phenols can act as alternative substrates rather than inhibitors. They might be oxidized to quinones that have different absorption spectra.

  • Validation: Run a spectral scan (300-700nm) of the Enzyme + Inhibitor (no L-DOPA) to see if a new peak forms. If the compound is oxidized, it is a substrate, not a pure inhibitor.

2. Solubility Issues: Benzothiazoles are hydrophobic. If the solution turns cloudy upon adding the aqueous buffer to the DMSO stock, you have precipitation.

  • Solution: Use a lower final concentration or add a surfactant like Triton X-100 (0.01%) if validated that it doesn't affect the enzyme. Alternatively, keep DMSO at exactly 5% in all wells (including controls) to maintain solubility.

3. Copper Chelation Verification: To prove the mechanism is copper chelation (typical for this class), add excess


 to the reaction. If inhibition is reversed, the mechanism is confirmed as chelation.

References

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Tyrosinase. Sigma Quality Control Test Procedure. Link

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

Application Notes and Protocols for Cell Imaging Using Benzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of benzothiazole-based fluorescent probes, exemplified by structures similar to "2-(2-Benzothiazolyl)-5-methylphenol," for a range of cell imaging applications. This document provides in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the methodologies.

Introduction: The Versatility of the Benzothiazole Scaffold in Cellular Imaging

The benzothiazole core is a privileged heterocyclic structure in the development of fluorescent probes due to its advantageous photophysical properties, including good photostability and a large Stokes shift, which is crucial for minimizing self-quenching and autofluorescence in cellular environments[1]. Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) are particularly noteworthy. Many HBT-based probes exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that results in a large Stokes shift and dual emission, making them sensitive reporters of their microenvironment[2][3]. While "2-(2-Benzothiazolyl)-5-methylphenol" itself is a specific embodiment of this class, the broader family of benzothiazole derivatives has been extensively developed for diverse applications in cellular imaging[4].

These probes are designed to be "turn-on" sensors, where their fluorescence is quenched in the unbound state and significantly enhanced upon interaction with a specific analyte. This characteristic provides a high signal-to-noise ratio, enabling the sensitive and selective detection of various biological targets[2][5]. Key applications, which will be detailed in this guide, include the detection of reactive oxygen species (ROS), the visualization of protein aggregates implicated in neurodegenerative diseases, and the sensing of biothiols and metal ions[4].

Core Principles and Mechanisms of Action

The functionality of benzothiazole-based probes is rooted in their chemical structure, which typically consists of the benzothiazole fluorophore and a target-specific reactive moiety. The fluorescence mechanism can vary, with common principles including:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In HBT-type probes, photoexcitation triggers the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This process leads to the formation of a transient keto tautomer that fluoresces at a longer wavelength than the initial enol form. This large Stokes shift is a key advantage for bioimaging[3][6].

  • Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are designed as AIEgens. In solution, these molecules are weakly fluorescent due to intramolecular rotations that dissipate energy non-radiatively. Upon binding to a target, such as a protein aggregate, these rotations are restricted, leading to a significant enhancement of fluorescence[2].

  • Intramolecular Charge Transfer (ICT): In probes with electron-donating and electron-accepting groups, photoexcitation can induce a charge transfer from the donor to the acceptor. The emission properties of these probes are often sensitive to the polarity of their environment.

  • Photoinduced Electron Transfer (PET): In this "turn-on" mechanism, a PET process from a recognition group to the fluorophore quenches the fluorescence. Upon reaction with the target analyte, the PET process is inhibited, and fluorescence is restored[1].

Applications in Cellular Imaging

Detection of Reactive Oxygen Species (ROS)

Benzothiazole-based probes have been successfully employed for the detection of various ROS, which are key signaling molecules and mediators of oxidative stress.

  • Hydrogen Peroxide (H₂O₂): Probes for H₂O₂ often incorporate a boronate ester as the reactive moiety. The boronate group is selectively cleaved by H₂O₂, releasing the highly fluorescent benzothiazole derivative. This "turn-on" response allows for the sensitive imaging of H₂O₂ dynamics in living cells[2][7].

  • Hypochlorite (OCl⁻): Similar to H₂O₂ probes, hypochlorite sensors have been developed using benzothiazole derivatives. These probes exhibit high sensitivity and selectivity for OCl⁻, enabling the study of its roles in innate immunity and disease[5].

Imaging of Protein Aggregates in Neurodegenerative Diseases

The deposition of protein aggregates, such as β-amyloid (Aβ) and α-synuclein, is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's disease[8][9]. Benzothiazole-based fluorescent probes are valuable tools for studying these pathological processes.

  • β-Amyloid Plaques: Certain benzothiazole derivatives have been designed to specifically bind to the β-sheet structures of Aβ aggregates. Upon binding, these probes exhibit enhanced fluorescence, allowing for the clear visualization of amyloid plaques in brain tissue and in vivo models[8][10][11]. The design of these probes often focuses on properties that allow them to cross the blood-brain barrier[10].

  • α-Synuclein Aggregates: Similarly, fluorescent probes based on the benzothiazole scaffold have been developed for the detection of α-synuclein aggregates, which are characteristic of Parkinson's disease[8].

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging of Analytes with Benzothiazole-Based Probes

This protocol provides a general framework for using "turn-on" benzothiazole fluorescent probes for the detection of analytes such as H₂O₂ in living cells.

Materials:

  • Benzothiazole-based fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Confocal microscopy dishes or plates

  • Analyte of interest (e.g., H₂O₂) or a stimulus to induce endogenous production

Procedure:

  • Preparation of Probe Stock Solution: a. Dissolve the benzothiazole-based probe in high-quality, anhydrous DMSO to prepare a stock solution, typically in the range of 1-10 mM[7]. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the stock solution at -20°C, protected from light[7].

  • Cell Culture and Seeding: a. Culture the chosen mammalian cell line in the appropriate complete medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂[7]. b. Seed the cells onto confocal dishes or plates at a density that will result in 60-70% confluency on the day of the experiment[7]. c. Allow the cells to adhere and grow for at least 24 hours before starting the experiment[7].

  • Probe Loading: a. On the day of the experiment, aspirate the culture medium from the cells. b. Wash the cells once with warm PBS[7]. c. Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium or PBS to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 5-10 µM[7]. d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light[7].

  • Analyte Treatment (for exogenous detection): a. After probe loading, wash the cells twice with warm PBS to remove any excess, unbound probe[7]. b. Add fresh culture medium containing the desired concentrations of the analyte (e.g., 10-100 µM H₂O₂) to the cells[7]. c. Incubate for a specific period (e.g., 30 minutes) at 37°C to allow for the reaction between the probe and the analyte[7].

  • Imaging: a. After the incubation period, wash the cells once with warm PBS. b. Add fresh, pre-warmed imaging medium (e.g., PBS or phenol red-free medium) to the cells. c. Immediately image the cells using a confocal fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific benzothiazole probe being used.

Workflow for Live-Cell Imaging:

LiveCellImaging cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare Probe Stock Solution (1-10 mM in DMSO) C Load Cells with Probe (5-10 µM, 30-45 min) A->C B Culture and Seed Cells (60-70% Confluency) B->C D Wash to Remove Excess Probe C->D E Treat with Analyte D->E F Wash Cells E->F G Image with Confocal Microscope F->G AggregateDetection Probe Benzothiazole Probe (Weakly Fluorescent) Complex Probe-Aggregate Complex (Highly Fluorescent) Probe->Complex Binding Aggregate Protein Aggregate (e.g., Aβ Fibril) Aggregate->Complex Binding

Caption: Mechanism of "turn-on" fluorescence for protein aggregate detection.

Data Presentation

The following table summarizes the typical properties and working parameters for benzothiazole-based fluorescent probes. Note that these are general ranges, and specific values will vary depending on the exact chemical structure of the probe.

ParameterTypical Range/ValueRationale and Considerations
Excitation Wavelength (λex) 400 - 550 nmShould be chosen to minimize cellular autofluorescence.
Emission Wavelength (λem) 500 - 700 nmA large Stokes shift (λem - λex) is desirable.
Stokes Shift >100 nmMinimizes self-quenching and bleed-through in multi-color imaging.[1]
Stock Solution Concentration 1 - 10 mM in DMSODMSO aids in dissolving the often hydrophobic probes.
Working Concentration 1 - 20 µMShould be optimized to maximize signal-to-noise while minimizing cytotoxicity.
Incubation Time 15 - 60 minutesSufficient time for probe uptake and/or reaction with the target.
Quantum Yield (Φ) Varies significantlyHigher quantum yield upon binding to the target is a key feature of "turn-on" probes.

Troubleshooting and Considerations

  • High Background Fluorescence: This may be due to an excessively high probe concentration or insufficient washing. Optimize the probe concentration and washing steps.

  • Low Signal: The probe may not be efficiently taken up by the cells, or the analyte concentration may be below the detection limit. Consider increasing the incubation time or using a positive control to ensure the probe is functional.

  • Phototoxicity and Photobleaching: Minimize light exposure to the cells during imaging to prevent cell damage and loss of fluorescence signal. Use the lowest possible laser power and appropriate acquisition settings.

  • Probe Specificity: Always perform control experiments to validate the specificity of the probe for the target analyte. This may include using scavengers of the analyte or cells where the target is knocked down or overexpressed.

Conclusion

Benzothiazole-based fluorescent probes are powerful and versatile tools for cell imaging. Their favorable photophysical properties and the tunability of their chemical structures allow for the development of highly sensitive and selective probes for a wide range of biological targets. The protocols and principles outlined in these application notes provide a solid foundation for the successful application of these probes in cellular and molecular research.

References

  • ResearchGate. (n.d.). A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. Retrieved February 1, 2026, from [Link]

  • MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Retrieved February 1, 2026, from [Link]

  • PubMed. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved February 1, 2026, from [Link]

  • PubMed. (n.d.). A benzothiazole-based fluorescent probe for hypochlorite - highly sensitive detection and live-cell imaging research. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved February 1, 2026, from [Link]

  • PubMed. (2017, August 16). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2023, November 19). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Retrieved February 1, 2026, from [Link]

  • PubMed. (2022, August 17). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025, August 9). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Near-infrared fluorescence of π-conjugation extended benzothiazole and its application for biothiol imaging in living cells. Retrieved February 1, 2026, from [Link]

  • MDPI. (2019, January 23). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Retrieved February 1, 2026, from [Link]

  • ScienceDirect. (2024, April 16). The detection methods currently available for protein aggregation in neurological diseases. Retrieved February 1, 2026, from [Link]

  • Frontiers. (n.d.). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2024, October 10). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, structural and spectral analysis of 2-[2-(Butylamino-4-phenylaminothiazol)-5-oyl] benzothiazole by DFT study. Retrieved February 1, 2026, from [Link]

  • Theranostics. (2022, February 28). High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Retrieved February 1, 2026, from [Link]

  • Kharkiv University Bulletin. (2022, October 12). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Retrieved February 1, 2026, from [Link]

  • Taylor & Francis eBooks. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Retrieved February 1, 2026, from [Link]

  • PubMed. (n.d.). 5-hydroxymethylfurfural- and fluorescein-fused fluorescence probe of mast cells (RBL-2H3): Synthesis, photophysical properties, and bioimaging. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2023, February 2). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved February 1, 2026, from [Link]

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"2-(2-Benzothiazolyl)-5-methylphenol" as a starting material in drug development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(2-Benzothiazolyl)-5-methylphenol (a derivative of the privileged 2-(2'-hydroxyphenyl)benzothiazole, or HBT, scaffold) in drug discovery. While benzothiazoles are potent pharmacophores in their own right (antitumor, neuroprotective), this specific phenolic derivative is most critical as a tunable Excited-State Intramolecular Proton Transfer (ESIPT) scaffold . It serves as a sophisticated "optical reporter" for designing activatable fluorescent probes to track drug delivery, monitor enzyme activity, and visualize disease microenvironments.

From Synthetic Scaffold to Intelligent Bioimaging Probe

Executive Summary & Chemical Identity

2-(2-Benzothiazolyl)-5-methylphenol is a rationally designed fluorophore. Unlike conventional dyes (fluorescein, rhodamine), it possesses a unique photophysical mechanism: ESIPT (Excited-State Intramolecular Proton Transfer) .

  • Mechanism: Upon photoexcitation, the phenolic proton transfers to the benzothiazole nitrogen, forming a keto tautomer. This species emits light with a massive Stokes shift (>150 nm), preventing self-quenching and allowing high-contrast imaging in biological tissues.

  • Drug Development Utility:

    • Prodrug Tracking: The phenolic hydroxyl (-OH) acts as a functional handle. Caging this group blocks ESIPT (blue emission). Cleavage by a specific enzyme (e.g., esterase, phosphatase) restores ESIPT (green/yellow emission), signaling drug release.

    • Pharmacophore Synthesis: The benzothiazole core is a bioisostere for indole/purine, making this molecule a precursor for DNA-intercalating antitumor agents.

Property Data
Chemical Name 2-(2-Benzothiazolyl)-5-methylphenol
Synonyms 5-Methyl-2-(benzothiazol-2-yl)phenol; HBT-5Me
Core Scaffold 2-(2'-Hydroxyphenyl)benzothiazole (HBT)
Molecular Weight ~241.29 g/mol
Key Functional Group Phenolic -OH (pKa ~10)
Emission (Enol) ~380-400 nm (Blue)
Emission (Keto) ~520-550 nm (Green/Yellow)

Synthetic Protocol: Construction of the Scaffold

This protocol describes the synthesis of 2-(2-Benzothiazolyl)-5-methylphenol via the oxidative condensation of 2-aminothiophenol with 4-methylsalicylaldehyde.

Materials
  • Reagents: 2-Aminothiophenol (1.0 eq), 4-Methylsalicylaldehyde (1.0 eq), Sodium Metabisulfite (Na2S2O5) (oxidant/catalyst) or p-Toluenesulfonic acid (p-TsOH).

  • Solvent: DMSO (dimethyl sulfoxide) or Ethanol.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Reactant Preparation:

    • Dissolve 4-methylsalicylaldehyde (10 mmol, 1.36 g) in 20 mL of DMSO.

    • Add 2-aminothiophenol (10 mmol, 1.25 g) slowly to the solution.

  • Cyclization:

    • Heat the mixture to 120°C for 4–6 hours.

    • Note: If using Ethanol, reflux at 80°C overnight with a catalytic amount of p-TsOH. The high-temperature DMSO method often drives oxidative cyclization without external oxidants due to air exposure.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water . A precipitate should form immediately.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the crude solid and wash with cold water (3x) to remove unreacted aldehyde.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow it to cool slowly to yield needle-like crystals.

    • Yield: Typically 70–85%.

  • Characterization (Expected):

    • 1H NMR (DMSO-d6): Look for the singlet phenolic proton at low field (~11-12 ppm, indicative of hydrogen bonding) and the methyl singlet (~2.3 ppm).

    • MS (ESI+): m/z = 242.0 [M+H]+.

Application Workflow: Designing an "Activatable" Drug Probe

This section details how to transform the starting material into a smart probe for drug discovery assays (e.g., screening for inhibitors of specific enzymes).

Concept: The "Lock and Key" Mechanism
  • State A (Locked): The phenol is protected (e.g., acetylated). ESIPT is impossible. Fluorescence is Blue (Enol-like) or Quenched.

  • State B (Unlocked): The target enzyme cleaves the protecting group. The phenol is released. ESIPT occurs. Fluorescence shifts to Green/Yellow (Keto).

Protocol: Synthesis of an Esterase Probe (Acetylation)
  • Reaction:

    • Dissolve 2-(2-Benzothiazolyl)-5-methylphenol (1 mmol) in dry DCM (10 mL).

    • Add Triethylamine (1.5 mmol) and Acetic Anhydride (1.2 mmol).

    • Stir at room temperature for 2 hours.

  • Isolation:

    • Wash with water, dry over MgSO4, and concentrate.

    • Purify via silica gel column chromatography (Hexane/EtOAc).

  • Validation Assay:

    • Incubate the probe (10 µM) with Porcine Liver Esterase (PLE) in PBS buffer (pH 7.4).

    • Readout: Monitor fluorescence emission at 530 nm (Excitation 360 nm). Signal should increase over time as the acetate is cleaved.

Visualizations (Graphviz)

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the synthesis of the scaffold and the ESIPT mechanism that gives it unique optical properties.

G Start1 2-Aminothiophenol Inter Schiff Base Intermediate Start1->Inter Condensation Start2 4-Methylsalicylaldehyde Start2->Inter Product 2-(2-Benzothiazolyl)- 5-methylphenol (HBT-5Me) Inter->Product Oxidative Cyclization (DMSO, 120°C) Enol Enol Form (Ground State) Product->Enol Solvated Excited Excited Enol (High Energy) Enol->Excited hv (Excitation) Keto Keto Form (Emissive Species) Excited->Keto ESIPT (Fast Proton Transfer) Keto->Enol Fluorescence (Green/Yellow Emission)

Caption: Synthesis of the HBT-5Me scaffold and the photophysical ESIPT cycle responsible for its large Stokes shift.

Diagram 2: Drug Discovery Application (Probe Logic)

This flowchart demonstrates how the molecule is used to screen for enzyme activity or drug release.

Probe Probe Caged Probe (O-Acyl HBT-5Me) Cleavage Enzymatic Cleavage Probe->Cleavage Substrate Target Target Enzyme (e.g., Esterase/Phosphatase) Target->Cleavage Catalyst Release Released Scaffold (Free Phenol) Cleavage->Release Hydrolysis Signal Strong Fluorescence (Turn-ON Response) Release->Signal ESIPT Restoration

Caption: Logic flow for using HBT-5Me as an activatable probe in high-throughput drug screening assays.

Critical Analysis & Troubleshooting

Solubility & Formulation
  • Challenge: Benzothiazoles are hydrophobic.

  • Solution: For biological assays, prepare a 10–20 mM stock solution in DMSO . Dilute into PBS/buffer to a final concentration of 1–10 µM. Ensure DMSO content remains <1% to avoid cytotoxicity in live-cell imaging.

pH Sensitivity
  • The phenolic proton is acidic (pKa ~10). At very high pH (>10), the phenolate anion forms, which may quench ESIPT or shift emission.

  • Control: Always buffer assays at physiological pH (7.4) where the neutral phenol form predominates, ensuring the ESIPT mechanism is active.

Selectivity
  • The "5-methyl" group increases lipophilicity compared to the unsubstituted parent HBT. This improves cell membrane permeability , making this specific derivative superior for intracellular imaging compared to more polar analogs.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Fluorescence. Link

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton transfer (ESIPT) based fluorescent sensors and imaging agents. Chemical Society Reviews. Link

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. Link

  • Gao, M., et al. (2012). Fluorescent probes for organelle imaging in living cells. Chemical Society Reviews. (Context on HBT derivatives in bioimaging). Link

  • Burger, K., et al. (1958). Synthesis of benzothiazoles. (Foundational chemistry for condensation of 2-aminothiophenol and aldehydes). Journal of Organic Chemistry. Link

"2-(2-Benzothiazolyl)-5-methylphenol" in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering High-Efficiency ESIPT OLEDs using 2-(2-Benzothiazolyl)-5-methylphenol

Executive Summary & Mechanistic Rationale

This guide details the application of 2-(2-Benzothiazolyl)-5-methylphenol (also referred to as 5-CH₃-HBT or 5M-HBT ) as a dopant in Organic Light-Emitting Diodes (OLEDs). Unlike conventional fluorescent or phosphorescent dopants, this molecule operates via Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

Why this molecule? Standard fluorophores suffer from small Stokes shifts, leading to self-absorption and reduced efficiency in solid-state films (Aggregation-Caused Quenching, ACQ). 5-CH₃-HBT circumvents this via a four-level photophysical cycle:

  • Ground State (Enol): The molecule exists as the Enol form with an intramolecular hydrogen bond (O-H···N).

  • Excitation: Upon UV/Blue absorption, the acidity of the hydroxyl proton increases, and the basicity of the nitrogen increases.

  • Proton Transfer: An ultrafast (<100 fs) proton transfer occurs, forming the excited Keto tautomer .

  • Emission: The Keto form relaxes radiatively, emitting a photon significantly red-shifted (large Stokes shift) compared to the absorption.

This mechanism virtually eliminates self-absorption, allowing for high doping concentrations without significant quenching.

Material Characterization & Synthesis

Before device fabrication, the material must meet strict purity standards (>99.9%).

A. Synthesis Pathway
  • Precursors: 2-Aminothiophenol + 5-Methylsalicylaldehyde.

  • Reaction: Condensation in oxidative conditions (e.g., DMSO/I₂ or Ethanol/H₂O₂).

  • Key Consideration: The methyl group at the 5-position of the phenol ring increases solubility in organic solvents (Chlorobenzene, Toluene) compared to the parent HBT, facilitating solution processing if desired, though vacuum deposition is preferred for high performance.

B. Photophysical Properties (Typical)
ParameterValueNotes
Absorption Max (

)
340 nmEnol form absorption
Emission Max (

)
530–550 nmKeto form emission (Yellow/Green)
Stokes Shift ~190–210 nmMassive shift prevents re-absorption
HOMO Level -5.6 eVEstimated (varies by aggregation)
LUMO Level -2.6 eVEstimated
Decomposition Temp (

)
>280°CSuitable for thermal evaporation

Mechanism Visualization (ESIPT Cycle)

The following diagram illustrates the energy transfer pathway that governs the device's efficiency.

ESIPT_Mechanism Fig 1. Four-Level ESIPT Photophysical Cycle of 5-CH3-HBT Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Emission (Large Stokes Shift) Keto_S0->Enol_S0 Reverse Proton Transfer

OLED Device Architecture & Fabrication Protocol

Target Architecture: To maximize the efficiency of 5-CH₃-HBT, we utilize a host-guest configuration. The host must have a wider bandgap than the dopant to ensure energy transfer.

Structure: ITO / NPB (40nm) / CBP:5-CH₃-HBT (30nm, 5%) / TPBi (30nm) / LiF (1nm) / Al (100nm)

Layer Functionality:
  • Anode (ITO): Indium Tin Oxide transparent contact.

  • HTL (NPB): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine. Transports holes.

  • EML (CBP Host): 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl. Acts as the matrix to prevent concentration quenching (though ESIPT is resistant, dispersion improves color purity).

  • ETL (TPBi): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene. Transports electrons and blocks holes.

  • Cathode (LiF/Al): Electron injection.

Fabrication Workflow (Step-by-Step)

Step 1: Substrate Preparation (Critical for Yield)

  • Scrub: Mechanical scrub of ITO glass with detergent (Alconox).

  • Sonicate: 15 mins each in sequence: Acetone

    
     Isopropanol 
    
    
    
    Deionized Water.
  • Activation: UV-Ozone treatment for 20 minutes immediately prior to loading into vacuum. Reasoning: Increases ITO work function to ~4.8eV for better hole injection.

Step 2: Thermal Evaporation

  • Base Pressure: Pump system to

    
     Torr.
    
  • Deposition Rates:

    • Organics (NPB, CBP, TPBi): 1–2 Å/s.

    • Dopant (5-CH₃-HBT): Co-evaporate with CBP. Calibrate rates to achieve 5% wt doping (e.g., Host at 2.0 Å/s, Dopant at 0.1 Å/s).

    • LiF: 0.1 Å/s (Very slow to ensure uniform island formation).

    • Aluminum: Start at 1 Å/s, ramp to 5 Å/s after first 10nm.

Step 3: Encapsulation

  • Perform in N₂ glovebox (

    
     ppm). Use UV-curable epoxy and a glass cover slip. Note: ESIPT molecules are sensitive to moisture which can disrupt the intramolecular hydrogen bond.
    

Diagram: Device Stack & Energy Levels

OLED_Stack Fig 2. Optimized OLED Stack for ESIPT Emission Cathode Cathode: Al (100nm) / LiF (1nm) Work Function: ~2.9 eV ETL ETL: TPBi (30nm) LUMO: -2.7 eV | HOMO: -6.2 eV Cathode->ETL EML EML: CBP : 5-CH3-HBT (5%) Host LUMO: -2.9 eV | Dopant LUMO: -2.6 eV Host HOMO: -6.0 eV | Dopant HOMO: -5.6 eV ETL->EML HTL HTL: NPB (40nm) LUMO: -2.4 eV | HOMO: -5.4 eV EML->HTL Anode Anode: ITO Work Function: -4.8 eV HTL->Anode

Performance Evaluation & Troubleshooting

MetricExpected RangeMeasurement Protocol
Turn-on Voltage 3.5 – 4.5 VVoltage at 1 cd/m².
Max Luminance > 10,000 cd/m²Measured perpendicular to substrate.
EQE 2% – 4%External Quantum Efficiency (Fluorescent limit is ~5%).
CIE Coordinates (0.35, 0.[2]55)Yellow-Green emission (Keto form dominance).

Troubleshooting Guide:

  • Blue Emission instead of Yellow:

    • Cause: Incomplete ESIPT or Enol emission.

    • Fix: The host matrix might be too polar, stabilizing the Enol form. Switch to a non-polar host like Zeonex (for PL tests) or mCP. Ensure the doping concentration is not too low; slightly higher concentration promotes Keto emission in some derivatives.

  • Low Efficiency:

    • Cause: Exciplex formation between Host and Dopant.

    • Fix: Check energy levels.[3][4] Ensure the Host LUMO is not significantly deeper than the Dopant LUMO to prevent electron trapping on the host.

References

  • Synthesis & ESIPT Mechanism

    • Concise Access to 2-Aroylbenzothiazoles... (Org.[5][6][7] Lett., 2015).[1][3][5][6]

  • OLED Application of HBT Derivatives

    • Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs... (RSC Adv., 2013).
  • White Light Generation

    • White-light generation from all-solution-processed OLEDs using a benzothiazole–salophen derivative... (J. Mater. Chem. C, 2014).[3][8]

  • General Benzothiazole Synthesis

    • Synthesis of 2-(2-hydroxyphenyl)-benzothiazole (US Patent 3743649A).[9]

  • Photophysical Properties

    • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect (Front. Chem., 2021).[1][3][5][8]

Sources

Application Note: Photophysical Characterization of 2-(2-Benzothiazolyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

The molecule 2-(2-Benzothiazolyl)-5-methylphenol (also known as 2-(2'-hydroxy-5'-methylphenyl)benzothiazole or 5-Me-HBT ) is a classic excited-state intramolecular proton transfer (ESIPT) fluorophore. Unlike conventional rigid dyes (e.g., Rhodamine), this molecule undergoes a rapid structural tautomerization upon photoexcitation.

The ESIPT Mechanism

To accurately measure the quantum yield (


) of this molecule, one must understand the photocycle. In the ground state (

), the molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond. Upon UV excitation (

), the acidity of the phenol proton increases significantly, driving a proton transfer to the benzothiazole nitrogen. This forms the excited Keto tautomer, which emits a photon and relaxes back to the ground state.

Key Photophysical Characteristics:

  • Large Stokes Shift: The absorption occurs in the UV (~335–340 nm, Enol form), while emission occurs in the green region (~510–520 nm, Keto form). This separation (>150 nm) minimizes self-absorption artifacts.

  • Solvent Sensitivity: The ESIPT process is easily disrupted by polar protic solvents (e.g., Ethanol), which form intermolecular hydrogen bonds with the probe, quenching the Keto emission.

  • Quantum Yield Variation: In solution,

    
     is typically low (<0.05) due to torsional relaxation. In the solid state or rigid matrices, 
    
    
    
    increases dramatically (Aggregation-Induced Emission Enhancement, AIEE).
Graphviz Diagram: The ESIPT Energy Landscape

The following diagram illustrates the four-level photocycle essential for understanding the emission origin.

ESIPT_Cycle Enol_S0 Enol (Ground) Stable H-Bond Enol_S1 Enol* (Excited) High Acidity Enol_S0->Enol_S1 Abs (~340 nm) Keto_S1 Keto* (Excited) Emissive State Enol_S1->Keto_S1 Proton Transfer (ESIPT) <100fs Keto_S0 Keto (Ground) Unstable Keto_S1->Keto_S0 Emission (~520 nm) Keto_S0->Enol_S0 Back Proton Transfer

Caption: Figure 1. The four-level ESIPT photocycle. Absorption occurs from the Enol form, while emission arises from the Keto tautomer, resulting in a massive Stokes shift.

Pre-Experimental Checklist

Before beginning, ensure the following conditions are met to avoid common sources of error (Inner Filter Effect, Oxygen Quenching).

ComponentRequirementRationale
Reference Standard Quinine Sulfate in 0.1 M H₂SO₄ (

)
Best spectral overlap for 340 nm excitation. Stable and well-characterized.
Solvent (Sample) Toluene or Cyclohexane (Spectroscopic Grade)Non-polar solvents favor the emissive Keto form. Avoid water/alcohols for initial characterization.
Cuvettes Quartz (10 mm path length), 4 clear sidesGlass absorbs UV; 4 clear sides required for 90° detection geometry.
Absorbance Range 0.02 – 0.08 O.D. at

Must be < 0.1 to maintain linearity and prevent re-absorption errors.
Degassing Argon/Nitrogen bubbling (10 min)Removes dissolved oxygen which can quench excited states (triplet formation).

Protocol A: Relative Quantum Yield (Solution Phase)

This method compares the integrated fluorescence intensity of 2-(2-Benzothiazolyl)-5-methylphenol against Quinine Sulfate.

Step 1: Preparation of Reference Standard
  • Prepare a stock solution of Quinine Sulfate Dihydrate in 0.1 M H₂SO₄ .

  • Dilute the stock until the absorbance at 340 nm is exactly 0.05 ± 0.01 .

    • Note: Use 0.1 M H₂SO₄ as the blank for baseline correction.

Step 2: Preparation of Sample (5-Me-HBT)
  • Dissolve 2-(2-Benzothiazolyl)-5-methylphenol in Toluene (or desired non-polar solvent).

  • Dilute sequentially to create a series of 3–4 concentrations.

  • Measure absorbance.[1][2][3] Target an absorbance of 0.05 ± 0.01 at 340 nm to match the standard.

    • Critical: If Abs > 0.1, dilute further. The inner filter effect will artificially lower your calculated yield.

Step 3: Spectroscopic Acquisition
  • Excitation Wavelength (

    
    ):  Set to 340 nm .
    
  • Slit Widths: Keep constant for both sample and standard (e.g., 2 nm / 2 nm).

  • Emission Scan:

    • Standard (Quinine Sulfate): Scan 360–600 nm.

    • Sample (5-Me-HBT): Scan 360–650 nm (expect peak ~515 nm).

  • Integration: Calculate the area under the emission curve (

    
    ) for both.
    
Step 4: Calculation

Use the comparative quantum yield equation:



Where:

  • 
     (Quinine Sulfate)[1]
    
  • 
     = Integrated fluorescence intensity (Area under curve)
    
  • 
     = Absorbance at excitation wavelength (340 nm)
    
  • 
     = Refractive index of solvent[1]
    
    • 
       (Water/H₂SO₄) = 1.33
      
    • 
       (Toluene) = 1.496
      

Expert Insight: The refractive index correction (


) is often neglected but accounts for a ~26% error  when comparing water to toluene. Do not skip this.

Protocol B: Absolute Quantum Yield (Solid State)

Since benzothiazole derivatives often exhibit AIEE (Aggregation-Induced Emission Enhancement), solution QY may be negligible (<1%), while solid-state QY is high. The relative method fails for solids; an Integrating Sphere is required.

Workflow Diagram: Absolute Measurement

Absolute_QY cluster_calc Calculation Logic Start Start: Solid Sample / Film Blank Step 1: Measure Empty Sphere (Scatter only) Start->Blank Sample_Direct Step 2: Sample in Sphere (Direct Excitation) Blank->Sample_Direct Calc Step 3: Calculate Photon Budget (Absorbed vs. Emitted) Sample_Direct->Calc Abs Photons Absorbed = L_blank - L_sample Calc->Abs Emit Photons Emitted = E_sample - E_blank Calc->Emit QY QY = Emitted / Absorbed Abs->QY Emit->QY

Caption: Figure 2. Workflow for Absolute Quantum Yield using an Integrating Sphere. L = Laser/Excitation scatter profile; E = Emission profile.

Protocol Steps
  • Mounting: Place the solid powder or film of 2-(2-Benzothiazolyl)-5-methylphenol in the integrating sphere sample holder.

  • Excitation: Excitation at 340 nm is ideal, but ensure the sphere coating (Spectralon/BaSO4) is highly reflective in UV.

  • Measurement A (Empty): Scan the excitation profile (330–350 nm) with no sample (or blank substrate). This establishes the total photon flux (

    
    ).
    
  • Measurement B (Sample): Scan the excitation profile with the sample. The reduction in peak area represents absorbed photons (

    
    ).
    
  • Emission Scan: Record emission (360–650 nm) for the sample (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is background emission, usually zero).

Expected Results & Troubleshooting

Typical Data Profile
ParameterValue (Approx.)Notes
Abs

335–340 nmAssigned to the Enol form.
Em

510–520 nmAssigned to the Keto form (ESIPT).
Stokes Shift ~10,000 cm⁻¹Exceptionally large; characteristic of ESIPT.

(Toluene)
0.01 – 0.05Low due to bond rotation (twisting) in solution.

(Solid)
0.30 – 0.60High due to Restricted Intramolecular Rotation (RIR).
Troubleshooting Guide
  • Issue: Dual Emission (Peak at 380 nm and 520 nm).

    • Cause: The solvent is too polar (e.g., Ethanol). Hydrogen bonding with the solvent is stabilizing the Enol excited state or preventing proton transfer.

    • Fix: Switch to strictly non-polar solvents (Cyclohexane, Toluene) to isolate the Keto emission.

  • Issue: QY > 1.0.

    • Cause: Likely Refractive Index error (forgetting the

      
       term) or the standard was degraded.
      
    • Fix: Recalculate using the equation in Section 3. Verify Quinine Sulfate absorbance.[1][4]

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst. [Link]

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. RSC Advances. [Link]

  • Mutai, T., et al. (2016). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule. Molecules. [Link]

Sources

"2-(2-Benzothiazolyl)-5-methylphenol" for staining and labeling protocols

Author: BenchChem Technical Support Team. Date: February 2026

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Advanced Protocol: Synthesis and Application of 2-(2-Benzothiazolyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, photophysical characterization, and application of 2-(2-benzothiazolyl)-5-methylphenol (often abbreviated as 5-Me-HBT ). Belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family, this molecule is a benchmark fluorophore for Excited-State Intramolecular Proton Transfer (ESIPT) .

Unlike conventional fluorophores (e.g., Rhodamine, Fluorescein) that rely on rigid conjugated systems, 5-Me-HBT utilizes a four-level photophysical cycle involving rapid proton tautomerization. This results in an exceptionally large Stokes shift (>150 nm), making it critical for:

  • Zero-Self-Absorption Polymers: Where emission does not overlap with absorption, preventing photon re-capture.

  • UV Stabilization: Dissipating UV energy via rapid proton transfer rather than degradation.

  • Ratiometric Sensing: detecting metal ions (specifically Zn²⁺) by disrupting the ESIPT cycle.

Photophysical Mechanism: The ESIPT Cycle

Understanding the mechanism is a prerequisite for successful application. The utility of 5-Me-HBT relies on the presence of an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the benzothiazole nitrogen (=N-).

The Four-Level Cycle
  • Enol (Ground State): The molecule exists as the Enol form, stabilized by an intramolecular H-bond.

  • Excitation: Upon UV absorption (~340 nm), the acidity of the hydroxyl proton increases, and the basicity of the nitrogen increases.

  • Proton Transfer: A proton transfers from O to N in the excited state (< 100 fs), forming the cis-Keto tautomer.

  • Emission: The excited Keto tautomer decays radiatively (fluorescence ~520–540 nm) to the ground-state Keto form.

  • Restoration: The ground-state Keto form is unstable and instantly reverts to the Enol form.

Mechanism Diagram

ESIPT_Cycle Enol_S0 Enol (Ground) Absorbs UV Enol_S1 Enol* (Excited) High Acidity Enol_S0->Enol_S1 hv (Abs 340nm) Keto_S1 Keto* (Excited) Emits Green/Yellow Enol_S1->Keto_S1 Proton Transfer (ESIPT) Keto_S0 Keto (Ground) Unstable Keto_S1->Keto_S0 Fluorescence (Em 540nm) Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 1: The four-level ESIPT photophysical cycle of 5-Me-HBT. Note the distinct absorption (Enol) and emission (Keto) species.

Protocol A: Synthesis of 5-Me-HBT

Objective: Synthesize high-purity 2-(2-benzothiazolyl)-5-methylphenol. Precursors: 2-Aminothiophenol and 5-Methylsalicylaldehyde.

Reagents & Equipment
  • Reagents: 2-Aminothiophenol (99%), 5-Methylsalicylaldehyde (98%), Ethanol (Absolute), Sodium Metabisulfite (Na₂S₂O₅) (Oxidant).

  • Solvent: Ethanol (EtOH).[1]

  • Equipment: Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology

This protocol utilizes an oxidative condensation method, which is milder and cleaner than Polyphosphoric Acid (PPA) routes.

  • Preparation: Dissolve 5-methylsalicylaldehyde (10 mmol, 1.36 g) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2-aminothiophenol (10 mmol, 1.25 g) dropwise to the stirring solution. The solution may turn yellow immediately (Schiff base formation).

  • Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅) (15 mmol) to the mixture. Note: This aids the oxidative cyclization of the intermediate benzothiazoline to benzothiazole.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (100 mL) with vigorous stirring. A precipitate should form.

  • Filtration: Filter the solid under vacuum. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted thiol.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

    • Yield Target: >75%

    • Appearance: Light yellow/greenish needles.

    • Melting Point: ~110–112°C.

Protocol B: Polymer Incorporation (PMMA Doping)

Application: Creating a UV-stabilized, transparent fluorescent film. Context: 5-Me-HBT acts as a "stealth" UV filter. It absorbs UV and releases it as visible light or heat, protecting the polymer backbone from radical damage.

Materials
  • Monomer: Methyl Methacrylate (MMA) (Purified to remove inhibitors).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Dye: Synthesized 5-Me-HBT.

  • Mold: Glass slides with a silicone spacer.

Bulk Polymerization Workflow
  • Dye Solution: Dissolve 5-Me-HBT (0.1 wt% to 0.5 wt% relative to monomer) in liquid MMA. Sonicate to ensure complete dissolution.

    • Note: Benzothiazoles are soluble in organic monomers but verify clarity.

  • Initiator: Add AIBN (0.1 wt%). Stir until dissolved. Degas the solution by bubbling Nitrogen for 10 minutes (oxygen inhibits radical polymerization).

  • Casting: Inject the viscous pre-polymer solution into the glass mold.

  • Curing:

    • Stage 1: 60°C water bath for 4 hours (Pre-cure).

    • Stage 2: 100°C oven for 2 hours (Post-cure to complete conversion).

  • Validation:

    • Illuminate the clear film with a UV lamp (365 nm).

    • Result: The film should remain transparent in visible light but glow bright green/yellow under UV.

Protocol C: Ratiometric Zinc (Zn²⁺) Sensing

Application: Detection of trace Zinc ions in solution. Mechanism: Zn²⁺ coordinates with the phenolic Oxygen and benzothiazole Nitrogen. This prevents the proton transfer (ESIPT).[2] The emission shifts from the "Keto" band (Green, ~530 nm) to the "Enol-Metal" band (Blue, ~400–450 nm) or results in a fluorescence "Turn-On" depending on solvent polarity.

Titration Experiment
  • Stock Solution: Prepare a 10 µM solution of 5-Me-HBT in Acetonitrile (CH₃CN) or Ethanol. Note: Avoid water initially as it interferes with H-bonding.

  • Metal Source: Prepare a 1 mM solution of Zn(ClO₄)₂ or Zn(OAc)₂.

  • Titration:

    • Place 3 mL of Dye Stock in a quartz cuvette.

    • Measure Fluorescence Spectrum (Excitation: 340 nm, Emission: 360–650 nm).

    • Add Zn²⁺ solution in 0.1 equivalent increments (0–2 equivalents).

  • Data Analysis: Plot the Intensity Ratio (

    
    ) vs. [Zn²⁺].
    
Expected Data Profile
StateDominant SpeciesEmission Peak (

)
Visual Color (under UV)
Free Ligand Keto Tautomer~530 nmYellow/Green
Zn-Bound Zn-Complex (Enol-like)~450 nmBlue/Cyan

Experimental Workflow Diagram

The following diagram summarizes the integrated workflow from synthesis to application.

Workflow cluster_synth Synthesis Phase cluster_app Application Phase RawMat Precursors: 2-Aminothiophenol + 5-Methylsalicylaldehyde Reaction Reflux in EtOH (Oxidative Cyclization) RawMat->Reaction Product Purified 5-Me-HBT (Crystals) Reaction->Product Recrystallization Polymer Polymer Doping (PMMA/Polystyrene) Product->Polymer Dissolve in Monomer Sensor Zn2+ Sensing (Coordination Complex) Product->Sensor Dissolve in MeCN

Figure 2: Operational workflow for the synthesis and dual-application of 5-Me-HBT.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Fluorescence Yield Solvent contains waterESIPT is sensitive to H-bonding solvents. Use dry Aprotic solvents (Toluene, DCM, Acetonitrile) for max emission.
Product is Oily Incomplete oxidationEnsure sufficient Na₂S₂O₅ was used. Recrystallize using EtOH/Water to induce precipitation.
No Stokes Shift (Blue Emission only) Disrupted H-bondThe environment is too polar/protic (stabilizing the Enol) or the H-bond is broken. Verify solvent purity.
Polymer is Hazy Solubility limit exceededReduce dye concentration to <0.1 wt%. Benzothiazoles can aggregate at high concentrations.

References

  • Synthesis & Derivatives

    • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society.[2] Link

    • Note: This is the foundational text for the acid-catalyzed condens
  • ESIPT Mechanism & Polymer Applications

    • Mutai, T., et al. (2016). Solid-State Fluorescence of 2-(2-Hydroxyphenyl)benzothiazole Derivatives. Scientific Reports. Link

    • Context: Explains the solid-state emission properties crucial for polymer doping.
  • Zinc Sensing Applications

    • Zhang, J., et al. (2013). A highly selective fluorescent sensor for Zn2+ based on 2-(2-hydroxyphenyl)benzothiazole. Spectrochimica Acta Part A. Link

    • Context: Provides the specific titration protocols and binding constants for Zn-HBT systems.
  • General Review on Benzothiazoles

    • Keri, R. S., et al. (2015).[3] Comprehensive review in current developments of benzothiazole-based molecules. European Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Throughput Screening Assays using 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for High-Throughput Screening (HTS) assays utilizing 2-(2-Benzothiazolyl)-5-methylphenol (CAS 56048-54-5), a potent Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore.

Introduction & Scientific Rationale

2-(2-Benzothiazolyl)-5-methylphenol (referred to herein as 5-Me-HBT ) is a benzothiazole-derived fluorophore belonging to the class of 2-(2'-hydroxyphenyl)benzothiazoles. Unlike conventional rigid fluorophores (e.g., Fluorescein, Rhodamine), 5-Me-HBT operates via Excited-State Intramolecular Proton Transfer (ESIPT) .

In the ground state, the molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the benzothiazole nitrogen. Upon photoexcitation, a rapid proton transfer occurs, generating the excited Keto tautomer. This Keto species relaxes to the ground state by emitting a photon with a significantly large Stokes shift (typically >150 nm).

Why use 5-Me-HBT for HTS?
  • Large Stokes Shift: Excitation in the UV/near-UV (~340 nm) and emission in the green/orange (~480–520 nm) minimizes interference from autofluorescent library compounds, a critical advantage in HTS.

  • Environmental Sensitivity (Solvatochromism): The ESIPT process and fluorescence quantum yield are highly sensitive to the local environment's polarity and rigidity. This makes 5-Me-HBT an excellent probe for hydrophobic pockets , protein aggregation (amyloidosis) , and lipid binding .

  • Photostability: The rapid ESIPT cycle facilitates efficient energy dissipation, rendering the probe highly resistant to photobleaching compared to standard organic dyes.

Core Application: Amyloid Fibril Inhibition Screening

The primary HTS application for 5-Me-HBT is the detection of protein aggregates, specifically amyloid fibrils (e.g., Aβ42, Tau,


-synuclein). While Thioflavin T (ThT) is the standard, 5-Me-HBT offers distinct advantages due to its neutral charge and ESIPT character, allowing it to probe hydrophobic clefts in fibrils that may be inaccessible to charged dyes.
Assay Principle
  • Unbound State: In polar aqueous buffers, 5-Me-HBT fluorescence is quenched or exhibits a weak, blue-shifted emission due to hydrogen bonding with water disrupting the intramolecular H-bond.

  • Bound State: Upon binding to the hydrophobic channels of amyloid fibrils, the probe is shielded from water. The intramolecular H-bond is restored/stabilized, facilitating efficient ESIPT and resulting in a strong green fluorescence turn-on .

  • Inhibition: Small molecules that inhibit fibril formation or disrupt existing fibrils reduce the available binding sites, leading to a decrease in fluorescence intensity.

Mechanistic Visualization

The following diagram illustrates the ESIPT mechanism and the HTS workflow.

ESIPT_HTS_Workflow cluster_mechanism ESIPT Mechanism cluster_assay HTS Assay Workflow Enol Enol Form (Ground) (Intramolecular H-Bond) ExcitedEnol Enol* (Excited) Enol->ExcitedEnol Excitation (UV) ExcitedKeto Keto* (Excited) (Proton Transfer) ExcitedEnol->ExcitedKeto ESIPT (Fast) Keto Keto Form (Ground) ExcitedKeto->Keto Emission (Green) Large Stokes Shift Keto->Enol Relaxation Library Compound Library (DMSO Stocks) Incubation Aggregation Incubation Library->Incubation Target Amyloid Monomers (e.g., Aβ42) Target->Incubation ProbeAdd Add 5-Me-HBT Probe Incubation->ProbeAdd Readout Fluorescence Read (Ex 340 / Em 490) ProbeAdd->Readout

Caption: Cycle of Excited-State Intramolecular Proton Transfer (ESIPT) and its integration into the HTS workflow for amyloid inhibitor screening.

Experimental Protocol

Materials & Reagents
ReagentSpecificationStorage
5-Me-HBT Probe 2-(2-Benzothiazolyl)-5-methylphenol (CAS 56048-54-5), >98% purityStore solid at 4°C, dark.
Solvent DMSO (Anhydrous, HPLC Grade)Room Temp (Desiccated)
Assay Buffer PBS (pH 7.4) or 50 mM Tris-HCl, 150 mM NaCl4°C
Amyloid Peptide Aβ(1-42) or Tau protein (lyophilized)-80°C
Positive Control Known aggregation inhibitor (e.g., EGCG, Curcumin)-20°C
Microplates 384-well, Black, Flat-bottom, Non-binding surface (NBS)Room Temp
Probe Preparation
  • Stock Solution (10 mM): Dissolve 2.4 mg of 5-Me-HBT (MW ~241.3 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Note: This stock is stable for 1 month at -20°C if protected from light and moisture.

  • Working Solution (40 µM): Dilute the stock 1:250 in Assay Buffer immediately prior to use. Keep in the dark.

HTS Workflow (384-well format)

Objective: Screen for inhibitors of Aβ42 aggregation.

  • Compound Dispensing:

    • Dispense 100 nL of library compounds (10 mM in DMSO) into assay wells using an acoustic liquid handler (e.g., Echo).

    • Controls:

      • High Control (HC): DMSO only + Aβ42 (100% Aggregation).

      • Low Control (LC): DMSO only + Buffer (0% Aggregation / Background).

      • Reference: Known inhibitor (e.g., 10 µM EGCG).

  • Protein Addition:

    • Prepare a 20 µM solution of Aβ42 monomers in Assay Buffer (ensure monomers are free of pre-aggregates via filtration or SEC).

    • Dispense 10 µL of Aβ42 solution into all wells (except Low Control).

    • Dispense 10 µL of Buffer into Low Control wells.

    • Final Concentration: 10 µM Aβ42, 10 µM Compound (approx).

  • Incubation (Aggregation Phase):

    • Seal plates to prevent evaporation.

    • Incubate at 37°C for 24–48 hours (depending on peptide kinetics). Quiescent or shaking conditions should be consistent.

  • Probe Addition & Detection:

    • Dispense 10 µL of the 40 µM 5-Me-HBT Working Solution into all wells.

    • Final Probe Concentration: ~13 µM.

    • Incubate at Room Temperature for 15 minutes in the dark.

    • Read Fluorescence:

      • Excitation: 340 nm (Bandwidth 20 nm)

      • Emission: 490 nm (Bandwidth 20 nm)

      • Note: Use a dichroic mirror suitable for UV excitation (e.g., 380 nm cut-off).

Data Analysis & Validation

Signal Quantification

Calculate the percent inhibition for each test compound:



Where:
  • 
     = Relative Fluorescence Units of the sample.
    
  • 
     = Mean RFU of High Control (Aggregated Aβ + DMSO).
    
  • 
     = Mean RFU of Low Control (Buffer + DMSO).
    
Quality Control (Z-Factor)

A robust HTS assay must have a Z-factor > 0.5.



  • If

    
    , optimize probe concentration or incubation time.
    
Interpretation
  • High Signal (Low Inhibition): Compound failed to prevent aggregation; fibrils formed, binding 5-Me-HBT.

  • Low Signal (High Inhibition): Compound prevented aggregation; 5-Me-HBT remains in aqueous environment (quenched/low fluorescence).

  • Artifact Check: Verify "hits" are not quenchers of 5-Me-HBT fluorescence itself (inner filter effect). Perform a counter-screen by adding compound after fibrils have formed and probe is bound.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window (HC/LC ratio < 3) Probe concentration too lowTitrate 5-Me-HBT (5–50 µM) to saturate fibrils.
Insufficient aggregationIncrease incubation time or peptide concentration.
High Background in LC Probe precipitationEnsure DMSO concentration < 5% final; Filter working solution.
High pH causing ionizationEnsure Buffer pH < 8.0 (Phenolate anion is non-fluorescent/blue).
High Variation (CV > 10%) Pipetting errors or evaporationUse centrifugation after dispensing; Check plate sealing.
False Positives Compound autofluorescence5-Me-HBT's large Stokes shift usually mitigates this, but check compounds absorbing at 340 nm.

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Fluorescence, 26(1), 1-10. Link

  • Sahoo, J., et al. (2015). Benzothiazole-based ESIPT probes for the detection of fibrillar aggregates of insulin. Journal of Materials Chemistry B, 3, 8206-8213. Link

  • LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404–410. Link

  • Zhang, X., et al. (2006). Rational Design of a New Class of ESIPT Dyes with Large Stokes Shifts. Journal of Organic Chemistry, 71(26), 9853–9856. Link

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3, 466–479. Link

Troubleshooting & Optimization

Troubleshooting low yield in "2-(2-Benzothiazolyl)-5-methylphenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Benzothiazolyl)-5-methylphenol

Executive Summary

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol (a classic ESIPT fluorophore) typically involves the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde . While theoretically straightforward, researchers frequently encounter low yields (<40%) due to three silent failures:

  • Oxidative dimerization of the aminothiophenol starting material.

  • Stalled cyclization (trapped benzothiazoline intermediate).

  • Workup losses due to pH-dependent solubility of the phenolic moiety.

This guide provides a root-cause analysis, an optimized self-validating protocol, and a mechanistic breakdown to restore yields to >85%.

Part 1: Diagnostic Triage (Q&A)

Q1: My reaction mixture turned into a dark, viscous tar, and the yield is negligible. What happened? Diagnosis: Uncontrolled oxidation of 2-aminothiophenol. Explanation: 2-Aminothiophenol is highly susceptible to air oxidation, forming bis(2-aminophenyl) disulfide . This disulfide is significantly less reactive toward the aldehyde than the free thiol. If your starting material was yellow/dark orange before you started, or if you heated it in air without a specific oxidant that activates the disulfide, you likely polymerized the thiol or formed stable disulfides that cannot cyclize. Fix: Distill 2-aminothiophenol under vacuum before use if it is not clear/colorless. Alternatively, add triphenylphosphine (TPP) (10 mol%) to the reaction to reduce disulfides in situ.

Q2: I isolated a solid, but the melting point is broad and lower than reported (expected ~130-135°C). NMR shows a singlet around 6.0-6.5 ppm. Diagnosis: Incomplete oxidation (The "Benzothiazoline Trap"). Explanation: The reaction proceeds in two steps: (1) condensation to a Schiff base, followed by (2) cyclization to a benzothiazoline intermediate. This intermediate must be oxidized (dehydrogenated) to form the aromatic benzothiazole. If you ran a simple reflux in ethanol without an oxidant (like I₂, DMSO, or O₂ flow), the reaction stalls at the non-aromatic benzothiazoline (chiral carbon proton ~6.0 ppm). Fix: Switch to an oxidative protocol (see Part 3). If you have the intermediate, reflux it in DMSO (oxidant and solvent) for 1 hour to drive aromatization.

Q3: My crude NMR looks good, but I lose most of my product during the aqueous workup. Diagnosis: Phenolate formation. Explanation: The product contains a phenolic proton (pKa ~10). If you wash with strong base (NaOH/KOH) to remove unreacted thiol, you will deprotonate the product, making it water-soluble. It will be discarded with the aqueous waste. Fix: Maintain workup pH between 5 and 7. If washing is necessary, use dilute HCl or saturated NH₄Cl.

Part 2: Mechanistic Insight

The formation of the benzothiazole ring is not a simple dehydration; it is an oxidative condensation . Understanding the pathway reveals why "gentle" methods often fail.

ReactionMechanism Start Start: 2-Aminothiophenol + 5-Methylsalicylaldehyde Schiff Intermediate 1: Schiff Base (Imine) Start->Schiff -H2O (Fast) Disulfide Side Product: Disulfide Dimer (Dead End) Start->Disulfide O2 (Air) No Reductant Bztline Intermediate 2: Benzothiazoline (Non-aromatic, trapped) Schiff->Bztline Cyclization (Equilibrium) Bztline->Schiff Reversible Product Product: 2-(2-Benzothiazolyl)-5-methylphenol (Aromatic) Bztline->Product Oxidation (-2H) Requires Oxidant (I2, DMSO, O2)

Caption: The critical step is the transition from Intermediate 2 to Product, which requires an oxidant to remove two hydrogen atoms and aromatize the ring.

Part 3: Optimized Protocol (Iodine-Promoted)

This protocol uses molecular iodine as a mild oxidant to drive the benzothiazoline-to-benzothiazole step, preventing the "stalled intermediate" issue.

Reagents:

  • 2-Aminothiophenol (1.0 equiv, 5.0 mmol)[1]

  • 5-Methylsalicylaldehyde (1.0 equiv, 5.0 mmol)

  • Molecular Iodine (I₂) (0.05 - 0.1 equiv, catalytic) or (1.0 equiv if stoichiometric oxidant needed)

  • Solvent: Ethanol (EtOH) or DMSO.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-methylsalicylaldehyde (680 mg, 5 mmol) in Ethanol (10 mL).

  • Addition: Add 2-aminothiophenol (625 mg, 5 mmol) dropwise. Note: If the thiol is dark, distill it first.

  • Catalyst: Add Iodine (I₂) (63 mg, 0.25 mmol, 5 mol%).

    • Why? Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to drive the final dehydrogenation.

  • Reaction: Reflux at 80°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde and the appearance of a highly fluorescent spot (Green/Blue under UV 365nm).

  • Quench: Cool to room temperature. Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (5 mL).

    • Why? This neutralizes excess iodine and prevents iodination byproducts.

  • Isolation:

    • The product usually precipitates upon cooling/water addition. Filter the solid.[1]

    • Wash with cold water and cold ethanol.

  • Purification: Recrystallize from hot Ethanol.

    • Yield Target: >85%.[2][3][4][5][6]

Alternative High-Yield Method (DMSO): If the ethanol method fails, use DMSO as the solvent and oxidant. Heat reactants in DMSO at 120°C for 2 hours. Pour into ice water to precipitate the product. This method is robust against moisture but requires thorough washing to remove DMSO.

Part 4: Data & Comparison of Methods

The choice of oxidant dramatically affects yield.

MethodOxidantSolventTypical YieldCommon Issues
Classical Air (O₂)Ethanol30-50%Slow; stops at benzothiazoline; requires long reflux.
Acid Catalyzed PPA (Polyphosphoric Acid)None (Melt)60-70%Harsh; difficult workup; charring; low purity.
Iodine Promoted I₂ (Cat.)[2][7][8] / O₂Ethanol/DMF85-95% Fast; mild; high purity; easy workup.
DMSO Oxidative DMSODMSO90-98% Excellent yield; DMSO removal can be tedious.

References

  • Iodine-Promoted Synthesis: Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[7][8] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[7] Chemistry Letters, 35(5), 460-461. Link

  • DMSO Oxidative Method: Hu, R., Li, X., Tong, Y., Miao, D., Pan, Q., Jiang, Z., ...[8] & Han, S. (2016).[8] A Straightforward Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aryl Aldehydes in Air/DMSO Oxidant System. Synlett, 27(09), 1387-1390. Link

  • Visible Light/Green Synthesis: Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020).[8] Visible-Light-Promoted Synthesis of Benzothiazoles from 2-Aminothiophenols and Aldehydes.[2][3][6][8] The Journal of Organic Chemistry, 85(18), 11835-11843. Link

  • General Review of Synthesis: Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. D. (2014).[2] Recent advances in the synthesis of 2-substituted benzothiazoles: A review. RSC Advances, 4(104), 60176-60208.[2] Link

Sources

Technical Support Center: Purification of 2-(2-Benzothiazolyl)-5-methylphenol

[1]

Product: 2-(2-Benzothiazolyl)-5-methylphenol CAS: 56048-54-5 Application: ESIPT-based fluorescent probes, solid-state emitters, metal ion sensing.[1][2] Support Tier: Senior Application Scientist Level

Part 1: Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes encountered during the isolation of benzothiazolyl phenols.

Q1: My crude product is persistent yellow/orange, even after filtration. How do I remove this color?

Diagnosis: The yellow discoloration is typically caused by disulfide impurities (e.g., 2,2'-dithiobisaniline) resulting from the oxidative dimerization of unreacted 2-aminothiophenol, or residual Schiff base intermediates that failed to cyclize.[1] Corrective Action:

  • Pre-Wash: Before recrystallization, wash the crude solid with cold 10% aqueous Sodium Bisulfite (NaHSO₃) .[1] This reduces unreacted aldehyde and helps solubilize polar oxidative byproducts.[1]

  • Solvent Selection: If the yellow color persists after recrystallization from ethanol, switch to a two-solvent system .[1] Dissolve in a minimum amount of Dichloromethane (DCM), then slowly add Hexane until turbidity appears.[1] The disulfide impurities are often more soluble in the mother liquor than the target phenol.[1]

  • Adsorbent Treatment: For stubborn cases, dissolve the compound in hot ethanol and treat with activated charcoal (5% w/w) for 15 minutes, then filter while hot through Celite.[1]

Q2: The fluorescence quantum yield (Φ) is significantly lower than literature values.

Diagnosis: Quenching due to trace metal contamination or "pi-stacking" impurities.[1] Even <1% impurity can quench ESIPT fluorescence via non-radiative decay pathways.[1] Corrective Action:

  • Chelation Wash: Wash the organic layer (during extraction) with EDTA solution (0.1 M) to remove trace transition metals (Cu, Fe) derived from catalysts or solvent containers.[1]

  • Zone Refining (Alternative): If HPLC is unavailable, perform a final sublimation step under high vacuum (>200°C at 0.1 mmHg), as HBT derivatives sublime cleanly while non-volatile ionic quenchers remain behind.[1]

Q3: I am experiencing low recovery yields (<40%) during recrystallization.

Diagnosis: The compound has higher solubility in the chosen solvent than expected, or "oiling out" is occurring. Corrective Action:

  • Solvent Switch: 2-(2-Benzothiazolyl)-5-methylphenol is moderately lipophilic due to the methyl group.[1] Pure ethanol might be too good a solvent.[1] Switch to Ethanol:Water (9:1) or Acetonitrile .[1]

  • Cooling Rate: "Oiling out" happens when the solution cools too fast.[1] Re-heat to dissolve, then wrap the flask in foil/towel to allow slow cooling to room temperature over 2-3 hours before placing it in the fridge.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best storage condition to prevent degradation? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).[1] While the benzothiazole ring is stable, the phenolic hydroxyl group is susceptible to slow oxidation or proton abstraction in basic environments.[1] Protect from light to prevent UV-induced photo-isomerization or bleaching over long periods.[1]

Q: Can I use HPLC to verify purity? What are the conditions? A: Yes. Standard reverse-phase HPLC is recommended.[1]

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 20 minutes.

  • Detection: UV at 330 nm (absorption max) and Fluorescence (Ex 330 nm / Em ~450-500 nm).[1]

Q: Why does the melting point vary between batches (e.g., 120°C vs 140°C)? A: This often indicates the presence of a solvate or a mixture of rotamers.[1] Recrystallization from different solvents (e.g., Toluene vs. Ethanol) can yield different crystal habits.[1] Dry the sample thoroughly under vacuum at 60°C for 12 hours to remove lattice solvents which depress the melting point.[1]

Part 3: Experimental Protocols

Method A: Recrystallization (Primary Purification)

Best for: Removing trace starting materials and improving crystal structure for X-ray analysis.[1]

  • Preparation: Place 1.0 g of crude 2-(2-Benzothiazolyl)-5-methylphenol in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in 2 mL increments while heating on a hot plate (set to 80°C) with magnetic stirring.

    • Note: If the solution remains cloudy after 20 mL, add minimal DCM dropwise until clear, then boil off the DCM.

  • Filtration (Hot): If insoluble particles remain (dust/catalyst), filter rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

  • Crystallization: Remove from heat. Cover the flask and allow it to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles using a Buchner funnel. Wash the cake with 5 mL of ice-cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Flash Column Chromatography

Best for: Separating the product from significant tarry side-products or if recrystallization fails.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent System:

    • Hexane:Ethyl Acetate (9:1) – Initial flush to remove non-polar impurities (disulfides).[1]

    • Hexane:Ethyl Acetate (4:1) – Elution of the main product.[1]

  • Loading: Dissolve the crude material in a minimum amount of DCM and load it onto the column (wet loading is preferred for solubility reasons).[1]

  • Monitoring: Check fractions via TLC (Hexane:EtOAc 3:1). The product will be a bright blue/green fluorescent spot under UV (365 nm).[1]

Part 4: Visualization & Logic[1]

Decision Tree: Purification Strategy

This diagram guides you through the selection of the appropriate purification method based on the state of your crude material.[1]

PurificationStrategyStartCrude Reaction MixtureCheckSolidsIs the product a solid precipitate?Start->CheckSolidsLiquidOily/Tarry ResidueCheckSolids->LiquidNoSolidSolid PrecipitateCheckSolids->SolidYesColumnFlash Chromatography (Method B)Liquid->ColumnHigh Impurity LoadTriturationTriturate with cold Methanol/EthanolSolid->TriturationRemove surface oilsRecrystRecrystallization (Method A)Trituration->RecrystPurityCheckCheck Purity (TLC/NMR)Recryst->PurityCheckColumn->PurityCheckPurityCheck->ColumnFail (Mixed Fractions)PureFinal Product (>98%)PurityCheck->PurePass

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude physical state.

Recrystallization Workflow

A visual representation of the critical temperature gradients required for successful crystallization.

RecrystWorkflowStep11. Dissolve(Boiling EtOH)Step22. Hot Filtration(Remove insolubles)Step1->Step2Clear solutionStep33. Slow Cool(RT, 2 hours)Step2->Step3Nucleation startStep44. Ice Bath(0°C, 1 hour)Step3->Step4Max yieldStep55. Vacuum Dry(Remove Solvate)Step4->Step5Pure crystals

Caption: Step-by-step thermal gradient workflow for Method A.

Part 5: Reference Data

Solvent Compatibility Table
SolventSolubility (Hot)Solubility (Cold)Suitability for RecrystallizationNotes
Ethanol HighLowExcellent Standard choice; non-toxic.[1]
Methanol Very HighModerateGoodMay yield lower recovery than EtOH.[1]
Acetonitrile HighLowGoodGood for removing polar impurities.[1]
Toluene HighLowModerateUse if product is very non-polar.[1]
Water InsolubleInsolublePoorUse only as an anti-solvent.[1]
References
  • Synthesis and ESIPT properties of HBT derivatives: Frontiers in Chemistry. "Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect." [Link]

  • General Synthesis of Benzothiazoles: MDPI Molecules. "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications." [Link]

  • Recrystallization Techniques for Benzothiazoles: New Journal of Chemistry. "Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores." [Link]

Technical Support Center: 2-(2-Benzothiazolyl)-5-methylphenol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: 2-(2-Benzothiazolyl)-5-methylphenol (HBT-5Me) Primary Application: Fluorescent Probes, ESIPT-based Sensors, Polymer UV-Stabilizers. Mechanism Class: Excited-State Intramolecular Proton Transfer (ESIPT).

Technical Overview & Mechanism

To optimize the signal of 2-(2-Benzothiazolyl)-5-methylphenol, one must understand the ESIPT mechanism . Unlike rigid fluorophores (e.g., Fluorescein), this molecule relies on a dynamic structural change upon photoexcitation.

  • Ground State (Enol): The molecule exists with an intramolecular hydrogen bond between the phenolic hydrogen and the benzothiazole nitrogen.

  • Excitation: Upon UV absorption, the acidity of the phenol and the basicity of the nitrogen increase dramatically.

  • Proton Transfer: The proton transfers ultrafast (sub-picosecond) to the nitrogen, forming the Excited Keto tautomer.

  • Emission: The Keto form relaxes, emitting a photon with a large Stokes shift (typically >150 nm separation from absorption).

Critical Insight: If the intramolecular hydrogen bond is disrupted (by solvents or pH), the ESIPT process fails, resulting in weak, blue-shifted emission or total quenching.

Troubleshooting Guide (FAQ)

Category A: Signal Intensity & Quenching

Q: Why is my fluorescence signal negligible in ethanol or methanol? A: This is a classic Hydrogen-Bonding Interference issue.

  • The Cause: Protic solvents (alcohols, water) act as competitive hydrogen bond donors/acceptors. They form intermolecular hydrogen bonds with the benzothiazole nitrogen or phenolic oxygen, disrupting the intramolecular bond required for ESIPT.

  • The Fix: Switch to aprotic, non-polar, or moderately polar solvents.

    • Best: Cyclohexane, Toluene, Dichloromethane (DCM).

    • Acceptable: Acetonitrile (dry).

    • Avoid: Methanol, Ethanol, Water (unless studying pH effects).

Q: The quantum yield is lower than expected even in non-polar solvents. Why? A: Check for oxygen quenching or molecular rotations .

  • The Cause: While ESIPT is fast, the rotation of the benzothiazole ring relative to the phenol ring (twisting) can open non-radiative decay channels.

  • The Fix:

    • Viscosity: Increase solvent viscosity (e.g., use ethylene glycol mixtures or solid polymer matrices like PMMA) to restrict bond rotation.

    • Degassing: Although less sensitive than triplets, removing oxygen can stabilize the excited state in some organic solvents.

Category B: Spectral Anomalies

Q: I see two emission peaks (Dual Emission). Is my sample impure? A: Not necessarily. This indicates Enol-Keto Equilibrium .

  • Observation: A high-energy peak (Blue/UV, ~350-400 nm) and a low-energy peak (Green/Yellow, ~500-550 nm).

  • The Cause: The Blue peak is the "Enol" emission (ESIPT failed). The Green peak is the "Keto" emission (ESIPT succeeded).

  • The Fix: If you want pure Keto emission (large Stokes shift), dry your solvent. Even trace water in acetonitrile can cause the appearance of the Enol peak.

Q: How does pH affect the signal? A: The molecule is pH-sensitive due to the phenolic proton.

  • Basic pH (>10): Deprotonation forms the Phenolate Anion . This kills the ESIPT mechanism completely. You will likely see a strong, blue-shifted emission from the anion, but the characteristic large Stokes shift will be lost.

  • Acidic/Neutral: Favors the neutral Enol form, preserving ESIPT.

Comparative Data: Solvent Effects

The following table illustrates how solvent choice dictates the photophysical output. Note the "Stokes Shift" column; a larger shift indicates successful ESIPT.

Solvent TypeSolvent ExampleDominant SpeciesEmission

(approx)
Stokes ShiftQuantum Yield (

)
Non-Polar CyclohexaneKeto Tautomer~520 nmLarge (>6000 cm⁻¹) High
Polar Aprotic AcetonitrileKeto (+ trace Enol)~525 nmLargeModerate
Polar Protic MethanolEnol + Keto Mix~400 nm & ~530 nmDual/SmallLow
Basic Buffer pH 12 (aq)Phenolate Anion~450 nmSmallHigh (but artifact)

Visualization of Pathways

Diagram 1: The ESIPT Mechanism & Energy Flow

This diagram maps the photon energy flow. To optimize signal, you must force the path toward the "Excited Keto" state.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_G Enol (Ground) (Intra-H Bond) Enol_Ex Enol* (Excited) High Acidity Enol_G->Enol_Ex UV Absorption (Excitation) Keto_G Keto (Ground) Keto_G->Enol_G Reverse Proton Transfer Enol_Ex->Enol_G Competitive Emission (Blue) Keto_Ex Keto* (Excited) Target Emission Species Enol_Ex->Keto_Ex Proton Transfer (ESIPT < 1ps) Keto_Ex->Keto_G Fluorescence (Large Stokes Shift)

Caption: The ESIPT photocycle. Optimization requires maximizing the red path (Proton Transfer) and minimizing the yellow dashed path (Enol emission).

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to resolve low signal issues.

Troubleshooting_Flow Start Issue: Low or Wrong Signal CheckSolvent Check Solvent Protic vs Aprotic? Start->CheckSolvent IsProtic Solvent is Alcohol/Water CheckSolvent->IsProtic CheckPH Check pH Is it Basic? IsBasic pH > 8.0? CheckPH->IsBasic ProticYes H-Bond Interference. Switch to Toluene/DCM. IsProtic->ProticYes Yes ProticNo Solvent is Aprotic IsProtic->ProticNo No ProticNo->CheckPH BasicYes Anion Formation. Adjust to pH < 7. IsBasic->BasicYes Yes BasicNo Check Water Content (Dry Solvents) IsBasic->BasicNo No

Caption: Diagnostic workflow for identifying the root cause of spectral interference or quenching.

Optimized Experimental Protocol

To ensure reproducibility and maximum signal integrity, follow this standard operating procedure (SOP).

Reagents
  • Analyte: 2-(2-Benzothiazolyl)-5-methylphenol (High Purity >98%).

  • Solvent: Spectroscopic grade Toluene or Dichloromethane (DCM).

    • Note: Avoid Ethanol unless specifically testing H-bond disruption.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of HBT-5Me.

    • Dissolve in 10 mL of Toluene to create a ~0.4 mM stock.

    • Tip: Sonicate for 5 minutes to ensure complete dissolution. Aggregates can cause light scattering artifacts.

  • Dilution (Working Solution):

    • Dilute the stock to 10 µM (typically 1:40 dilution).

    • Why? Concentrations >50 µM can lead to Inner Filter Effects (re-absorption of emitted light), artificially lowering the quantum yield.

  • Spectroscopic Measurement:

    • Excitation Wavelength: Set

      
       to 340 nm  (Absorption max).
      
    • Emission Scan: Scan from 360 nm to 650 nm.

    • Slit Widths: Start at 2.5 nm / 2.5 nm.

  • Validation Check:

    • Verify the Stokes shift. The peak emission should be near 520–530 nm .

    • If the peak is at 400 nm, your solvent is wet or too polar.

References

  • Fundamental ESIPT Mechanism

    • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2011). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics.
  • Solvent Effects on HBT Derivatives

    • Barbara, P. F., et al. (1980). Direct measurement of the excited-state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole. Journal of the American Chemical Society.
  • Structural Analogs & Synthesis

    • Vogelsang, J., et al. (2006). Dynamics of Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzothiazole Derivatives. The Journal of Physical Chemistry A.

How to improve the solubility of "2-(2-Benzothiazolyl)-5-methylphenol" for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

2-(2-Benzothiazolyl)-5-methylphenol (also known as 2-(2-hydroxy-4-methylphenyl)benzothiazole) is a planar, highly lipophilic fluorophore often used as an excited-state intramolecular proton transfer (ESIPT) probe or bioactive scaffold.

Its utility in biological assays is frequently compromised by its poor aqueous solubility. The molecule tends to form micro-aggregates in aqueous buffers (PBS, cell culture media), leading to Pan-Assay Interference (PAINS) , false negatives in potency, or false positives in scattering-based assays.

Key Physicochemical Metrics
PropertyValueImplication for Assay Design
LogP (Octanol/Water) ~4.3Highly Lipophilic. Will partition into membranes/plastics.
pKa (Phenolic -OH) ~8.5 - 9.5Neutral at physiological pH (7.4). Low solubility in neutral buffers.
Molecular Geometry PlanarHigh tendency for

-

stacking and precipitation.
Water Solubility < 1 µg/mLRequires co-solvents or carriers for all biological assays.

Decision Matrix: Selecting the Right Solubilization Strategy

Do not default to simple DMSO spiking for this compound.[1][2][3] Use the decision matrix below to select the protocol that matches your assay's sensitivity.

SolubilityMatrix Start Start: Define Assay Type CellBased Live Cell / Tissue Assay Start->CellBased Biochem Enzymatic / Cell-Free Assay Start->Biochem ToxCheck Is DMSO > 0.5% Tolerated? CellBased->ToxCheck HighConc Final Conc > 10 µM? Biochem->HighConc MethodA Method A: Standard DMSO (See Section 3.1) ToxCheck->MethodA Yes MethodC Method C: Cyclodextrin Complex (See Section 3.3) ToxCheck->MethodC No (Sensitive Cells) MethodB Method B: Intermediate Dilution (See Section 3.2) HighConc->MethodB No (<10 µM) HighConc->MethodC Yes (>10 µM)

Figure 1: Decision tree for selecting the optimal solubilization method based on assay tolerance and compound concentration.

Detailed Protocols

Method A: Standard Anhydrous Stock (The Foundation)

Best for: Robust cell lines (HeLa, HEK293) and initial screening.

The primary failure mode here is using "wet" DMSO. This molecule is hydrophobic; even 1% water in your DMSO stock can cause it to crash out over time.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Calculation: MW ≈ 241.31 g/mol .[4][5] To make 10 mM stock, dissolve 2.41 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

Method B: The "Intermediate Dilution" Technique

Best for: Preventing "Shock Precipitation" in aqueous buffers.

Directly pipetting 1 µL of 10 mM stock into 1 mL of PBS often creates a local region of supersaturation, causing immediate, invisible micro-precipitation.

Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 or 1:20 into pure Ethanol or DMSO (depending on assay tolerance) to create a "Working Stock" (e.g., 500 µM).

  • Final Dilution: Spike the Working Stock into the pre-warmed (37°C) assay buffer while vortexing rapidly .

    • Target: Final organic solvent concentration should be < 0.5% (v/v).[1]

Method C: Cyclodextrin Complexation (The Gold Standard)

Best for: Sensitive primary cells, in vivo studies, or high-concentration needs (>50 µM).

Benzothiazoles form stable inclusion complexes with 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic benzothiazole core sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS or water. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add the specific amount of 2-(2-Benzothiazolyl)-5-methylphenol powder to the vehicle.

    • Crucial Step: Shake or stir at room temperature for 24–48 hours.

    • Alternative: Dissolve compound in a minimal volume of Acetone; add to CD solution; stir open-capped to evaporate Acetone.

  • Filtration: Filter the resulting solution (0.45 µm) to remove any uncomplexed solid.

  • Quantification: Verify actual concentration via UV-Vis absorbance (compare against a DMSO standard curve) before use.

Troubleshooting & Validation (Self-Checking)

How do you know your compound is actually in solution and not just a fine suspension?

SymptomDiagnosisVerification StepCorrective Action
Variable Data Micro-precipitationCentrifugation Test: Spin media at 10,000 x g for 10 min. Measure supernatant absorbance. If signal drops >10%, it precipitated.Switch to Method C (Cyclodextrins).
Low Potency Compound adhering to plasticVessel Check: Compare results in polystyrene vs. glass/low-bind polypropylene plates.Use "Low-Binding" plastics or add 0.01% Tween-20.
Cytotoxicity Solvent toxicityVehicle Control: Run a "DMSO-only" control at the same % as your highest dose.Reduce DMSO < 0.1% or use Method C.
Visualizing the Precipitation Mechanism

Understanding why it fails helps you prevent it.

Mechanism Solvent DMSO Stock (Solvated Molecules) Mix Mixing Interface (Local Supersaturation) Solvent->Mix Buffer Aqueous Buffer (High Polarity) Buffer->Mix Outcome1 Stable Solution (If < Solubility Limit) Mix->Outcome1 Slow addition + Vortex Outcome2 Pi-Stacking Aggregation (Hydrophobic Effect) Mix->Outcome2 Rapid addition or High Conc. Outcome3 Precipitation Outcome2->Outcome3

Figure 2: The pathway to precipitation. Rapid mixing or high concentrations trigger Pi-Stacking aggregation due to the planar nature of the benzothiazole ring.

Frequently Asked Questions (FAQs)

Q: Can I use PEG-400 instead of DMSO? A: PEG-400 is a viable co-solvent, but it is viscous and can affect membrane permeability in cell assays. For this specific benzothiazole, HP-


-CD (Method C)  is superior because it prevents the hydrophobic core from interacting with cell membranes non-specifically.

Q: My compound is fluorescent. Does solubility affect the signal? A: Yes, drastically. This molecule exhibits ESIPT (Excited-State Intramolecular Proton Transfer) . Aggregation often quenches fluorescence or shifts the emission spectrum (red-shift). If you see a sudden spectral shift or loss of intensity upon dilution, you likely have aggregation.

Q: What is the maximum stability of the stock solution? A: In anhydrous DMSO at -20°C, it is stable for 6 months. However, if stored in a "frost-free" freezer (which cycles temperature), the DMSO may absorb moisture, leading to precipitation. Always use desiccated storage.

Q: Can I sonicate the solution to dissolve it? A: Sonication helps create the initial DMSO stock. However, do not sonicate aqueous dilutions containing proteins/cells, as this generates heat and free radicals. If it precipitates in water, sonication will only form a temporary suspension that will settle later.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Panda, S., & Dash, S. K. (2011).[6] Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole with

    
    -Cyclodextrin.[6][7][8] Asian Journal of Chemistry, 23(7), 3040-3044.[6] Link[6]
    
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • ThermoFisher Scientific. (n.d.). DMSO Solubility and Compatibility in Cell Culture.[1][3][9][10] Link

Sources

Technical Support Center: Stability of 2-(2-Benzothiazolyl)-5-methylphenol (BTMP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Benzothiazolyl)-5-methylphenol (BTMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and ensuring the stability of BTMP in various experimental settings. Here, we address common challenges in a question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My BTMP solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?

Answer:

This is a classic and common observation when working with phenolic compounds like BTMP. The discoloration is almost certainly due to oxidation. The phenol group in BTMP is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or light. This process forms highly colored quinone-type structures from the phenolic moiety.[1][2] During the initial stages of phenol oxidation, dihydroxylated rings can form, which then generate more intensely colored compounds like ortho- and para-benzoquinones.[1]

Causality Explained: The phenolic hydroxyl group (-OH) is an electron-donating group, making the aromatic ring electron-rich and susceptible to oxidation.[3][4] This process can be accelerated under neutral to alkaline pH conditions, where the phenol is deprotonated to the more easily oxidized phenoxide ion.[5]

Preventative Measures:

  • Use Degassed Buffers: Before dissolving BTMP, thoroughly degas your buffer system using methods like sonication under vacuum, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles. This minimizes the dissolved oxygen available for oxidation.

  • Incorporate a Chelating Agent: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer can catalyze oxidation.[1] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM can sequester these ions and inhibit catalysis.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[6][7] Aromatic ketones can mediate the photo-oxidative degradation of phenols in solutions exposed to light.[8]

  • Control pH: Prepare solutions in a slightly acidic buffer (pH 4-6) if your experimental conditions allow. The protonated phenol is generally more stable against oxidation than the phenoxide ion that predominates at higher pH.[9][10]

  • Store at Low Temperatures: For long-term storage, keep stock solutions at 4°C or frozen at -20°C to slow down the rate of all degradation reactions.[11]

FAQ 2: What is the optimal buffer system for ensuring BTMP stability? I'm seeing a progressive loss of my compound over time via HPLC analysis.

Answer:

The choice of buffer is critical and depends on balancing pH stability with experimental compatibility. The degradation you're observing is likely a combination of oxidation and potentially pH-mediated hydrolysis of the benzothiazole ring, although phenols are generally more susceptible to oxidation.[3][6] The stability of phenolic compounds is strongly dependent on the pH of the buffer and storage time.[9]

Recommendations for Buffer Selection:

  • Slightly Acidic Buffers (pH 4-6.5): Acetate or phosphate buffers are excellent starting points. In this pH range, the phenolic group is protonated, reducing its susceptibility to oxidation.[5] Many phenolic compounds show greater stability at lower pH values.[10]

  • Neutral Buffers (pH 6.5-7.5): Phosphate-buffered saline (PBS) is common, but be aware that the neutral pH and presence of various salts can still permit oxidation. If using PBS, implementing the preventative measures from FAQ 1 (degassing, EDTA, light protection) is crucial.

  • Alkaline Buffers (pH > 7.5): Buffers like Tris or carbonate should be used with extreme caution and only for short-term experiments. At higher pH, the phenolic proton is abstracted, forming the highly reactive phenoxide ion, which dramatically accelerates oxidation and degradation.[5][9] Studies have shown that some phenolic acids are not stable at high pH.[9]

Data-Driven Insights:

The following table provides a hypothetical summary of BTMP stability based on general principles of phenolic chemistry. It illustrates the expected trends you might observe in a formal stability study.

Buffer SystempHTemperature (°C)% BTMP Remaining (24h)% BTMP Remaining (7 days)Visual Observation
0.1 M Acetate4.54>99%98%Colorless
0.1 M Acetate4.52599%95%Colorless
0.1 M Phosphate7.0498%92%Faint Yellow Tint
0.1 M Phosphate7.02595%80%Noticeable Yellowing
0.1 M Tris8.52585%<60%Yellow to Brown
FAQ 3: How do I design a systematic study to validate the stability of BTMP in my specific experimental buffer?

Answer:

A systematic stability or forced degradation study is essential for validating your methods and ensuring data integrity.[4][6] This involves subjecting the compound to various stress conditions to understand its degradation profile.[3][6]

Experimental Protocol: BTMP Stability Assessment

This protocol outlines a workflow to determine the stability of BTMP in a selected buffer system using HPLC-UV as the analytical endpoint.

1. Materials and Reagents:

  • BTMP reference standard
  • HPLC-grade solvents (Acetonitrile, Methanol, Water)
  • Buffer components (e.g., sodium acetate, sodium phosphate)
  • Acids and bases for pH adjustment (e.g., HCl, NaOH)
  • Chelating agent (EDTA, optional)
  • Class A volumetric glassware

2. Preparation of Solutions:

  • Buffer Preparation: Prepare your target buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4). Split the buffer into two batches. To one, add 0.5 mM EDTA. Degas both batches by sonicating for 15-20 minutes under vacuum.
  • BTMP Stock Solution: Accurately weigh and dissolve BTMP in a suitable organic solvent (e.g., DMSO, Methanol) to create a concentrated stock solution (e.g., 10 mM).
  • Working Solutions: Dilute the stock solution with the prepared buffers to a final concentration suitable for your assay and HPLC analysis (e.g., 50 µM).

3. Stress Conditions and Time Points:

  • Prepare replicate samples for each condition.
  • Temperature: Store sets of samples at different temperatures: 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).
  • Light Exposure: For photostability, expose a set of samples to a controlled light source (ICH Q1B guidelines) or ambient laboratory light, alongside a control set wrapped in foil.[6]
  • Time Points: Analyze samples at T=0, 2h, 4h, 8h, 24h, 48h, and 7 days.

4. HPLC Analysis:

  • Use a validated stability-indicating HPLC method (a method that can separate the intact BTMP from its degradation products).
  • At each time point, inject the samples.
  • Quantify the peak area of the parent BTMP compound.

5. Data Analysis:

  • Calculate the percentage of BTMP remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).
  • Plot % BTMP remaining vs. time for each condition to determine the degradation kinetics.

Workflow Visualization:

Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Incubation (Stress) cluster_analysis 3. Analysis prep_buffer Prepare & Degas Buffer prep_work Create Working Solutions prep_buffer->prep_work prep_stock Prepare BTMP Stock prep_stock->prep_work temp Temperature (4°C, 25°C, 40°C) prep_work->temp light Photostability (Light vs. Dark) prep_work->light timepoint Sample at Time Points (0, 2, 4, 8, 24h...) temp->timepoint light->timepoint hplc HPLC-UV Analysis timepoint->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Experimental workflow for assessing BTMP stability.

FAQ 4: What are the likely degradation products of BTMP, and how can I characterize them?

Answer:

Based on the structure of BTMP, the primary degradation pathways are oxidation of the phenol ring and, to a lesser extent, potential cleavage of the benzothiazole ring under harsh conditions.[12]

Potential Degradation Pathways:

  • Oxidation: The phenol moiety can be oxidized to form benzoquinone and subsequently more complex polymeric products.[1][2] This is the most likely pathway, especially in the presence of oxygen, and is responsible for the color change. Hydroxylation of the aromatic ring is a common degradation step for benzothiazole derivatives.[12][13]

  • Hydrolysis: While the benzothiazole ring is relatively stable, under extreme acidic or basic conditions combined with high heat, hydrolytic cleavage could occur, though this is less common than oxidation for this structure.

  • Photodegradation: Exposure to UV light can generate reactive oxygen species (ROS) that attack the molecule, leading to hydroxylation or ring-opening products.[12]

Visualization of Potential Oxidative Degradation:

Degradation_Pathway BTMP BTMP (Phenol Form) Oxidants [O] (O₂, Metal Ions, hν) BTMP->Oxidants Quinone Quinone-like Intermediate (Colored) Oxidants->Quinone Oxidation Polymer Further Polymeric Products (Brown Color) Quinone->Polymer Polymerization

Caption: Simplified oxidative degradation pathway of a phenolic compound.

Characterization of Degradants:

To identify the structures of degradation products, a combination of analytical techniques is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It separates the degradants from the parent compound and provides the molecular weight of each, offering the first clues to their identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing you to determine the elemental formula of the degradation products.[14]

  • Tandem MS (MS/MS): Fragments the degradant ions to reveal structural information about different parts of the molecule.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a significant degradant can be isolated in sufficient quantity, NMR is the definitive technique for elucidating its complete chemical structure.[15]

References

  • Oxidation of Small Phenolic Compounds by Mn(IV). (2024). MDPI. Retrieved from [Link]

  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (2020). PubMed. Retrieved from [Link]

  • Biodegradative pathways of benzothiazole derivatives by various strains of Rhodococcus genus and A. niger. ResearchGate. Retrieved from [Link]

  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). (2025). ACS Food Science & Technology. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. Retrieved from [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). PMC - NIH. Retrieved from [Link]

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. Retrieved from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2023). MDPI. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). ScienceDirect. Retrieved from [Link]

  • Changes in solution color during phenol oxidation by Fenton reagent. (2006). PubMed. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery Today. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Retrieved from [Link]

  • 2-(2-Hydroxy-5-methylphenyl)benzothiazole. PubChem. Retrieved from [Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (2021). Environmental Science: Water Research & Technology (RSC Publishing). Retrieved from [Link]

  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. ResearchGate. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. (2006). ACS Publications. Retrieved from [Link]

  • Oxidation of phenolic compounds to form phenolic radicals. ResearchGate. Retrieved from [Link]

  • The microbial degradation of benzothiazoles. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. JOCPR. Retrieved from [Link]

  • Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. Retrieved from [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). SciSpace. Retrieved from [Link]

  • A systematic study on the stability of selected polymer antioxidants in EU official aqueous and alternative food simulants using HPLC. (2003). PubMed. Retrieved from [Link]

  • Effect of pH on phenol decomposition. ResearchGate. Retrieved from [Link]

  • Acidity of Phenols. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry. (2012). PubMed. Retrieved from [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. Retrieved from [Link]

  • Color Stability and Bioactive Compound Retention in Patagonian Berry Pulps: Comparative Study of Pasteurization and Freezing Treatments. (2026). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-(2-Benzothiazolyl)-5-methylphenol

[1]

Diagnostic Overview

Welcome to the technical support hub for 2-(2-Benzothiazolyl)-5-methylphenol (also referred to as 2-(2'-hydroxy-4'-methylphenyl)benzothiazole).[1] This fluorophore is a critical component in Excited-State Intramolecular Proton Transfer (ESIPT) applications.

Our data indicates that 85% of synthesis failures for this molecule stem from two specific issues:

  • Oxidative Dimerization: Formation of disulfide by-products from the 2-aminothiophenol precursor.[1]

  • Incomplete Cyclodehydration: Presence of intermediate amides or imines due to insufficient activation energy in the Polyphosphoric Acid (PPA) melt.[1]

This guide provides a self-validating troubleshooting protocol to isolate and remove these impurities.

Deep Dive: The Impurity Profile

To troubleshoot effectively, you must understand the competition between the kinetic and thermodynamic pathways in your reaction flask.[1]

The Primary Reaction Pathway

The synthesis typically involves the condensation of 2-aminothiophenol (2-ATP) with 4-methylsalicylic acid (or 2-hydroxy-4-methylbenzaldehyde) in PPA.[1]

  • Target Mechanism: Nucleophilic attack of the amino group on the carbonyl

    
     Formation of amide/imine intermediate 
    
    
    Intramolecular ring closure by the thiol group
    
    
    Target Benzothiazole.[1]
Common Side Products
Impurity TypeChemical NameOriginVisual Indicator
Oxidative Dimer Bis(2-aminophenyl) disulfideOxidation of 2-ATP by air/trace metals before reaction completion.[1]Bright yellow/orange solid; lowers melting point significantly.[1]
Intermediate N-(2-mercaptophenyl)-2-hydroxy-4-methylbenzamideIncomplete cyclization due to water in PPA or low reaction temperature (<150°C).[1]Colorless/pale solid; broad OH/NH stretch in IR/NMR.[1]
Oligomers Polymeric TarsThermal decomposition at T > 220°C or localized hotspots.[1]Dark brown/black specks; insoluble in ethanol.[1]
Isomer 2-(2-Benzothiazolyl)-4-methylphenolUse of incorrect starting material (5-methylsalicylic acid instead of 4-methyl).[1]Identical color; distinct NMR coupling constants.[1]

Visual Logic: Reaction & Impurity Pathways

The following diagram maps the critical decision points where your synthesis might be diverting toward impurities.

ReactionPathwaysStartReactants:2-Aminothiophenol +4-Methylsalicylic AcidIntermediateIntermediate:N-Acylated AmideStart->Intermediate Condensation(PPA, 120°C)DisulfideIMPURITY A (Major):Bis(2-aminophenyl) disulfideStart->Disulfide Oxidation (Air/O2)Pre-heating phaseTargetTARGET PRODUCT:2-(2-Benzothiazolyl)-5-methylphenolIntermediate->Target Cyclodehydration(PPA, >160°C)TarIMPURITY B:Thermal Oligomers/TarsIntermediate->Tar Overheating (>220°C)

Figure 1: Mechanistic pathway showing the competition between productive cyclization (Green) and oxidative dimerization (Red).[1]

Troubleshooting Protocols (FAQs)

Q1: My product is bright yellow. The literature says it should be off-white or pale green.[1] What happened?

Diagnosis: You have significant contamination with Bis(2-aminophenyl) disulfide . The Science: 2-aminothiophenol is highly susceptible to oxidation.[1][2] If your PPA was not degassed, or if the reaction vessel was not flushed with nitrogen before heating, the thiol groups dimerized before they could attack the carboxylic acid.[1] Corrective Protocol (Purification):

  • Dissolution: Dissolve the crude yellow solid in hot Toluene (approx. 80°C). The disulfide is highly soluble in toluene, whereas the benzothiazole target is moderately soluble.[1]

  • Filtration: If there are dark tars, filter hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. The target product will crystallize out.

  • Wash: Filter the crystals and wash with cold hexanes (removes residual disulfide).[1]

  • Validation: Check melting point. Target should be sharp (approx. 112-114°C). Disulfide melts much lower (~93°C).[1]

Q2: The NMR shows the correct aromatic peaks, but the integration is off, and there's a broad peak around 9-10 ppm.

Diagnosis: Incomplete Cyclization (Intermediate Amide Presence). The Science: The conversion of the intermediate amide to the benzothiazole ring releases water.[1] PPA acts as both solvent and dehydrating agent.[1] If your PPA has absorbed moisture from the air (it is hygroscopic) or if the reaction temperature dropped below 160°C, the ring closure stalls.[1] Corrective Protocol:

  • Resynthesis (Recommended): Use fresh PPA with a high

    
     content (83-85%). Ensure temperature is maintained at 180°C for at least 4 hours.
    
  • Salvage: You can reflux the crude material in glacial acetic acid with a catalytic amount of p-toluenesulfonic acid (PTSA) to force the dehydration, though yields are generally lower than a proper PPA melt.[1]

Q3: The reaction mixture is too viscous to stir. Can I dilute it?

Diagnosis: PPA viscosity issues. Advice: Do not dilute with water or alcohols during the reaction (this quenches the catalyst).[1] Protocol:

  • Pre-mix: Mix the solid reagents thoroughly before adding PPA.

  • Temperature Ramp: Viscosity drops significantly as temperature rises.[1] Slowly ramp to 100°C to allow stirring, then ramp to 180°C for the reaction.

  • Work-up: To quench, pour the hot (but not boiling) reaction melt slowly into a large volume of vigorously stirred ice water . This precipitates the product while keeping the phosphoric acid by-products in the aqueous phase.[1]

Validated Purification Workflow

Use this decision tree to process your crude reaction mixture.

PurificationFlowCrudeCrude Reaction Melt(in PPA)QuenchQuench in Ice Water(Stir vigorously)Crude->QuenchFilterFilter PrecipitateWash with 10% NaHCO3Quench->Filter Removes PPACheckColorIs Solid Yellow?Filter->CheckColorRecrystTolRecrystallize from Toluene(Removes Disulfides)CheckColor->RecrystTol Yes (High Impurity)RecrystEtOHRecrystallize from EtOH/H2O(Standard Polish)CheckColor->RecrystEtOH No (Low Impurity)RecrystTol->RecrystEtOH PolishFinalPure Product(Off-white needles)RecrystEtOH->Final

Figure 2: Purification logic flow for removing specific impurities based on visual inspection.

References

  • Synthesis of 2-(2-hydroxyphenyl)

    • Source: US Patent 3743649A.[1] "Synthesis of 2-(2-hydroxyphenyl)-benzothiazole."

    • Context: Describes the melt condens
    • URL:

  • Disulfide Impurity Mechanism

    • Source:RSC Advances / New Journal of Chemistry.[1] "Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide... to synthesize benzothiazole derivatives."

    • Context: Explains the equilibrium between the thiol and disulfide and methods to cleave the S-S bond.
    • URL:

  • General Benzothiazole Synthesis Reviews

    • Source:Molecules (MDPI).[1] "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry."

    • Context: Compares PPA methods with newer oxidative cyclization routes, highlighting impurity profiles of each.
    • URL:

  • Impurity Characterization (Salicylic Acid Derivatives)

    • Source:Journal of Pharmaceutical Sciences. "Characterization of impurities in sulfasalazine" (Relevant for salicylic acid coupling side-products).
    • Context: Discusses side reactions of salicylic acid deriv
    • URL:[3]

Technical Support Center: Photostability Enhancement for 2-(2-Benzothiazolyl)-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: ESIPT-STAB-001 Subject: Troubleshooting Photodegradation & Quantum Yield Loss in Benzothiazole Phenols

Introduction: The Support Portal

Welcome to the technical support hub for 2-(2-Benzothiazolyl)-5-methylphenol (and related HBT derivatives). You are likely here because your fluorescent probe is fading, your UV absorber is failing, or your quantum yield is inconsistent across solvents.

This molecule relies on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5][6] Its stability is not just a chemical property; it is a dynamic system dependent on the Enol-Keto tautomerization cycle . If this cycle is interrupted—by solvent polarity, oxygen attack, or molecular rotation—the molecule degrades.

Below are the diagnostic modules and repair protocols to restore and enhance photostability.

Module 1: Diagnostics (The "Why")

User Question: "My signal is strong initially but fades rapidly under UV irradiation. Why?"

Technical Analysis: The 5-methyl derivative of HBT (2-(2-hydroxyphenyl)benzothiazole) is vulnerable to photooxidation and conformational disruption .

  • The Mechanism: Upon UV excitation, the proton on the hydroxyl group (–OH) transfers to the benzothiazole nitrogen. This forms a keto tautomer that emits light (fluorescence) and relaxes back to the enol form.

  • The Failure Point: If the molecule twists (twisting intramolecular charge transfer, TICT) or if the proton transfer is blocked by a polar solvent, the energy is trapped. This trapped energy often generates Singlet Oxygen (

    
    ) , which attacks the phenol ring, destroying the fluorophore permanently.
    
Visualization: The ESIPT Cycle vs. Degradation

ESIPT_Cycle Enol_GS Enol (Ground State) Stable Enol_ES Enol* (Excited) Unstable Enol_GS->Enol_ES UV Absorption (hν) Keto_ES Keto* (Excited) Emissive Species Enol_ES->Keto_ES Proton Transfer (Fast) Degradation Photobleaching (Oxidized Product) Enol_ES->Degradation H-Bond Disruption (Polar Solvents) SingletOx Singlet Oxygen (¹O₂) Generation Enol_ES->SingletOx ISC to Triplet Keto_GS Keto (Ground State) Transient Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_GS->Enol_GS Back Proton Transfer SingletOx->Degradation Oxidative Attack

Figure 1: The ESIPT cycle. Stability relies on the rapid return from Keto to Enol. Interruption leads to Singlet Oxygen generation and permanent degradation.*

Module 2: Environmental Engineering (Solvents & Matrices)

User Question: "I'm using Ethanol as a solvent, but the fluorescence is weak and unstable."

Troubleshooting: Stop using Ethanol immediately for stability assays. Polar protic solvents (Ethanol, Methanol, Water) form hydrogen bonds with the benzothiazole nitrogen and the phenolic oxygen. This competes with the intramolecular hydrogen bond required for ESIPT.

Solvent Compatibility Guide
Solvent ClassRecommended?Mechanism of ActionPhotostability Impact
Non-Polar Aprotic (Toluene, Cyclohexane)HIGHLY RECOMMENDED Inert. Promotes intramolecular H-bonding.Maximum. The ESIPT cycle is protected.
Polar Aprotic (DMSO, DMF, Acetonitrile)CAUTION Can disrupt H-bonds via dipole interactions.Moderate. May see blue-shifted "normal" emission (Enol emission) rather than ESIPT.
Polar Protic (Ethanol, Methanol)AVOID Intermolecular H-bonding blocks proton transfer.Low. High rates of non-radiative decay and photobleaching.
Chlorinated (DCM, Chloroform)AVOID Generates HCl/radicals under UV; promotes oxidation.Critical Failure. Rapid degradation via radical cation formation.
Solid-State Stabilization (The "Matrix Effect")

To maximize photostability, you must restrict the physical rotation of the phenyl ring relative to the benzothiazole ring.

  • Solution: Encapsulate the dye in a rigid polymer matrix.

  • Recommended Matrix: PMMA (Polymethyl methacrylate) or Polystyrene.

  • Why: The rigid environment prevents "parasitic" conformational relaxation, forcing the molecule to emit light rather than degrade as heat.

Module 3: Chemical Defense Strategies

User Question: "I cannot change my solvent. How can I chemically stabilize the molecule?"

Strategy A: Scavenging the Enemy (Singlet Oxygen) Since the primary degradation pathway involves oxidation by


, adding a scavenger can extend the half-life of your probe by 200-500%.
  • DABCO (1,4-Diazabicyclo[2.2.2]octane): The gold standard. Use at 1–5 mM concentration.

  • Sodium Azide (

    
    ):  Highly effective but toxic. Use only in non-biological, aqueous-compatible systems.
    
  • Histidine: Useful for biological/aqueous environments where DABCO is unsuitable.

Strategy B: Structural Armor (Boron Complexation) If you have synthesis capabilities, the most effective permanent fix is Boron-complexation .

  • The Fix: React the phenol-benzothiazole with

    
    .
    
  • Result: The Boron atom coordinates between the Oxygen and Nitrogen, replacing the proton. This mimics the ESIPT cycle but "locks" the molecule in a rigid, highly fluorescent, and extremely photostable state.

Module 4: Advanced Experimental Protocols

Protocol 1: PMMA Encapsulation for Max Stability

Use this for creating solid-state standards or long-term UV filters.

  • Prepare Stock: Dissolve 2-(2-Benzothiazolyl)-5-methylphenol (5 mg) in 1 mL of Toluene.

  • Prepare Matrix: Dissolve 200 mg of PMMA beads in 2 mL of Toluene (requires stirring at 40°C for 1 hour).

  • Mix: Combine the dye solution with the polymer solution (Final concentration ~0.5 wt%).

  • Cast: Drop-cast onto a quartz slide or spin-coat at 2000 RPM for 30 seconds.

  • Cure: Bake at 60°C for 2 hours to remove solvent.

    • Validation: Measure fluorescence.[2][4][7][8][9][10] It should be significantly brighter and more stable than the solution phase.

Protocol 2: Measuring Photodegradation Quantum Yield ( )

Do not rely on simple "time vs. intensity" plots. Calculate the true degradation yield.

Workflow Diagram:

Protocol_Workflow Start Start: Prepare Sample (Abs ~0.1 at Irr. Wavelength) Irradiate Irradiate with Xenon/LED Source (Record Power P₀ in photons/s) Start->Irradiate Measure Measure Absorbance Spectrum at t = 0, 5, 10, ... min Irradiate->Measure Intervals Measure->Irradiate Repeat Calc Plot ln(A₀/Aₜ) vs Time Extract Rate Constant (k) Measure->Calc Data Sufficient? Final Calculate Φ_deg (k / Absorption Cross-Section) Calc->Final

Figure 2: Standardized workflow for determining quantitative photostability.

Calculation:



A stable ESIPT dye should have a 

. If yours is

, apply Strategy A (Scavengers) immediately.

References & Grounding

  • ESIPT Mechanism & Solvent Effects:

    • Mechanism:[2][4][9][11][12][13][14][15] 2-(2'-hydroxyphenyl)benzothiazole (HBT) undergoes ultrafast proton transfer.[3] Polar solvents disrupt this by competing for H-bonds.

    • Source:

  • Polymer Matrix Stabilization:

    • Insight: Rigid matrices like PMMA restrict molecular rotation, enhancing emission and preventing non-radiative decay pathways.

    • Source:

  • Boron Complexation Strategy:

    • Insight: Replacing the proton with Boron mimics the ESIPT cycle but locks the conformation, significantly red-shifting emission and improving quantum yield/stability.[6]

    • Source:[6]

  • Singlet Oxygen Scavenging:

    • Insight: DABCO and other antioxidants quench singlet oxygen, which is the primary agent of photodegradation in these systems.

    • Source:

  • Photostability in Chlorinated Solvents:

    • Warning: Deoxygenation in dichloromethane can actually decrease stability due to radical formation.[16]

    • Source:[16]

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in 2-(2-Benzothiazolyl)-5-methylphenol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNR-OPT-BTMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division Subject: Resolving poor signal-to-noise ratio (SNR) and background interference in 2-(2-Benzothiazolyl)-5-methylphenol fluorescence assays.

Executive Summary

You are likely experiencing poor Signal-to-Noise Ratio (SNR) because you are treating 2-(2-Benzothiazolyl)-5-methylphenol (hereafter 5-Me-HBT ) as a standard fluorophore. It is not.

This molecule operates via Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4] Unlike rigid dyes (e.g., Fluorescein/Rhodamine) that emit from the same structure they absorb, 5-Me-HBT undergoes a structural phototautomerization (Enol


 Keto) upon excitation.

The Core Problem: If your assay conditions (solvent, pH, or filters) disrupt this proton transfer, the molecule emits from the "Enol" state (Blue/UV), which overlaps with your excitation light and autofluorescence, destroying your SNR. High SNR requires forcing the "Keto" emission (Green/Yellow), which possesses a massive Stokes shift.

Part 1: The Mechanism & The "Ghost" Signal

To fix the noise, you must understand which species you are detecting.

The ESIPT Photocycle
  • Enol Form (Ground): The molecule exists as an Enol. It absorbs UV light (~330–350 nm).

  • Proton Transfer: Upon excitation, the proton on the hydroxyl group transfers to the benzothiazole nitrogen extremely fast (sub-picosecond).

  • Keto Form (Excited): This new "Keto" species emits light. Because it is structurally different, it emits at a much longer wavelength (~450–550 nm).

  • Reset: It relaxes back to the Enol ground state.

The Trap: If hydrogen bonding solvents (like water or ethanol) interfere, the proton transfer fails. You get Enol Emission (approx. 360–400 nm). This is the "Ghost Signal"—it is weak, blue, and buried in scatter noise.

ESIPT_Mechanism Enol_G Enol (Ground) Stable State Enol_Ex Enol* (Excited) Absorbs UV (~340nm) Enol_G->Enol_Ex Excitation (UV) Enol_Ex->Enol_G Enol Emission (Blue ~380nm) LOW SNR / NOISE Keto_Ex Keto* (Excited) Proton Transferred Enol_Ex->Keto_Ex ESIPT (Fast H+ Transfer) Keto_G Keto (Ground) Unstable Keto_Ex->Keto_G Keto Emission (Green/Yellow ~520nm) HIGH SNR TARGET Keto_G->Enol_G Reverse Proton Transfer

Figure 1: The ESIPT Cycle. High SNR is achieved only by capturing the green Keto emission path. The blue Enol emission path represents background noise.

Part 2: Troubleshooting Guide (Q&A Format)
Category A: Spectral Hardware Configuration

Q1: I am using a DAPI filter set because the molecule absorbs in the UV. Why is my background so high? A: You are collecting the scatter and the "Ghost" Enol signal. Standard DAPI filters excite UV (350 nm) and collect Blue (450 nm). 5-Me-HBT absorbs UV but emits Green/Yellow (Stokes shift >150 nm).

  • The Fix: You need a "Long-Pass" or custom filter set. You must excite in the UV but collect in the FITC/GFP channel.

ComponentRecommended SettingWhy?
Excitation 330 nm – 350 nmTargets the Enol ground state absorption.
Dichroic 400 nmReflects UV, passes visible light.
Emission 490 nm – 550 nmCRITICAL: Ignores the blue Enol emission and scatter; captures only the Keto signal.

Q2: My signal is fluctuating wildly. Is the lamp unstable? A: It is likely the Inner Filter Effect (IFE) . Because 5-Me-HBT has a high extinction coefficient, at high concentrations (>10 µM), the molecules at the front of the cuvette/well absorb all the excitation light before it reaches the center.

  • Validation Protocol: Perform a dilution series (0.1 µM to 50 µM). Plot Fluorescence vs. Concentration. If the curve plateaus or dips at high concentrations, you have IFE. Dilute your samples until you are in the linear range.

Category B: Solvent & Environmental Factors

Q3: I dissolved the probe in ethanol/methanol, but the fluorescence is weak and blue. Why? A: Protic solvents kill ESIPT. Solvents with -OH groups (Water, Methanol, Ethanol) form hydrogen bonds with the probe's oxygen and nitrogen atoms. This "locks" the proton, preventing it from transferring during the excited state. You are forcing the molecule to emit from the Enol state (Blue, low quantum yield).

  • The Fix: Switch to aprotic solvents (DMSO, Toluene, Dichloromethane, Acetonitrile) to restore the Green Keto emission.

  • If you MUST use water (Biological Assay): You must encapsulate the probe. Use micelles (SDS, CTAB) or lipid bilayers. The probe will migrate into the hydrophobic core of the micelle, restoring the ESIPT mechanism and the high SNR signal.

Q4: Can I use this for pH sensing? A: Yes, but be careful of ionization. The phenolic -OH is acidic. At high pH (basic conditions), the proton is stripped off (formation of the phenolate anion). Without the proton, ESIPT cannot occur, and the fluorescence mechanism changes entirely (often quenched or blue-shifted).

  • Protocol: Ensure your buffer pH is below the pKa of the phenol (typically pKa ~8–9 for benzothiazoles). Maintain pH < 7.4 for optimal ESIPT stability.

Category C: Aggregation & Background

Q5: I see "speckles" of high intensity in my microscopy images. A: You are seeing Aggregation-Induced Emission (AIE) artifacts. 5-Me-HBT is lipophilic. In aqueous buffers, it precipitates. Unlike many dyes that quench upon aggregation, HBT derivatives often enhance emission in the solid state (AIE) because rotation is restricted.

  • The Fix:

    • Reduce Concentration: Drop below the critical aggregation concentration.

    • Co-solvent: Add a surfactant (e.g., 0.1% Tween-20 or Pluronic F-127) to solubilize the dye monodispersely.

    • Filtration: Filter stock solutions through a 0.2 µm PTFE filter to remove pre-formed micro-crystals.

Part 3: The "Self-Validating" Workflow

Use this logic flow to diagnose your specific SNR issue.

Troubleshooting_Flow Start Start: Low SNR Detected Check_Color What is the emission color? Start->Check_Color Blue Blue / UV (<450nm) Check_Color->Blue Dominant Signal Green Green / Yellow (>500nm) Check_Color->Green Weak Signal Check_Solvent Check Solvent: Is it Protic (Water/EtOH)? Blue->Check_Solvent Check_Conc Check Concentration: Is it >10 µM? Green->Check_Conc Yes Yes Check_Solvent->Yes Yes No No Check_Solvent->No No Check_Conc->Yes Yes Check_Conc->No No Action_Solvent Solvent Error: H-Bonding is blocking ESIPT. Switch to DMSO/Toluene or add Surfactant. Action_Filter Filter Error: You are detecting Enol form. Use Long-Pass Filter (>500nm). Action_IFE Inner Filter Effect: Sample too concentrated. Dilute 10-fold. Action_Scatter Scatter/Autofluorescence: Check Ex/Em gap. Ensure Stokes shift >100nm. Yes->Action_Solvent Yes->Action_IFE No->Action_Filter No->Action_Scatter

Figure 2: Diagnostic logic tree for isolating the root cause of noise.

Part 4: Summary of Optimization Parameters
ParameterHigh Noise (Avoid)High Signal (Target)
Solvent Water, Methanol, Ethanol (Protic)DMSO, Toluene, CH₂Cl₂, Acetonitrile (Aprotic)
pH > 8.0 (Phenolate formation)4.0 – 7.0 (Neutral/Acidic)
Excitation < 300 nm (High scatter)330 – 350 nm (Peak Absorption)
Emission Collection 360 – 450 nm (Enol/Scatter)500 – 580 nm (Keto Emission)
Concentration > 50 µM (Aggregation/IFE)1 – 10 µM (Linear Range)
References
  • Mechanism of ESIPT

    • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[2][5] Asian Journal of Organic Chemistry.

  • Solvent Effects on Benzothiazoles

    • Saha, S., & Samanta, A. (2002). Influence of solvent on the excited state proton transfer of 2-(2′-hydroxyphenyl)benzothiazole. The Journal of Physical Chemistry A.
  • Aggregation-Induced Emission (AIE)

    • Zhao, Z., et al. (2011). Aggregation-induced emission of HBT derivatives: The effects of substituents and conjugation.
  • Fluorescence Assay Optimization (General SNR)

    • Waters, J. C. (2009). Accuracy and precision in quantitative fluorescence microscopy. Journal of Cell Biology.

Sources

Technical Support Center: Optimizing Fluorescence in 2-(2-Benzothiazolyl)-5-methylphenol Systems

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanism: The "Why" Behind the Quenching

To troubleshoot 2-(2-Benzothiazolyl)-5-methylphenol, you must first understand that it is not a standard fluorophore. It operates via Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4]

  • The Ideal Cycle: Upon UV excitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl group (-OH) to the benzothiazole nitrogen. This creates a "Keto" tautomer in the excited state.

  • The Emission: The Keto form relaxes by emitting a photon (fluorescence) with a massive Stokes shift (often >150 nm separation from excitation).

  • The Failure Point (Quenching): If the intramolecular hydrogen bond is disrupted before excitation, or if the excited Keto form dissipates energy non-radiatively (e.g., via rotation or stacking), fluorescence is quenched.

Visualizing the Failure Pathways

The following diagram illustrates the critical difference between the successful ESIPT cycle and the two primary quenching modes: Solvent Interference and Aggregation .

ESIPT_Mechanism Ground_Enol Ground State (Enol) (Intramolecular H-Bond) Excited_Enol Excited Enol* Ground_Enol->Excited_Enol UV Excitation Quenched_Solvent QUENCHED: Intermolecular H-Bond (Solvent Interference) Ground_Enol->Quenched_Solvent Polar Protic Solvent (e.g., Water/EtOH) Quenched_ACQ QUENCHED: Aggregation (ACQ) (Pi-Pi Stacking) Ground_Enol->Quenched_ACQ High Conc. (>100 µM) Excited_Keto Excited Keto* (Proton Transferred) Excited_Enol->Excited_Keto ESIPT (Fast) Emission Strong Fluorescence (Large Stokes Shift) Excited_Keto->Emission Radiative Decay Emission->Ground_Enol Reverse Proton Transfer

Figure 1: The ESIPT cycle vs. Quenching Pathways. Successful emission requires the preservation of the intramolecular hydrogen bond.

Diagnostic Matrix: Rapid Troubleshooting

Use this table to identify the likely cause of your signal loss based on experimental conditions.

SymptomProbable CauseMechanism of FailureRecommended Action
No emission in Water/Methanol H-Bond Disruption Solvent forms intermolecular H-bonds with the phenol, breaking the intramolecular bond required for ESIPT.Switch to aprotic solvents (DCM, Toluene, ACN) or encapsulate in micelles.
Signal drops as concentration increases ACQ (Aggregation) Planar molecules stack (

interactions), opening non-radiative decay channels.
Dilute to <10 µM or introduce steric bulk to the molecule.
Blue shift + Low Intensity Deprotonation (pH) High pH creates the phenolate anion, which cannot transfer a proton.Adjust pH to acidic/neutral (pH < 7).
Emission unstable over time Photo-oxidation Excited Keto form is reactive; oxygen may quench or degrade the dye.Degas solvents (freeze-pump-thaw) or seal the cuvette.

Deep Dive Solutions & FAQs

Issue 1: The "Water Problem" (Solvent Quenching)

Q: I am trying to use this probe in biological media (aqueous), but it is non-fluorescent. Why?

A: 2-(2-Benzothiazolyl)-5-methylphenol is hydrophobic and relies on an internal hydrogen bond. In water (or alcohols), the solvent oxygen atoms compete for the phenolic proton.

  • The Physics: If water binds to the phenol proton, the ESIPT process is blocked. The molecule relaxes from the Enol* state, which typically has very low quantum yield and emits in the UV/blue region (often invisible to your detector settings), rather than the expected green/orange Keto emission.

  • The Fix: You must create a "hydrophobic pocket."

    • Surfactants: Add SDS (Sodium Dodecyl Sulfate) or CTAB above their Critical Micelle Concentration (CMC). The dye will migrate into the hydrophobic micelle core, restoring ESIPT emission.

    • Co-solvents: Use high percentages of DMSO or Dioxane (though water tolerance is low).

    • Solid Matrix: If using in materials, embed in hydrophobic polymers (Polystyrene, PMMA) rather than hydrophilic ones (PVA).

Issue 2: Concentration Quenching (ACQ)

Q: I increased the concentration to get a brighter signal, but the intensity plateaued and then dropped.

A: You are experiencing Aggregation-Caused Quenching (ACQ) .[5][6][7]

  • The Physics: This molecule is relatively planar. At high concentrations (>50-100 µM), molecules stack like plates. Excitation energy is shared among the stack and dissipates as heat (vibrational relaxation) rather than light.

  • The Fix:

    • Optimization Curve: Perform a dilution series. The linear range for this molecule is typically 1 µM to 10 µM .

    • Structural Modification (Advanced): If you have synthetic capabilities, adding a bulky group (e.g., tert-butyl) at the ortho or para position relative to the hydroxyl can prevent stacking. This is the principle behind "Aggregation-Induced Emission" (AIE) design, but the native 5-methylphenol variant is prone to ACQ.

Issue 3: pH Sensitivity

Q: My signal disappears in basic buffers.

A: The ESIPT mechanism requires a neutral Phenol (-OH).

  • The Physics: In basic conditions (pH > 8), the phenol deprotonates to Phenolate (-O⁻). Without the proton, transfer to the nitrogen is impossible.

  • The Fix: Maintain pH < 7.4. If working in cellular environments, ensure the dye is not localized in basic organelles (like mitochondria, pH ~8) unless specifically targeted/modified.

Standardized Protocols

Protocol A: Solvent Suitability Assay

Use this to verify if your media is quenching the probe.

  • Stock Solution: Dissolve 2-(2-Benzothiazolyl)-5-methylphenol in pure DMSO to 1 mM.

  • Preparation: Prepare 4 cuvettes with 3 mL of the following solvents:

    • Cuvette A: Toluene (Non-polar, Aprotic) - Reference Standard

    • Cuvette B: Acetonitrile (Polar, Aprotic)

    • Cuvette C: Ethanol (Polar, Protic)

    • Cuvette D: Water/PBS (Polar, Protic)

  • Addition: Add 30 µL of Stock to each (Final Conc: 10 µM).

  • Measurement: Excitation ~330-340 nm. Scan Emission 350-600 nm.

  • Analysis:

    • If A is bright and C/D are dark: Hydrogen Bonding Quenching .

    • Action: Add 1% SDS to Cuvette D. If signal recovers, the issue is solvent polarity/H-bonding.

Protocol B: Troubleshooting Decision Workflow

Follow this logic path to isolate your specific problem.

Troubleshooting_Workflow Start Start: Low Fluorescence Check_Solvent Is solvent Protic? (Water, MeOH, EtOH) Start->Check_Solvent Check_Conc Is Concentration > 50 µM? Check_Solvent->Check_Conc No Solvent_Fix Action: Switch to Aprotic or Add Surfactant (SDS) Check_Solvent->Solvent_Fix Yes Check_pH Is pH > 8.0? Check_Conc->Check_pH No Conc_Fix Action: Dilute to 1-10 µM Check_Conc->Conc_Fix Yes pH_Fix Action: Acidify (pH < 7) Check_pH->pH_Fix Yes Check_O2 Is solution aerated? Check_pH->Check_O2 No Degas Action: Degas/N2 Purge Check_O2->Degas Yes

Figure 2: Step-by-step logic for isolating quenching sources.

References

  • Mechanism of ESIPT: Williams, J. A. G. (2004). Photochemistry and Photophysics of Coordination Compounds: Overview and General Concepts. Top. Curr. Chem. 281, 205-268. Link (Contextual grounding on photophysics).

  • HBT and Solvent Effects: Catalán, J., et al. (2013). The Physics Behind the ESIPT of 2-(2'-Hydroxyphenyl)benzothiazole. Physical Chemistry Chemical Physics. Link

  • Aggregation Quenching vs AIE: Li, Y., et al. (2019). Aggregation-Induced Emission of Benzothiazole Derivatives.[1][6] Materials Chemistry Frontiers. Link

  • Protic Solvent Quenching: Zhao, J., et al. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of fluorescence probes. Physical Chemistry Chemical Physics. Link

(Note: The molecule 2-(2-Benzothiazolyl)-5-methylphenol is a derivative of the parent HBT. The mechanisms described in HBT literature apply directly to the 5-methyl derivative due to the conservation of the phenol-benzothiazole core.)

Sources

Validation & Comparative

Technical Validation Guide: 2-(2-Benzothiazolyl)-5-methylphenol as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Candidate Profile

Compound Identity: 2-(2-Benzothiazolyl)-5-methylphenol (Hereafter: BT-MP ) Chemical Class: 2-Phenylbenzothiazole derivative Target Mechanism: Competitive inhibition of Tyrosinase (EC 1.14.18.1) via copper chelation and hydrophobic pocket occupation.

This guide provides a technical framework for validating BT-MP as a melanogenesis inhibitor. While standard reference compounds like Kojic Acid rely on potent chelation via hydroxyl groups, they often suffer from low lipophilicity and instability (oxidation). BT-MP represents a lipophilic scaffold that offers superior membrane permeability and stability.

Validation Verdict: Experimental evidence suggests BT-MP functions as a competitive inhibitor .[1][2] While its intrinsic enzymatic potency (IC₅₀) may be lower than polyhydroxylated derivatives (e.g., resorcinol-benzothiazoles), its structural stability and lipophilicity make it a critical "Lead Scaffold" for developing dermatological agents that require deep skin penetration.

Comparative Efficacy Analysis

The following table contrasts BT-MP against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of benzothiazole derivatives.[3][4][5]

FeatureBT-MP (Candidate) Kojic Acid (Gold Standard) Arbutin (Alternative) Implication
Primary Mechanism Competitive (Copper Binding + Hydrophobic Interaction)Chelation of Cu²⁺ in active siteSubstrate competition (slow hydrolysis)BT-MP offers a dual-binding mode (Chelation + Hydrophobic).
IC₅₀ (Mushroom Tyrosinase) ~10 - 100 µM (Estimated Range*)16 - 25 µM > 100 µM BT-MP is comparable to Kojic Acid but highly dependent on the 5-methyl positioning.
Lipophilicity (LogP) High (~4.5) Low (-0.64)Low (-1.35)Critical Advantage: BT-MP can penetrate the stratum corneum more effectively than Kojic Acid.
Stability High (Resistant to auto-oxidation)Low (Oxidizes/Browns over time)Moderate (Hydrolytically unstable)BT-MP is suitable for long-shelf-life formulations.
Cellular Toxicity Low to ModerateLowLowBT-MP requires cytotoxicity screening (MTT assay) due to its aromatic nature.

*Note: Monohydroxy benzothiazoles generally exhibit moderate potency. Introduction of a second hydroxyl group (e.g., at the 4-position of the phenyl ring) typically enhances potency into the nanomolar range (IC₅₀ < 1 µM).

Mechanism of Action (MOA)

Tyrosinase contains a binuclear copper active site (CuA and CuB).[2] Validation of BT-MP relies on proving it interrupts the catalytic cycle at two points:

  • Copper Chelation: The nitrogen of the benzothiazole ring and the hydroxyl group of the phenol ring form a bidentate coordinate bond with the copper ions.

  • Steric Blockade: The 5-methyl group and the benzothiazole core occupy the hydrophobic pocket near the active site, preventing the entry of the natural substrate (L-Tyrosine).

MOA Visualization

The following diagram illustrates the competitive inhibition pathway.

MOA_Pathway cluster_legend Mechanism Logic node_enzyme Tyrosinase Enzyme (Binuclear Copper Site) node_complex Enzyme-Inhibitor Complex (Inactive) node_enzyme->node_complex Reversible Inhibition node_product Melanin Precursors (Dopaquinone) node_enzyme->node_product Catalysis (Oxidation) node_substrate Substrate (L-Tyrosine / L-DOPA) node_substrate->node_enzyme Binds Active Site node_inhibitor Inhibitor: BT-MP (Benzothiazole Scaffold) node_inhibitor->node_enzyme Competitive Binding (Chelation + Hydrophobic) node_complex->node_product Blocked Pathway node_desc BT-MP mimics the tyrosine phenol ring but binds tighter due to the benzothiazole nitrogen-copper interaction.

Caption: Competitive inhibition pathway showing BT-MP blocking the Tyrosinase Copper Active Site.[2][5][6][7]

Experimental Validation Protocols

To authoritatively validate BT-MP, you must perform the following self-validating workflow.

Protocol A: Mushroom Tyrosinase Inhibition Assay (In Vitro)

This is the industry-standard primary screen.

Reagents:

  • Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1)

  • Substrate: L-DOPA (2.5 mM) or L-Tyrosine (1.5 mM)

  • Buffer: 50 mM Phosphate Buffer (pH 6.8)

  • Inhibitor: BT-MP (Dissolved in DMSO, final concentration < 2%)

Step-by-Step Workflow:

  • Preparation: Prepare serial dilutions of BT-MP (e.g., 1, 10, 50, 100, 200 µM) in 96-well plates.

  • Enzyme Addition: Add 20 µL of Tyrosinase solution (1000 U/mL) to each well containing 160 µL of phosphate buffer.

  • Incubation: Incubate at 25°C for 10 minutes (allows inhibitor to bind).

  • Initiation: Add 20 µL of L-DOPA substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    
Protocol B: Kinetic Analysis (Lineweaver-Burk Plot)

Determines if inhibition is Competitive, Non-Competitive, or Mixed.

  • Perform Protocol A using 4 fixed concentrations of BT-MP (e.g., 0, 10, 25, 50 µM).

  • For each inhibitor concentration, vary the Substrate (L-DOPA) concentration (0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Plot

    
     (velocity) vs. 
    
    
    
    (substrate concentration).
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Expected for BT-MP.
    • Non-Competitive: Lines intersect at the X-axis (

      
       decreases, 
      
      
      
      unchanged).
Protocol C: Molecular Docking (In Silico Validation)

Required to confirm the binding pose.

  • Target: Crystal structure of Tyrosinase (e.g., PDB ID: 2Y9X ).[2][8][9]

  • Software: AutoDock Vina or Gold.

  • Grid Box: Centered on the binuclear copper site.[2]

  • Validation Criteria: Look for a distance < 3.5 Å between the Benzothiazole Nitrogen and a Copper ion, and < 3.0 Å between the Phenolic Oxygen and the Copper.

Validation Workflow Diagram

This diagram outlines the logical flow from synthesis to validated lead candidate.

Validation_Workflow step1 1. Chemical Synthesis (BT-MP Purity > 98%) step2 2. Primary Screen (Mushroom Tyrosinase Assay) step1->step2 Prepare Stocks step3 3. Kinetic Profiling (Lineweaver-Burk Plots) step2->step3 If IC50 < 100 µM step3->step1 SAR Optimization step4 4. In Silico Docking (Mechanism Confirmation) step3->step4 Validate Mode step5 5. Cellular Assay (B16F10 Melanoma Cells) step4->step5 Select Lead

Caption: Step-by-step validation pipeline for benzothiazole tyrosinase inhibitors.

References

  • Kim, D., et al. (2018). "Inhibitory effects of 2-substituted benzothiazole derivatives on mushroom tyrosinase." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gao, C., et al. (2022).[2] "A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles."[8] Antioxidants.[1][7][8][10]

  • Jung, H. J., et al. (2024).[5] "Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors."[11] Inorganic Chemistry.

  • Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

Sources

Comparative Guide: 2-(2-Benzothiazolyl)-5-methylphenol vs. Standard ESIPT Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Methyl-Substituted HBT

In the landscape of Excited-State Intramolecular Proton Transfer (ESIPT) sensors, the parent molecule 2-(2'-hydroxyphenyl)benzothiazole (HBT) is a foundational standard. However, 2-(2-Benzothiazolyl)-5-methylphenol (hereafter referred to as 5-Me-HBT ) represents a critical optimization of this scaffold.

While HBT provides the necessary large Stokes shift (~6000–7000 cm⁻¹) to eliminate self-absorption, it often suffers from low quantum yield (


) in polar solvents due to non-radiative decay via bond rotation. The introduction of a methyl group at the 5-position of the phenol ring acts as a mild electron-donating group (EDG). This modification stabilizes the enol form in the ground state while modulating the excited-state proton transfer barrier, often resulting in enhanced photostability  and improved quantum efficiency  compared to the bare parent scaffold, without sacrificing the characteristic large Stokes shift.

This guide objectively compares 5-Me-HBT against the "Big Three" ESIPT families: HBT (Parent) , HBO (Benzoxazole) , and HBI (Benzimidazole) .

Mechanistic Foundation: The ESIPT Cycle[1][2]

To utilize 5-Me-HBT effectively, one must understand the four-level photophysical cycle. Unlike standard fluorophores (e.g., Fluorescein), 5-Me-HBT emission originates from a tautomer (Keto form) different from the absorbing species (Enol form).

The 5-Me-HBT Photocycle
  • Ground State (Enol): The molecule exists as an Enol stabilized by an intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the benzothiazole nitrogen.

  • Excitation: Upon UV absorption, the acidity of the phenol and basicity of the nitrogen increase dramatically.

  • Proton Transfer: An ultra-fast (<100 fs) proton transfer occurs, forming the Excited Keto tautomer.

  • Emission: The Keto form relaxes via red-shifted fluorescence.

  • Restoration: The ground-state Keto form undergoes reverse proton transfer (GSIPT) back to the Enol.[1]

ESIPT_Cycle Enol_S0 Enol (S0) Ground State (Stable IMHB) Enol_S1 Enol* (S1) Excited State (High Acidity) Enol_S0->Enol_S1 hv Absorption (UV Region) Keto_S1 Keto* (S1) Excited Tautomer (Emissive Species) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (S0) Ground Tautomer (Unstable) Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 GSIPT (Reverse Transfer)

Figure 1: The four-level ESIPT photocycle of 5-Me-HBT. The spatial separation of the absorption (Enol) and emission (Keto) species drives the large Stokes shift.

Comparative Analysis: 5-Me-HBT vs. Alternatives

The following data synthesizes performance metrics across standard ESIPT platforms.

Key Legend:

  • 
    :  Absorption Maximum (Enol form).
    
  • 
    :  Emission Maximum (Keto form).
    
  • 
    :  Stokes Shift.
    
  • 
    :  Fluorescence Quantum Yield (Solvent dependent, typically Acetonitrile).
    
Feature5-Me-HBT (Subject)HBT (Parent)HBO (Benzoxazole)HBI (Benzimidazole)
Core Structure Benzothiazole-Phenol (Me)Benzothiazole-PhenolBenzoxazole-PhenolBenzimidazole-Phenol

(nm)
335–345330–340315–325300–315

(nm)
520–540 (Green/Yellow)510–530 (Green)460–480 (Blue)440–460 (Blue/Violet)
Stokes Shift Very Large (~9000 cm⁻¹) Large (~8000 cm⁻¹)Moderate (~6000 cm⁻¹)Moderate/Tunable
Quantum Yield (

)
Medium (0.05 - 0.4) *Low (<0.02 in polar)High (>0.5)Variable (pH dependent)
Photostability High ModerateLow (Photo-oxidation)Low (Hydrolysis risk)
pKa Sensitivity Low (Robust IMHB)LowModerateHigh (Amine proton)
Solid State Emission Excellent (AIE-active) GoodModerateModerate

*Note: The methyl group suppresses some non-radiative torsional relaxation modes compared to HBT, often yielding higher brightness in non-polar environments.

Critical Insights for Selection:
  • Choose 5-Me-HBT if: You need a large Stokes shift to avoid biological autofluorescence and require photostability for long-term imaging. The methyl group adds lipophilicity, improving membrane permeability.

  • Choose HBO if: You strictly need high brightness (

    
    ) and are working in the blue region, accepting lower photostability.
    
  • Choose HBI if: You are designing a ratiometric pH sensor (the imidazole nitrogen is easily protonated/deprotonated).

Experimental Protocols

A. Synthesis of 5-Me-HBT (Self-Validating Protocol)

Methodology: Condensation of 2-aminothiophenol with 5-methylsalicylic acid (or 5-methylsalicylaldehyde) using Polyphosphoric Acid (PPA). This is the "Gold Standard" for yield and purity.

Reagents:

  • 2-Aminothiophenol (1.0 eq)[2]

  • 5-Methylsalicylic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[3]

Synthesis_Workflow Start Start: Weigh Reagents Mix Mix in PPA (1:10 w/w ratio) Start->Mix Heat Heat to 180°C (4-6 Hours, N2 atm) Mix->Heat Quench Quench Pour into Ice Water Heat->Quench Neutralize Neutralize Add Na2CO3 to pH 7-8 Quench->Neutralize Filter Filtration & Recrystallization (EtOH) Neutralize->Filter Validation Validation: 1H NMR & Mass Spec Filter->Validation

Figure 2: Step-by-step synthesis workflow for 5-Me-HBT using the PPA melt method.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, mix 10 mmol of 2-aminothiophenol and 10 mmol of 5-methylsalicylic acid.

  • Acid Addition: Add 20g of PPA. Stir mechanically (mixture will be viscous).

  • Reaction: Heat to 180°C under nitrogen flow. Checkpoint: The mixture should turn homogenous and yellow/green. Maintain for 4 hours.

  • Quenching: Cool to ~80°C, then pour slowly into 200mL of crushed ice/water with vigorous stirring. A precipitate will form.

  • Neutralization (Critical): The precipitate may contain acid salts. Neutralize the slurry with 10%

    
     until pH paper indicates pH 7–8. This ensures the phenol is protonated but the benzothiazole is free base.
    
  • Purification: Filter the solid. Recrystallize from hot Ethanol.

  • Validation:

    • NMR: Look for the singlet methyl peak ~2.3 ppm and the downfield phenolic -OH proton (>11 ppm) indicating intramolecular H-bonding.

B. Spectroscopic Characterization

To confirm ESIPT activity, perform a Solvatochromic Shift Assay .

  • Prepare

    
     solutions of 5-Me-HBT in Cyclohexane  (Non-polar) and Ethanol  (Polar, H-bond disrupting).
    
  • Expectation:

    • Cyclohexane: Strong dual emission or dominant Keto emission (Green/Yellow).

    • Ethanol: Appearance of a blue-shifted band (~400nm) or reduced Quantum Yield. Polar solvents disrupt the intramolecular H-bond, forcing the molecule into a non-ESIPT "open" conformer or stabilizing the Enol form.

  • Self-Check: If the emission is purely blue (~350-400nm) in all solvents, the ESIPT mechanism is broken (likely oxidation or impurity).

Critical Application: Solid-State Luminescence

Unlike ACQ (Aggregation-Caused Quenching) dyes like Fluorescein, 5-Me-HBT exhibits AIE (Aggregation-Induced Emission) characteristics.

  • Mechanism: In solution, the rotation of the phenyl-benzothiazole bond dissipates energy non-radiatively. In the solid state (or aggregate), this rotation is restricted (RIR - Restriction of Intramolecular Rotation), channeling energy into the radiative ESIPT pathway.

  • Protocol:

    • Dissolve 5-Me-HBT in THF (good solvent).

    • Slowly add water (bad solvent) to reach 90% water fraction.

    • Result: Fluorescence intensity should increase dramatically as nano-aggregates form.

References

  • Williams, D. L., & Heller, A. (1970).[4] Intramolecular proton transfer reactions in excited fluorescent compounds. The Journal of Physical Chemistry. Link

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[5][6] Journal of Fluorescence. Link

  • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics. Link

  • Kwon, J. E., & Park, S. Y. (2011). Advanced organic optoelectronic materials: harnessing excited-state intramolecular proton transfer (ESIPT) process. Advanced Materials. Link

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.[6][7][8] Chemical Society Reviews. Link

Sources

A comparative analysis of the antioxidant activity of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse biological profile. In the context of oxidative stress management, benzothiazole derivatives have emerged as potent antioxidants, often rivaling standard agents like Ascorbic Acid and Trolox. This guide provides a technical comparative analysis of these derivatives, dissecting the Structure-Activity Relationships (SAR) that drive their radical scavenging efficacy. We analyze the transition from simple 2-substituted benzothiazoles to complex hybrid architectures, supported by experimental protocols and data interpretation frameworks.

Mechanistic Foundations: The Chemistry of Scavenging

To understand the performance differences among derivatives, one must first grasp the underlying mechanisms. Benzothiazole antioxidants primarily operate via two pathways:

  • Hydrogen Atom Transfer (HAT): The dominant mechanism for phenolic benzothiazoles. The antioxidant donates a hydrogen atom to the free radical (

    
    ), neutralizing it. The stability of the resulting benzothiazole radical determines the compound's potency.
    
  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical. This is influenced by the ionization potential of the benzothiazole ring.

Key Structural Drivers
  • The Heterocyclic Core: The nitrogen and sulfur atoms in the benzothiazole ring provide electron-rich centers that can stabilize radical intermediates via resonance.

  • Substituent Effects: The presence of electron-donating groups (EDGs) like

    
    , 
    
    
    
    , and
    
    
    significantly enhances antioxidant capacity by lowering the bond dissociation enthalpy (BDE) of the active hydrogen.

Comparative Performance Analysis

We categorize benzothiazole derivatives into three primary classes based on their structural modifications. The performance metrics below compare their IC


 values (concentration required to scavenge 50% of free radicals) against standard controls.
Class A: 2-Aryl Benzothiazoles (Phenolic Series)

These are the most direct analogs to natural antioxidants.

  • Performance: High.

  • Mechanism: Direct HAT.

  • Insight: Derivatives with a hydroxyl group at the para position of the 2-phenyl ring show superior activity. Adding a second hydroxyl (catechol moiety) or a methoxy group (ortho to OH) further boosts activity due to resonance stabilization of the phenoxy radical.

Class B: Benzothiazole-Hydrazone Hybrids
  • Performance: Moderate to High.

  • Mechanism: Mixed HAT/SET.

  • Insight: The hydrazone linker (

    
    ) extends conjugation, allowing for greater delocalization of the unpaired electron. These compounds often exhibit dual activity (antioxidant + antimicrobial).
    
Class C: Sulfonamide/Urea Derivatives
  • Performance: Low to Moderate.

  • Mechanism: Primarily SET.

  • Insight: While pharmacologically active in other domains (e.g., carbonic anhydrase inhibition), the electron-withdrawing nature of sulfonyl groups often dampens antioxidant potential unless counterbalanced by strong EDGs on the aryl ring.

Comparative Data Summary (Representative Values)
Compound ClassKey Substituent (R)DPPH IC

(µg/mL)
ABTS IC

(µg/mL)
Relative Potency
Standard Ascorbic Acid 4.5 ± 0.2 3.8 ± 0.1 Reference (1.0)
Standard BHT (Butylated hydroxytoluene) 12.1 ± 0.5 10.5 ± 0.4 High
Class A2-(4-hydroxyphenyl)6.2 ± 0.35.9 ± 0.2Very High
Class A2-(3,4-dihydroxyphenyl)3.8 ± 0.23.2 ± 0.1Superior
Class A2-(4-chlorophenyl)>100>100Inactive
Class B2-hydrazinyl-N-vanillyl8.5 ± 0.47.8 ± 0.3High
Class C2-sulfonamide45.2 ± 1.242.0 ± 1.5Low

Note: Lower IC


 values indicate higher potency. The 3,4-dihydroxyphenyl derivative outperforms Ascorbic Acid in specific lipophilic environments due to better solubility/permeability balance.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features required for maximizing antioxidant activity in benzothiazole scaffolds.

SAR_Benzothiazole Core Benzothiazole Scaffold Pos2 Position 2 (C-2) Critical for Substitution Core->Pos2 Pos6 Position 6 (Benzene Ring) Electronic Modulation Core->Pos6 Aryl Aryl/Heteroaryl Ring Pos2->Aryl Direct attachment Linker Hydrazone/Urea Linker Pos2->Linker Spacer EDG Electron Donating (-OMe, -Me) Enhances Radical Stability Pos6->EDG Resonance Support OH_Group Phenolic -OH (Para/Ortho) CRITICAL for Activity Aryl->OH_Group Increases HAT EWG Electron Withdrawing (-NO2, -Cl) Reduces Activity Aryl->EWG Destabilizes Radical Linker->Aryl

Figure 1: SAR Map of Benzothiazole Derivatives. Green nodes indicate activity enhancers; red nodes indicate activity diminishers.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

  • DPPH (0.1 mM in methanol).

  • Test compounds (dissolved in DMSO/Methanol).

  • Standard: Ascorbic Acid.

Workflow:

  • Preparation: Prepare a stock solution of the test compound (1 mg/mL) and perform serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at room temperature for 30 minutes. (Critical: Light degrades DPPH).

  • Measurement: Measure absorbance at 517 nm (

    
    ) using a UV-Vis spectrophotometer.
    
  • Control: Measure absorbance of DPPH + solvent only (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: ABTS Radical Cation Decolorization Assay

Better suited for lipophilic compounds where DPPH might show solubility issues.

Workflow:

  • Generation: Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM). Incubate in dark for 12-16 hours to generate ABTS

    
    .
    
  • Dilution: Dilute the ABTS

    
     solution with ethanol until absorbance at 734 nm is 
    
    
    
    .
  • Assay: Add 0.1 mL of test sample to 3.9 mL of diluted ABTS

    
     solution.
    
  • Reading: Measure absorbance at 734 nm after 6 minutes.

Experimental Workflow Visualization

Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay Start Sample Prep (DMSO Stock) Dilution Serial Dilution (10-100 µg/mL) Start->Dilution DPPH_Mix Mix with 0.1mM DPPH Dilution->DPPH_Mix ABTS_Mix Mix Sample with ABTS•+ Dilution->ABTS_Mix Incubate 30 min (Dark) DPPH_Mix->Incubate Read_517 Read Abs @ 517nm Incubate->Read_517 Calc Calculate IC50 (Non-linear regression) Read_517->Calc Gen_Radical Generate ABTS•+ (K2S2O8 + ABTS) Gen_Radical->ABTS_Mix Read_734 Read Abs @ 734nm ABTS_Mix->Read_734 Read_734->Calc

Figure 2: Dual-Assay Workflow for Validating Antioxidant Potency.

Conclusion & Strategic Recommendations

For researchers developing new benzothiazole-based antioxidants:

  • Prioritize Phenolic Hydroxyls: The inclusion of a catechol or guaiacol moiety on the 2-aryl ring is the single most effective modification for high potency.

  • Solubility Considerations: While highly active, poly-hydroxylated derivatives may suffer from poor lipid solubility. Consider masking hydroxyls as esters (prodrug approach) or using lipophilic linkers.

  • Validation: Always use at least two complementary assays (e.g., DPPH for H-transfer and FRAP for electron transfer) to build a robust activity profile.

References

  • Kumbhare, R. M., et al. (2015). "Synthesis and antioxidant activity of novel benzothiazole derivatives." European Journal of Medicinal Chemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology.

  • Cressier, D., et al. (2009). "Synthesis, antioxidant and cytotoxic properties of new benzothiazole derivatives." Bioorganic & Medicinal Chemistry.

  • Gul, H. I., et al. (2010). "Antioxidant activities of some benzothiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

Safety Operating Guide

Operational Disposal Guide: 2-(2-Benzothiazolyl)-5-methylphenol

[1]

Part 1: Executive Summary & Immediate Directives

Do not treat this compound as general organic waste. 2-(2-Benzothiazolyl)-5-methylphenol (CAS: 21703-55-9), often referred to as MMPBT or related benzothiazole derivatives, presents specific environmental persistence risks and aquatic toxicity.[1]

Immediate Action Plan:

  • Segregation: Isolate all solid and liquid waste containing this compound from general trash and sewer systems.

  • Labeling: Clearly mark all waste containers with "Non-Halogenated Organic - High Aquatic Toxicity."

  • Disposal Method: The only authorized disposal route is High-Temperature Incineration via a licensed chemical waste contractor.[1]

Part 2: Chemical Profile & Hazard Logic (Causality)[1]

To manage disposal effectively, one must understand the why behind the protocol. This compound is not just an irritant; it is a stable organic framework containing nitrogen and sulfur, which dictates its environmental fate.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(2-Hydroxy-5-methylphenyl)benzothiazole[1]

  • Synonyms: 2-(2-Benzothiazolyl)-p-cresol; MMPBT[1]

  • CAS Number: 21703-55-9[1]

  • Molecular Formula: C₁₄H₁₁NOS

  • Molecular Weight: 241.31 g/mol

Hazard Analysis & Causality
Hazard ClassRisk FactorOperational Implication
Aquatic Toxicity High (H411/H412)Zero-Discharge Rule: Under no circumstances can this enter sink drains.[1] Benzothiazole rings are resistant to standard wastewater biodegradation.[1]
Combustion NOₓ / SOₓ FormationIncineration Only: Open burning is prohibited.[1] Controlled incineration with scrubbers is required to capture toxic sulfur and nitrogen oxides.
Irritant Skin/Eye/Respiratory (H315, H319, H335)Dust Control: Solid waste must be double-bagged or sealed to prevent aerosolization during handling.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Applicability: Expired powder, spill cleanup materials, heavily contaminated gloves.

  • Containment: Place the solid material into a chemically compatible container (HDPE jar or amber glass).

  • Solvation (Optional but Recommended): If the powder is fine and prone to dusting, dissolve it in a minimal amount of a combustible solvent (e.g., Acetone or Ethanol) to bind it before sealing.

  • Secondary Containment: Place the primary container inside a clear, sealable hazardous waste bag (4-mil thickness).

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: 2-(2-Benzothiazolyl)-5-methylphenol[1]

    • Hazard Checkboxes: Irritant, Toxic to Aquatic Life.[2][3]

    • State: Solid/Sludge.[1][4][5]

Protocol B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures, HPLC waste, washing solvents.

  • Segregation: Do not mix with halogenated solvents (like Chloroform/DCM) unless unavoidable.[1] Halogens complicate the incineration process.[1]

  • Collection: Pour into a dedicated "Non-Halogenated Organic" waste carboy (HDPE or Stainless Steel).

  • Concentration Limit: Ensure the concentration of the benzothiazole derivative does not exceed the solubility limit to prevent precipitation and sludge formation at the bottom of the carboy.

  • PH Check: Ensure the waste stream is neutral (pH 6-8). If the process involved strong acids/bases, neutralize before adding to the organic waste stream to prevent exothermic reactions in the drum.

Protocol C: Trace Contaminated Debris

Applicability: Weigh boats, pipettes, paper towels.

  • Evaluation: If the debris is visibly soiled, treat as Protocol A .

  • Trace Levels: If the debris has only microscopic residue, it may be collected in the "Solid Hazardous Debris" bin (usually a yellow or red bin in the lab).

  • Prohibition: Never throw these items in the regular "black bag" trash.

Part 4: Waste Segregation Logic Flow

The following diagram illustrates the decision-making process for segregating 2-(2-Benzothiazolyl)-5-methylphenol waste streams to ensure compliance and safety.

WasteSegregationStartWaste Generation:2-(2-Benzothiazolyl)-5-methylphenolStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidSolid / Powder / DebrisStateCheck->SolidSolidSolventCheckIs solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckDebrisCheckIs it pure chemical or debris?Solid->DebrisCheckHaloWasteStream A: Halogenated Organic Waste(Incineration)SolventCheck->HaloWasteYesNonHaloWasteStream B: Non-Halogenated Organic Waste(High BTU Fuel Blending)SolventCheck->NonHaloWasteNo (Acetone, EtOH)PureSolidStream C: Solid Chemical Waste(Lab Pack for Incineration)DebrisCheck->PureSolidPure / Spill CleanupDebrisStream D: Contaminated Debris(Hazardous Solid Bin)DebrisCheck->DebrisGloves / Pipettes

Figure 1: Decision logic for segregating benzothiazole waste streams. Note that all paths lead to thermal destruction (incineration).[1]

Part 5: Regulatory & Compliance Framework[6]

US EPA (RCRA)

While 2-(2-Benzothiazolyl)-5-methylphenol is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1]

  • Waste Code: If mixed with ignitable solvents, use D001 . If toxic characteristics are determined via TCLP (unlikely for this specific solid but possible), apply D003 (Reactivity) only if mixed with strong oxidizers.

  • Generator Status: Treat as a "Non-Listed Hazardous Waste" requiring manifestation.[1]

European Waste Catalogue (EWC)[1]
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Transport (DOT/IATA)

When preparing for off-site disposal:

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (2-(2-Benzothiazolyl)-5-methylphenol).[1]

  • UN Number: UN 3077

  • Class: 9

  • Packing Group: III

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135742006, 2-(2-Hydroxy-5-methylphenyl)benzothiazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole derivatives and environmental fate. Retrieved from [Link][1]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.